molecular formula C14H13F4N3O2S B033160 Flufenacet CAS No. 142459-58-3

Flufenacet

Cat. No.: B033160
CAS No.: 142459-58-3
M. Wt: 363.33 g/mol
InChI Key: IANUJLZYFUDJIH-UHFFFAOYSA-N
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Description

Flufenacet is a systemic oxyacetamide herbicide renowned for its selective pre-emergent and early post-emergent activity against a broad spectrum of grass weeds and some broadleaf weeds. Its primary research value lies in its unique mechanism of action; it functions as a very-long-chain fatty acid (VLCFA) elongase inhibitor. By inhibiting the synthesis of VLCFAs, which are essential components for the synthesis of plant waxes, cuticles, and lipids, this compound disrupts cell division and elongation in the meristematic tissues of susceptible plants, leading to growth inhibition and eventual plant death. This makes it an indispensable tool for researchers in plant physiology, agronomy, and weed science, particularly for studying herbicide resistance mechanisms, developing integrated weed management strategies, and investigating the biochemical pathways of lipid biosynthesis in plants. Supplied as a high-purity analytical standard or technical grade material, this product is intended solely for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
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InChI

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
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InChI Key

IANUJLZYFUDJIH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
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Molecular Formula

C14H13F4N3O2S
Record name Flufenacet
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DSSTOX Substance ID

DTXSID2032552
Record name Flufenacet
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Molecular Weight

363.33 g/mol
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Physical Description

White to tan solid; [Merck Index] Light beige powder; [MSDSonline]
Record name Flufenacet
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Boiling Point

Decomposes
Record name FLUFENACET
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Solubility

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C
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Density

1.312 g/mL
Record name FLUFENACET
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Vapor Pressure

0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)
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Color/Form

White to tan solid, White solid

CAS No.

142459-58-3
Record name Flufenacet
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Record name Flufenacet
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Record name Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]
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Melting Point

76-79 °C
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Foundational & Exploratory

Flufenacet's Mechanism of Action on Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flufenacet is a widely used oxyacetamide herbicide that provides effective pre-emergence control of annual grasses and some broadleaf weeds.[1] Its primary mechanism of action is the disruption of plant growth and development through the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] This technical guide provides an in-depth examination of the biochemical pathways involved in VLCFA elongation, identifies the specific enzymatic target of this compound, and details the physiological consequences of this inhibition. The guide includes a summary of inhibitory effects, a representative experimental protocol for studying VLCFA inhibition, and detailed diagrams of the key pathways and workflows.

The Role and Synthesis of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with acyl chains of 20 carbons or more.[3] They are fundamental components for plant survival, development, and interaction with the environment.[4][5] VLCFAs are precursors to a variety of essential molecules and structures, including:

  • Cuticular Waxes: These form a protective layer on the leaf surface, preventing water loss and protecting against external stresses.[3][6][7]

  • Suberin: A polymer found in root tissues that is crucial for controlling water and nutrient uptake and forming a barrier against pathogens.[3][6]

  • Sphingolipids: These are essential components of cellular membranes, particularly the plasma membrane, where they are involved in signal transduction, cell division, and differentiation.[3][4][8]

  • Seed Storage Lipids: In some plant species, VLCFAs are stored in triacylglycerols (TAGs) as an energy reserve for germination.[3]

VLCFA synthesis occurs in the endoplasmic reticulum (ER) through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[6][9] This complex extends pre-existing long-chain fatty acids (typically C16 or C18) by adding two-carbon units in a four-step cyclical process.[9]

The four key enzymatic reactions in the VLCFA elongation cycle are:

  • Condensation: A β-ketoacyl-CoA synthase (KCS), also referred to as the condensing enzyme or elongase, catalyzes the first and rate-limiting step. It condenses an acyl-CoA primer with malonyl-CoA.[5][9][10]

  • First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA.[9][10]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9][10]

  • Second Reduction: An enoyl-CoA reductase (ECR) performs the final reduction to yield an acyl-CoA chain that is two carbons longer.[9][10]

This elongated acyl-CoA can then re-enter the cycle for further extension or be used in various metabolic pathways.[6]

Core Mechanism of Action of this compound

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), known for inhibiting VLCFA synthesis.[2][11][12] The herbicidal activity of this compound is a direct result of its interference with the fatty acid elongase (FAE) complex.

Primary Enzymatic Target: VLCFA Condensing Enzyme (KCS)

Biochemical and genetic studies have identified the condensing enzyme, β-ketoacyl-CoA synthase (KCS), as the primary target of this compound and other Group 15 herbicides.[11][12][13] The KCS enzyme is responsible for the initial, rate-limiting condensation step of the elongation cycle and plays a critical role in determining the substrate specificity and the final chain lengths of the VLCFAs produced.[5]

This compound acts as a potent inhibitor of KCS activity.[13] By binding to the condensing enzyme, it blocks the addition of two-carbon units to the growing acyl-CoA chain, leading to a rapid depletion of VLCFAs.[11][13] This inhibition is specific to the plant FAE-type elongases and does not affect the ELO-type elongases found in yeast, fungi, and animals that are involved in sphingolipid synthesis.[11]

Physiological and Phenotypic Consequences

The depletion of VLCFAs due to this compound action leads to a cascade of developmental failures in susceptible plants. Since VLCFAs are essential for cell division, membrane integrity, and the formation of protective barriers, their absence results in severe growth defects.[1]

Observable symptoms in susceptible weeds include:

  • Inhibition of Germination and Emergence: Seedlings often fail to emerge from the soil.[11]

  • Stunted Growth: Both root and shoot growth are strongly inhibited.[2]

  • Organ Fusion: A characteristic phenotype observed in plants treated with this compound is the fusion of organs, such as leaves and flowers. This phenocopies the fiddlehead mutant in Arabidopsis thaliana, which has a defect in a gene encoding a KCS enzyme.[11][14][15] This occurs because the lack of cuticular waxes, which require VLCFAs, leads to improper separation of developing organs.[4][5]

Data on Inhibitory Activity

Quantitative data on the specific IC50 values of this compound against a wide range of individual KCS enzymes is limited in publicly accessible literature. However, studies on heterologously expressed elongases from Arabidopsis thaliana in yeast have provided a clear qualitative picture of the inhibitory spectrum of this compound and other herbicides.

Table 1: Key Enzymes of the VLCFA Elongation Cycle
EnzymeAbbreviationFunction in Elongation Cycle
β-ketoacyl-CoA synthaseKCSCatalyzes the initial condensation of acyl-CoA and malonyl-CoA. Primary target of this compound.
β-ketoacyl-CoA reductaseKCRReduces the β-ketoacyl-CoA intermediate.
β-hydroxyacyl-CoA dehydrataseHCDDehydrates the β-hydroxyacyl-CoA intermediate.
Enoyl-CoA reductaseECRReduces the trans-2,3-enoyl-CoA to form the elongated acyl-CoA.
Table 2: Inhibitory Spectrum of this compound and Other Herbicides on Arabidopsis thaliana VLCFA Elongases

This table summarizes the findings from studies where individual Arabidopsis elongase enzymes were expressed in yeast and tested for inhibition by various herbicides.

HerbicideHRAC GroupFAE1KCS1KCS2At1g71160At3g06460At5g43760
This compound K3YesYesYesYesYesYes
CafenstroleK3YesYesYesYesYesYes
MefenacetK3YesYesYesYesYesYes
FentrazamideK3YesYesYesYesYesYes
MetazachlorK3YesYesYesNoYesYes
BensulfuronNNoNoNoNoNoNo
EthofumesateNNoNoNoNoNoNo

Source: Data compiled from descriptions in Trenkamp et al. (2004). "Yes" indicates observed inhibition of the expressed elongase activity; "No" indicates a lack of inhibition.[11]

Visualizations of Pathways and Workflows

Diagram 1: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway

VLCFA_Elongation_Pathway VLCFA Elongation Cycle in the Endoplasmic Reticulum AcylCoA_in Acyl-CoA (Cn) KCS KCS (Condensation) AcylCoA_in->KCS CO2 MalonylCoA Malonyl-CoA MalonylCoA->KCS CO2 KetoacylCoA β-Ketoacyl-CoA KCR KCR (Reduction) KetoacylCoA->KCR NAD(P)H -> NAD(P)+ HydroxyacylCoA β-Hydroxyacyl-CoA HCD HCD (Dehydration) HydroxyacylCoA->HCD H2O EnoylCoA trans-2,3-Enoyl-CoA ECR ECR (Reduction) EnoylCoA->ECR NAD(P)H -> NAD(P)+ AcylCoA_out Acyl-CoA (Cn+2) KCS->KetoacylCoA KCR->HydroxyacylCoA HCD->EnoylCoA ECR->AcylCoA_out

Caption: The four-step enzymatic cycle of VLCFA elongation in the ER.

Diagram 2: this compound's Site of Action

Flufenacet_Inhibition This compound Inhibition of VLCFA Synthesis AcylCoA_in Acyl-CoA (Cn) + Malonyl-CoA KCS KCS (Condensing Enzyme) AcylCoA_in->KCS ElongationCycle Subsequent Elongation Steps (KCR, HCD, ECR) KCS->ElongationCycle VLCFA_Product VLCFA (Cn+2) ElongationCycle->VLCFA_Product This compound This compound This compound->KCS INHIBITS Experimental_Workflow Workflow: Yeast-Based VLCFA Elongase Inhibition Assay step1 1. Construct Yeast Expression Vector (Plant KCS gene in pYES2 vector) step2 2. Transform S. cerevisiae (with KCS expression vector or empty vector control) step1->step2 step3 3. Culture Yeast (Grow transformants in selective media) step2->step3 step4 4. Induce Gene Expression (Add galactose to media to express plant KCS) step3->step4 step5 5. Herbicide Treatment (Add this compound to induced culture; maintain control culture) step4->step5 step6 6. Incubate (Allow for fatty acid synthesis; typically 18-24 hours) step5->step6 step7 7. Harvest and Lyse Cells step6->step7 step8 8. Lipid Extraction & Derivatization (Extract total fatty acids and convert to fatty acid methyl esters - FAMEs) step7->step8 step9 9. GC-MS Analysis (Separate and quantify FAMEs to determine VLCFA profile) step8->step9 step10 10. Data Analysis (Compare VLCFA levels between treated and control samples to calculate inhibition) step9->step10

References

A Molecular-Level Understanding of Flufenacet's Herbicidal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a selective oxyacetamide herbicide, is a critical tool in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Its efficacy stems from the targeted inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in plant development. This technical guide provides a comprehensive molecular-level examination of this compound's herbicidal activity, detailing its primary mode of action, the biochemical pathways it disrupts, and the mechanisms of weed resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to further investigate this class of herbicides and develop novel weed management strategies.

Introduction to this compound

This compound is a soil-applied herbicide that is absorbed by the roots and emerging shoots of susceptible plants. It belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which is characterized by the inhibition of VLCFA synthesis.[1][2] This mode of action disrupts cell division and growth in germinating weeds, ultimately preventing their emergence. This compound is particularly effective against problematic grass weeds such as black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.).[1][3]

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target of this compound is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs, which are fatty acids with chain lengths of 20 carbons or more, are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids.[6] These molecules are vital for cell division, membrane integrity, and overall plant development.[7]

The biosynthesis of VLCFAs occurs through a four-step elongation cycle catalyzed by a membrane-bound enzyme system in the endoplasmic reticulum.[6][8] The key rate-limiting enzyme in this process is the VLCFA elongase, also known as 3-ketoacyl-CoA synthase (KCS).[6] this compound specifically inhibits the activity of these elongase enzymes.[4][5] By blocking this critical step, this compound prevents the formation of VLCFAs, leading to a cascade of downstream effects that result in seedling growth inhibition and death.[9][10]

Quantitative Analysis of VLCFA Elongase Inhibition

The inhibitory activity of this compound against VLCFA elongases has been quantified using heterologous expression systems. Studies on Arabidopsis thaliana elongases expressed in yeast have provided pI50 values, which represent the negative logarithm of the inhibitor concentration required for 50% inhibition.

Elongase Isoform (from Arabidopsis thaliana)HerbicidepI50 [-log(M)]
FAE1This compound7.0
At5g43760This compoundNot specified
FAE1CafenstroleNot specified
At5g43760CafenstroleNot specified
FAE1AllidochlorNot specified
At5g43760AllidochlorNot specified

Data sourced from Trenkamp et al. (2004).[6]

Signaling Pathway Disruption

The inhibition of VLCFA elongases by this compound sets off a chain of events that disrupts normal plant growth and development. The depletion of VLCFAs has wide-ranging consequences due to their integral roles in cellular structure and signaling.

VLCFA_Inhibition_Pathway This compound This compound VLCFA_Elongase VLCFA Elongase (KCS) This compound->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFAs Very-Long-Chain Fatty Acids VLCFA_Synthesis->VLCFAs Produces Cuticular_Wax Cuticular Wax Formation VLCFAs->Cuticular_Wax Suberin_Deposition Suberin Deposition VLCFAs->Suberin_Deposition Sphingolipids Sphingolipid Biosynthesis VLCFAs->Sphingolipids Cell_Division Cell Division & Elongation VLCFAs->Cell_Division Membrane_Integrity Membrane Integrity Cuticular_Wax->Membrane_Integrity Suberin_Deposition->Membrane_Integrity Sphingolipids->Membrane_Integrity Seedling_Growth Seedling Growth Inhibition Cell_Division->Seedling_Growth Disruption leads to Membrane_Integrity->Cell_Division

Figure 1: Simplified signaling pathway of this compound's herbicidal action.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in grass weeds is enhanced metabolism, rather than target-site mutations.[1] This metabolic resistance is primarily mediated by the overexpression of Glutathione (B108866) S-Transferases (GSTs).[11][12] GSTs are a large family of enzymes that detoxify xenobiotics, including herbicides, by conjugating them with the endogenous antioxidant glutathione.[11][12]

In this compound-resistant populations of Lolium spp. and Alopecurus myosuroides, specific tau (GSTU) and phi (GSTF) class GSTs have been shown to be upregulated.[13] These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic.[11][14] The resulting glutathione conjugate is then further metabolized and sequestered within the plant cell, preventing the herbicide from reaching its target VLCFA elongase enzymes.[14][15]

Flufenacet_Detoxification This compound This compound GSTs Glutathione S-Transferases (GSTs - Tau & Phi classes) This compound->GSTs Flufenacet_GSH_Congugate This compound-GSH Conjugate (Inactive) GSTs->Flufenacet_GSH_Congugate Catalyzes conjugation Glutathione Glutathione (GSH) Glutathione->GSTs Metabolism Further Metabolism & Sequestration Flufenacet_GSH_Congugate->Metabolism No_Inhibition No Inhibition of VLCFA Elongase Metabolism->No_Inhibition

Figure 2: this compound detoxification pathway in resistant weeds.

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted from methodologies used to study the inhibition of plant VLCFA elongases by herbicides.[6]

Objective: To determine the inhibitory potential (e.g., IC50 or pI50) of this compound on specific VLCFA elongase isoforms.

Materials:

  • Yeast expression system (Saccharomyces cerevisiae)

  • Expression vector (e.g., pYES2) containing the coding sequence of the target plant VLCFA elongase

  • Yeast transformation and cultivation media

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for fatty acid methyl ester (FAME) derivatization

VLCFA_Assay_Workflow Start Start Clone Clone plant VLCFA elongase -coding sequence into -yeast expression vector Start->Clone Transform Transform yeast with -the expression vector Clone->Transform Induce Induce protein expression Transform->Induce Treat Treat yeast cultures with -varying concentrations -of this compound Induce->Treat Harvest Harvest and freeze-dry -yeast cells Treat->Harvest Derivatize Derivatize fatty acids to -Fatty Acid Methyl Esters -(FAMEs) Harvest->Derivatize Analyze Analyze FAME profiles -by GC-MS Derivatize->Analyze Calculate Calculate pI50/IC50 values Analyze->Calculate End End Calculate->End

Figure 3: Experimental workflow for the in vitro VLCFA elongase inhibition assay.

Methodology:

  • Heterologous Expression: The coding sequence of the plant VLCFA elongase of interest is cloned into a yeast expression vector.[6] The vector is then transformed into a suitable yeast strain.[6]

  • Yeast Cultivation and Induction: Transformed yeast cells are grown in appropriate selection media.[6] Protein expression is induced according to the specific vector's requirements.[6]

  • Herbicide Treatment: The yeast cultures are treated with a range of this compound concentrations. A control group with no herbicide treatment is also included.

  • Fatty Acid Analysis: After a defined incubation period, the yeast cells are harvested, and their total fatty acids are extracted. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[6]

  • Data Analysis: The GC-MS data is analyzed to determine the relative amounts of different VLCFA species. The inhibition of elongase activity is calculated by comparing the VLCFA profiles of the treated samples to the control. Dose-response curves are generated to determine the pI50 or IC50 value.[6]

Glutathione S-Transferase (GST) Activity Assay

This protocol is a general method for measuring GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[4][11][16]

Objective: To measure the total GST activity in plant extracts and compare the activity between susceptible and resistant biotypes.

Materials:

  • Plant tissue (from susceptible and resistant biotypes)

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

GST_Assay_Workflow Start Start Homogenize Homogenize plant tissue -in extraction buffer Start->Homogenize Centrifuge Centrifuge homogenate and -collect the supernatant -(crude protein extract) Homogenize->Centrifuge Prepare_Reaction Prepare reaction mixture -(buffer, GSH, CDNB) Centrifuge->Prepare_Reaction Initiate_Reaction Initiate reaction by adding -the protein extract Prepare_Reaction->Initiate_Reaction Measure_Absorbance Measure the increase in -absorbance at 340 nm -over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate GST activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 4: Experimental workflow for the GST activity assay.

Methodology:

  • Protein Extraction: Plant tissue is homogenized in a suitable extraction buffer on ice. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude protein extract is collected.

  • Reaction Setup: A reaction mixture containing buffer, GSH, and CDNB is prepared in a cuvette or microplate well.

  • Enzyme Reaction: The reaction is initiated by adding the plant protein extract to the reaction mixture.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time.[4][16] This increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate, which absorbs light at this wavelength.[11]

  • Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per milligram of protein.

Conclusion

This compound's herbicidal activity is a direct consequence of its potent and specific inhibition of very-long-chain fatty acid elongases. This targeted disruption of a fundamental plant biosynthetic pathway leads to the effective control of susceptible grass weeds. The emergence of resistance, primarily through enhanced metabolic detoxification by Glutathione S-Transferases, underscores the importance of understanding these molecular mechanisms for the development of sustainable weed management strategies. The experimental protocols and data presented in this guide provide a foundation for further research into this compound's mode of action and the evolution of herbicide resistance. A continued focus on the molecular interactions between herbicides, their target enzymes, and the metabolic machinery of plants will be crucial for the future of weed science and the development of next-generation herbicidal technologies.

References

Flufenacet chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and physical properties of Flufenacet, a widely used oxyacetanilide herbicide. The information is presented to meet the needs of researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Structure and Identification

This compound is chemically known as N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide.[1][2][3] It is also referred to by other names such as Fluthiamide and Thiafluamide.[1][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide[1][2][3]
CAS Number 142459-58-3[1][2]
SMILES CC(C)N(c1ccc(cc1)F)C(=O)COc2nnc(s2)C(F)(F)F[1][2]
Molecular Formula C14H13F4N3O2S[1][5][6][7]
InChI Key IANUJLZYFUDJIH-UHFFFAOYSA-N[1][2][3]

Below is a two-dimensional diagram of the chemical structure of this compound generated using the DOT language.

2D Chemical Structure of this compound

Physical and Chemical Properties

This compound is a white to tan solid with a mercaptan-like odor.[2][5] It is stable under normal warehouse temperatures.[2] A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 363.33 g/mol [1][2][4][5][6][7][8]
Melting Point 76-79 °C[2][8]
Boiling Point Decomposes before boiling[2][9]
Density 1.45 g/cm³ at 20°C[9]
Vapor Pressure 9 x 10⁻² mPa at 20°C
Water Solubility 56 mg/L at 25°C (pH 4 and 7), 54 mg/L at 25°C (pH 9)[5]
Log P (Octanol-Water Partition Coefficient) 3.2 at 24°C[5]
pKa (Dissociation Constant) Not applicable, does not dissociate[5][9]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not exhaustively available in the public domain, standard methodologies are employed for such characterizations.

  • Melting Point: The melting point is typically determined using a capillary melting point apparatus, where a small, powdered sample is heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Solubility: Water solubility is generally measured using the shake-flask method. An excess amount of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

  • Vapor Pressure: Vapor pressure can be determined by methods such as gas saturation or effusion methods. These techniques measure the pressure exerted by the vapor of the solid in equilibrium with the solid phase at a given temperature.

  • Octanol-Water Partition Coefficient (Log P): The Log P value is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water and shaken until equilibrium is achieved. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Synthesis and Mode of Action

This compound is synthesized through a multi-step chemical process.[9] A key step involves the reaction of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 2-hydroxy-[N-(4-fluorophenyl)-N-isopropyl]acetamide in the presence of a base.[1]

As a herbicide, this compound's mode of action is the inhibition of very long-chain fatty acid synthesis, which is crucial for seed germination.[1]

The following DOT script illustrates a simplified logical flow of this compound's synthesis.

Flufenacet_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product reactant1 2-methylsulfonyl-5-trifluoromethyl- 1,3,4-thiadiazole reaction Condensation Reaction (Base-catalyzed) reactant1->reaction reactant2 2-hydroxy-[N-(4-fluorophenyl)- N-isopropyl]acetamide reactant2->reaction product This compound reaction->product Yields

Simplified Synthesis Workflow of this compound

References

An In-Depth Technical Guide to the Synthesis of Flufenacet and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective herbicide belonging to the oxyacetamide class of compounds, primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, a critical process for seed germination.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound and its analogs, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to aid researchers and professionals in the field of agrochemical development.

Core Synthesis Strategy

The synthesis of this compound generally involves the condensation of two key intermediates: an N-substituted aniline (B41778) derivative and a functionalized thiadiazole moiety. Two principal routes have been established, primarily differing in the nature of the leaving group on the thiadiazole reactant.

Route 1: Nucleophilic substitution of 2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.[2][3] Route 2: Nucleophilic substitution of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (B1601754) with N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.[1]

Route 1 is often preferred in industrial applications due to potentially higher yields and fewer by-products.[4]

Synthesis of Key Intermediates

Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide

This intermediate is synthesized in a multi-step process starting from 1-fluoro-4-nitrobenzene.[2] The general sequence involves the reduction of the nitro group, N-isopropylation, N-acylation with a protected hydroxyacetyl group, and subsequent deprotection. A representative synthetic scheme is outlined below.

G cluster_0 Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene N-isopropyl-4-fluoroaniline N-isopropyl-4-fluoroaniline 1-fluoro-4-nitrobenzene->N-isopropyl-4-fluoroaniline Catalytic Hydrogenation (Acetone, H2, Pd/C) N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide N-isopropyl-4-fluoroaniline->N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide Chloroacetyl chloride Toluene N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide->N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide Hydrolysis (e.g., Sodium Acetate) G cluster_1 Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Trifluoroacetic acid Trifluoroacetic acid 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Trifluoroacetic acid->2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Methyl hydrazinecarbodithioate Methyl hydrazinecarbodithioate Methyl hydrazinecarbodithioate->2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole->2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Oxidation (H2O2, Tungsten catalyst) G cluster_2 Final Synthesis of this compound N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide This compound This compound N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide->this compound Base (e.g., NaOH) Acetone 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole->this compound G cluster_3 Synthesis of this compound Analogs with Modified Heterocycles N-Aryl-2-hydroxy-N-isopropylacetamide N-Aryl-2-hydroxy-N-isopropylacetamide N-Aryl-2-(heteroaryloxy)-N-isopropylacetamide N-Aryl-2-(heteroaryloxy)-N-isopropylacetamide N-Aryl-2-hydroxy-N-isopropylacetamide->N-Aryl-2-(heteroaryloxy)-N-isopropylacetamide Base (e.g., KOH) Chloro-heterocycle\n(e.g., 2-chlorobenzothiazole) Chloro-heterocycle (e.g., 2-chlorobenzothiazole) Chloro-heterocycle\n(e.g., 2-chlorobenzothiazole)->N-Aryl-2-(heteroaryloxy)-N-isopropylacetamide

References

Flufenacet's Inhibition of Cell Division: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a selective oxyacetamide herbicide, effectively controls annual grasses and some broadleaf weeds through the disruption of cell division in meristematic tissues.[1] This technical guide provides an in-depth analysis of the molecular mode of action by which this compound inhibits cell division. The primary mechanism involves the potent and specific inhibition of very-long-chain fatty acid (VLCFA) elongases, a critical enzymatic complex for the synthesis of fatty acids with chain lengths greater than 18 carbons.[2][3] This inhibition leads to a depletion of essential VLCFAs, which are integral components of various cellular structures, including sphingolipids and waxes. The disruption of VLCFA homeostasis, particularly within sphingolipid metabolism, triggers a cascade of downstream effects, ultimately leading to aberrant cell plate formation during cytokinesis and a subsequent arrest of the cell cycle. This guide summarizes the key signaling pathways, presents quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.

Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target of this compound is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs).[2][3][4] VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex, with the key condensing enzyme being the 3-ketoacyl-CoA synthase (KCS), also known as VLCFA elongase (VLCFAE).[3] this compound acts as a potent inhibitor of this elongase activity.[3][5]

This targeted inhibition is substantiated by the observation that this compound treatment in Arabidopsis thaliana phenocopies the fiddlehead mutant, which is characterized by a mutation in a putative VLCFA elongase gene.[6][7] This results in fused organs, a hallmark of disrupted cuticle and cell layer separation, processes heavily reliant on VLCFAs.[6]

Signaling Pathway from VLCFA Inhibition to Cell Division Arrest

The inhibition of VLCFA synthesis by this compound initiates a cascade of cellular events that culminate in the cessation of cell division. While the complete signaling pathway is still under investigation, current evidence points to the disruption of sphingolipid metabolism as a critical downstream consequence.

VLCFAs are essential precursors for the synthesis of complex sphingolipids, such as ceramides (B1148491) and glucosylceramides.[8][9] These lipids are not only structural components of cellular membranes but also act as critical signaling molecules involved in a myriad of cellular processes, including vesicle trafficking, programmed cell death (PCD), and cell cycle regulation.[6][8][10]

The proposed signaling cascade is as follows:

  • This compound inhibits VLCFA elongases.

  • This leads to a depletion of VLCFAs (C20 and longer).

  • The reduced availability of VLCFAs disrupts the synthesis of VLCFA-containing sphingolipids. This alters the balance of different sphingolipid species, potentially leading to an accumulation of long-chain base (LCB) precursors or ceramides with shorter acyl chains.[11]

  • Altered sphingolipid composition affects membrane properties and signaling. Sphingolipids are key components of membrane microdomains (lipid rafts) that are crucial for the proper localization and function of membrane-associated proteins, including those involved in signal transduction and transport.[12]

  • Vesicle trafficking and cell plate formation are impaired. Proper cytokinesis in plant cells requires the formation of a cell plate, a process that is highly dependent on the targeted delivery of vesicles to the division plane.[13] VLCFA-containing sphingolipids are essential for the dynamics of endomembranes and vesicle trafficking.[13] Inhibition of VLCFA synthesis by this compound has been shown to delay cell plate expansion and cause aggregation of key cell plate markers like KNOLLE and Rab-A2a.[13]

  • Cell cycle progression is arrested. The failure to complete cytokinesis due to a defective cell plate leads to an arrest of the cell cycle. While the precise checkpoint is not definitively established for this compound, studies on the related herbicide mefenacet (B1676149) suggest an inhibition of mitotic entry, indicating a potential arrest in the G1, S, or G2 phase.[11]

Flufenacet_Mode_of_Action This compound This compound VLCFAE VLCFA Elongases (KCS) This compound->VLCFAE Inhibition VLCFA_synthesis VLCFA Synthesis (C20, C22, C24, etc.) VLCFAE->VLCFA_synthesis Sphingolipids VLCFA-containing Sphingolipids (e.g., Ceramides) VLCFA_synthesis->Sphingolipids Essential Precursors Membrane Membrane Integrity & Lipid Raft Function Sphingolipids->Membrane Structural Components Vesicle Vesicle Trafficking Membrane->Vesicle Regulates CellPlate Cell Plate Formation (Cytokinesis) Vesicle->CellPlate Essential for CellDivision Cell Division Arrest CellPlate->CellDivision Failure leads to

Figure 1: Signaling pathway of this compound-induced cell division inhibition.

Quantitative Data

Inhibition of VLCFA Elongase Activity by this compound

The following table summarizes the dose-response of this compound on the activity of the Arabidopsis thaliana VLCFA elongase FAE1, heterologously expressed in yeast. The data is derived from gas chromatography analysis of C24 fatty acid production.[5]

This compound Concentration (M)FAE1 Elongase Activity (% of Control)
0100
1 x 10-7~50
1 x 10-6~10
1 x 10-50

Data is estimated from the dose-response curve presented in Trenkamp et al. (2004).[5]

Effects of Mefenacet (a related oxyacetamide) on Cell Division and Growth

The following data for mefenacet, an herbicide with a similar mode of action to this compound, provides context for the physiological effects of VLCFA synthesis inhibition.[11]

TreatmentOrganism/TissueParameterInhibition (%)
6-7 µM MefenacetChlamydomonasCell Division100
6-7 µM MefenacetChlamydomonasCell Enlargement18
10 µM MefenacetOat (Avena sativa) RootsRoot Growth Rate90
10 µM MefenacetOat (Avena sativa) ColeoptileCell Enlargement25
10 µM MefenacetOat (Avena sativa) RootsCell Division54

Experimental Protocols

Assay for VLCFA Elongase Activity using Heterologous Expression in Yeast

This protocol is adapted from the methodology described by Trenkamp et al. (2004) and is suitable for assessing the inhibitory effect of compounds like this compound on specific VLCFA elongases.[3]

Objective: To express a plant VLCFA elongase in Saccharomyces cerevisiae and quantify the production of VLCFAs in the presence and absence of an inhibitor.

Materials:

  • S. cerevisiae expression vector (e.g., pYES2)

  • S. cerevisiae strain (e.g., INVSc1)

  • cDNA of the target VLCFA elongase (e.g., AtFAE1)

  • Yeast transformation kit

  • Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose or 2% galactose

  • This compound stock solution in DMSO

  • Internal standard (e.g., pentadecanoic acid, C15:0)

  • Methanol/HCl (5%)

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Workflow Diagram:

VLCFAE_Assay_Workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation & Expression cluster_treatment Herbicide Treatment cluster_analysis Fatty Acid Analysis Clone Clone VLCFAE cDNA into yeast expression vector Transform Transform yeast with VLCFAE-pYES2 construct Clone->Transform Select Select transformants on SC-Ura medium Transform->Select Induce Induce protein expression with galactose Select->Induce Treat Incubate yeast culture with varying concentrations of this compound Induce->Treat Harvest Harvest yeast cells Treat->Harvest Extract Extract total fatty acids and derivatize to FAMEs Harvest->Extract GCMS Analyze FAMEs by GC-MS Extract->GCMS Quantify Quantify VLCFA levels relative to internal standard GCMS->Quantify

Figure 2: Experimental workflow for VLCFA elongase activity assay.

Procedure:

  • Gene Cloning and Yeast Transformation:

    • Clone the full-length cDNA of the target VLCFA elongase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

    • Transform the resulting plasmid into a suitable S. cerevisiae strain using a standard lithium acetate (B1210297) method.

    • Select positive transformants on SC-Ura plates with 2% glucose.

  • Yeast Culture and Induction:

    • Inoculate a single colony into liquid SC-Ura medium with 2% glucose and grow overnight.

    • Inoculate a fresh SC-Ura medium containing 2% galactose with the overnight culture to an OD600 of ~0.4 to induce protein expression.

  • Inhibitor Treatment:

    • To the induced cultures, add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 10-8 M, 10-7 M, 10-6 M, 10-5 M). Include a DMSO-only control.

    • Incubate the cultures for a further 24-48 hours.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with water.

    • Add a known amount of internal standard (e.g., C15:0) to the pellet.

    • Transmethylate the fatty acids by incubating the cells in 5% methanolic HCl at 80°C for 1 hour.

    • Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Analyze the hexane phase containing the FAMEs by GC-MS.

    • Identify the different fatty acid peaks based on their retention times and mass spectra compared to known standards.

    • Quantify the peak area of the VLCFAs of interest (e.g., C20, C22, C24) and normalize to the peak area of the internal standard.

Plant Cell Cycle Analysis by Flow Cytometry

This protocol provides a general framework for analyzing the effect of herbicide treatment on the cell cycle of plant root tip cells.

Objective: To quantify the proportion of cells in G1, S, and G2/M phases of the cell cycle in root tips following this compound treatment.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, oat)

  • This compound solution

  • Chopping buffer (e.g., Galbraith's buffer)

  • Propidium iodide (PI) staining solution with RNase A

  • Nylon filter (e.g., 40 µm)

  • Flow cytometer

Workflow Diagram:

Flow_Cytometry_Workflow cluster_growth Plant Growth & Treatment cluster_nuclei Nuclei Isolation cluster_staining DNA Staining cluster_fcm Flow Cytometry Analysis Grow Germinate and grow seedlings Treat_Plant Treat seedlings with This compound solution Grow->Treat_Plant Excise Excise root tips Treat_Plant->Excise Chop Chop root tips in ice-cold chopping buffer Excise->Chop Filter Filter homogenate through nylon mesh Chop->Filter Stain Stain nuclei with propidium iodide and RNase A Filter->Stain Analyze Analyze samples on a flow cytometer Stain->Analyze Histogram Generate DNA content histogram Analyze->Histogram Quantify_Cycle Quantify percentage of cells in G1, S, and G2/M phases Histogram->Quantify_Cycle

Figure 3: Experimental workflow for plant cell cycle analysis.

Procedure:

  • Plant Growth and Treatment:

    • Germinate seeds and grow seedlings hydroponically or on agar (B569324) plates.

    • Treat the seedlings with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include an untreated control.

  • Nuclei Isolation:

    • Excise the root tips (approximately 1 cm) from both treated and control seedlings.

    • Place the root tips in a petri dish on ice with 1 ml of ice-cold chopping buffer.

    • Finely chop the tissue with a sharp razor blade for 2-3 minutes.

    • Filter the homogenate through a 40 µm nylon mesh into a flow cytometry tube.

  • DNA Staining:

    • Add the PI/RNase A staining solution to the filtered nuclei suspension.

    • Incubate on ice in the dark for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).

    • Collect the fluorescence data for at least 10,000 nuclei per sample.

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of nuclei in the G1 (2C DNA content), S, and G2/M (4C DNA content) phases.

Conclusion

This compound's mode of action as a cell division inhibitor is rooted in its specific and potent inhibition of very-long-chain fatty acid elongases. This primary action disrupts the synthesis of essential VLCFAs, leading to a cascade of downstream effects, most notably the impairment of sphingolipid metabolism. The resulting alterations in membrane composition and dynamics critically affect vesicle trafficking and prevent the proper formation of the cell plate during cytokinesis, ultimately causing an arrest of the cell cycle and inhibiting plant growth. The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals in drug development to understand and further investigate the intricate molecular mechanisms of this compound and other VLCFA synthesis inhibitors. Further research to pinpoint the specific sphingolipid species involved and their direct interactions with cell cycle regulatory proteins will provide a more complete picture of this important herbicidal mode of action.

References

Initial Toxicity Screening of Flufenacet on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the ecotoxicological profile of the herbicide Flufenacet. This document summarizes key toxicity data, details experimental methodologies for core studies, and visualizes relevant biological pathways and workflows.

This compound is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division and germination.[1][2] Understanding the potential impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a technical overview of the initial toxicity screening of this compound across a range of non-target species.

Ecotoxicological Profile: A Quantitative Overview

The following tables summarize the key toxicity endpoints for this compound across various non-target organisms, providing a basis for comparative analysis.

Table 1: Avian Toxicity of this compound
SpeciesEndpointValue (mg a.i./kg bw)ClassificationReference
Canary (Serinus canaria)Acute Oral LD50461Moderately to Highly Toxic[3]

bw: body weight

Table 2: Mammalian Toxicity of this compound
SpeciesEndpointValueClassificationReference
RatAcute Oral LD50-Moderately Toxic[4]
RatAcute Dermal LD50-Low Toxicity[4]
RatAcute Inhalation-Low Toxicity[4]
RatLong-term/Reproductive NOAEL37.4 mg/kg bw/day-[5]

NOAEL: No Observed Adverse Effect Level

Table 3: Aquatic Organism Toxicity of this compound
SpeciesEndpointValue (mg/L)ClassificationReference
Zebrafish (Danio rerio) - Embryo96-hr LC509.79 ± 1.22Moderately Toxic[6][7]
Zebrafish (Danio rerio) - Larvae96-hr LC503.89 ± 0.98Moderately Toxic[6][7]
Zebrafish (Danio rerio) - Adult96-hr LC504.36 ± 0.56Moderately Toxic[6][7]
Aquatic Invertebrates--Moderately Toxic[3]
Aquatic Plants--Risk of concern identified[3]

LC50: Median Lethal Concentration

Table 4: Non-Target Terrestrial Invertebrate Toxicity of this compound
SpeciesEndpointValue (µ g/bee )ClassificationReference
Honeybee (Apis mellifera)Acute Contact LD50> 100Practically Non-toxic[8]

LD50: Median Lethal Dose

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological studies cited in this guide. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Office of Chemical Safety and Pollution Prevention (OCSPP).

Avian Acute Oral Toxicity Test (based on OCSPP 850.2100)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to birds.[9]

  • Test Organisms: Birds, such as the canary (Serinus canaria), are acclimatized to laboratory conditions.[5]

  • Dose Preparation: The test substance, this compound technical, is prepared at various concentrations.[5]

  • Administration: A single oral dose is administered to individual birds via gavage.[10] Control birds receive the vehicle only.

  • Observation: Birds are observed for mortality, clinical signs of toxicity, body weight changes, and feed consumption for a period of at least 14 days.[5][10]

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods.[9]

Aquatic Toxicity Test - Fish Early Life-Stage (based on OECD 210)

This long-term test evaluates the effects of a chemical on the early life stages of fish, from fertilization to early juvenile development.

  • Test Organisms: Embryos and larvae of a suitable fish species, such as the sheepshead minnow (Cyprinodon variegatus), are used.[5]

  • Exposure System: A flow-through system is typically used to maintain constant concentrations of the test substance.[5]

  • Test Concentrations: A range of this compound concentrations and a control are tested.

  • Duration: The test duration covers the embryonic, larval, and early juvenile stages.

  • Endpoints Measured: Endpoints include hatching success, larval survival, growth (length and weight), and observation of any developmental abnormalities.

  • Data Analysis: The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined by comparing the responses in the treatment groups to the control group.

Honeybee Acute Contact Toxicity Test (based on OECD 214)

This test is performed to assess the acute contact toxicity of a substance to adult honeybees.[11]

  • Test Organisms: Young adult worker honeybees (Apis mellifera) are used.

  • Dose Application: A range of doses of the test substance, dissolved in a suitable solvent, are applied directly to the dorsal thorax of the bees. Control bees are treated with the solvent only.

  • Observation: The bees are kept in cages with a food supply and observed for mortality at specified intervals (e.g., 24, 48, and 72 hours).[12]

  • Data Analysis: The LD50 value, the dose per bee that is lethal to 50% of the treated bees, is calculated for each observation time.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Flufenacet_Mode_of_Action This compound This compound VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA_Synthesis Inhibits Cell_Division Cell Division & Growth VLCFA_Synthesis->Cell_Division Is essential for Germination Seed Germination Cell_Division->Germination Plant_Death Weed Control Germination->Plant_Death Inhibition leads to

Caption: Mode of action of this compound in target plants.

Ecotoxicity_Testing_Workflow cluster_tier1 Tier 1: Acute Toxicity Screening cluster_tier2 Tier 2: Chronic & Reproductive Toxicity cluster_risk Risk Assessment Acute_Oral Acute Oral LD50 (Birds, Mammals) Risk_Quotient Calculate Risk Quotients (RQ) Acute_Oral->Risk_Quotient Acute_Contact Acute Contact LD50 (Bees) Acute_Contact->Risk_Quotient Acute_Aquatic Acute LC50 (Fish, Daphnia) Acute_Aquatic->Risk_Quotient Chronic_Avian Avian Dietary LC50 & Reproduction Chronic_Avian->Risk_Quotient Chronic_Mammal Mammalian Reproduction (NOAEL) Chronic_Mammal->Risk_Quotient Chronic_Aquatic Fish Early Life-Stage (NOEC) Chronic_Aquatic->Risk_Quotient Risk_Conclusion Determine Environmental Risk Risk_Quotient->Risk_Conclusion

Caption: General workflow for ecotoxicity testing and risk assessment.

Conclusion

The initial toxicity screening of this compound reveals a varied toxicological profile across different non-target organisms. It is classified as moderately to highly toxic to birds on an acute oral basis and moderately toxic to aquatic organisms.[3] For mammals, it exhibits moderate acute oral toxicity but low dermal and inhalation toxicity.[4] In contrast, this compound is considered practically non-toxic to honeybees on an acute contact basis.[8] Risk assessments have identified potential concerns for aquatic and terrestrial plants.[3] Further research into chronic exposure and the effects on other non-target species, such as soil organisms, would contribute to a more complete understanding of the environmental impact of this compound.[13][14]

References

The Environmental Fate and Degradation of Flufenacet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective, pre-emergence oxyacetamide herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1][2] Its efficacy is attributed to the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in target plants.[1][3] Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides an in-depth overview of the environmental behavior of this compound, including its degradation in soil and water, photolytic stability, and metabolic pathways in plants.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₃F₄N₃O₂S[4]
Molar Mass363.33 g/mol [4]
Physical StateWhite to tan solid[4]
Melting Point76-79 °C[4]
Water Solubility56 mg/L (at 20-25°C, pH 4-7)[5]
Vapor Pressure6.75 x 10⁻⁷ mm Hg (20°C)[4]
Octanol-Water Partition Coefficient (log Kow)3.2[5]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)113 - 4602 mL/g[4]

Environmental Degradation Pathways

Degradation in Soil

The following diagram illustrates the primary degradation pathway of this compound in soil.

Flufenacet_Soil_Degradation This compound This compound Metabolite1 FOE Oxalate (B1200264) This compound->Metabolite1 Aerobic/Anaerobic Metabolite2 FOE Sulfonic Acid This compound->Metabolite2 Aerobic/Anaerobic Metabolite3 FOE Thiadone This compound->Metabolite3 Aerobic Bound_Residues Bound Residues This compound->Bound_Residues Aerobic/Anaerobic Mineralization CO₂ Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization

Caption: Aerobic and anaerobic degradation pathway of this compound in soil.

Degradation in Aquatic Systems

Hydrolysis: this compound is stable to hydrolysis under environmentally relevant pH conditions (pH 5-9).[5]

The following diagram depicts the degradation of this compound in aquatic systems.

Flufenacet_Aquatic_Degradation This compound This compound in Water FOE_Thiadone FOE Thiadone This compound->FOE_Thiadone Aerobic Biodegradation Sediment_Sorption Sorption to Sediment This compound->Sediment_Sorption Stable_Hydrolysis Stable to Hydrolysis This compound->Stable_Hydrolysis Stable_Photolysis Stable to Photolysis This compound->Stable_Photolysis

Caption: Degradation and fate of this compound in aquatic environments.

Plant Metabolism

In plants such as maize, soybeans, and cotton, this compound is rapidly and extensively metabolized.[1] The parent compound is often not detectable, even at early sampling dates.[1] The primary metabolic pathway involves detoxification by glutathione (B108866) transferases (GSTs).[1][9] This process involves the conjugation of this compound with glutathione, which is a key step in its detoxification in both tolerant crops and resistant weeds.[1][9]

The following diagram illustrates a simplified workflow for a plant metabolism study.

Plant_Metabolism_Workflow start Plant Treatment with ¹⁴C-Flufenacet harvest Harvest at Different Time Points start->harvest extraction Solvent Extraction of Plant Material harvest->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification and Quantification analysis->identification pathway Metabolic Pathway Elucidation identification->pathway

Caption: General experimental workflow for a plant metabolism study.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Degradation Half-lives (DT50) of this compound

CompartmentConditionDT50 (days)Reference
SoilAerobic10 - 63.6[4][6]
SoilAnaerobic (flooded)240[4]
Water-Sediment SystemAerobic18 - 77[6]
WaterAnaerobic492[6]
WaterPhotolysis> 30[4]
Soil SurfacePhotolysis> 30[4]

Table 2: Soil Sorption and Mobility

ParameterValueInterpretationReference
Koc113 - 4602 mL/gSlight to high mobility[4]

Experimental Protocols

Detailed experimental protocols for environmental fate studies are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Test System: At least three different soil types are chosen to represent a range of organic carbon content, pH, and texture. The soil is passed through a 2 mm sieve.

  • Test Substance: ¹⁴C-labeled this compound is used to trace the parent compound and its metabolites.

  • Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling: Samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures).

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

  • Volatiles and Bound Residues: Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified. Non-extractable (bound) residues in the soil are determined by combustion analysis at the end of the study.

  • Data Analysis: The degradation kinetics of this compound and the formation and decline of major metabolites are calculated to determine DT50 values.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Test Substance: this compound is dissolved in the buffer solutions at a low concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for up to 30 days.

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of this compound in the samples is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For this compound, hydrolysis is not a significant degradation pathway.[5]

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Test System: Sterile, buffered aqueous solutions (e.g., pH 7) are used.

  • Test Substance: ¹⁴C-labeled this compound is dissolved in the test solution.

  • Irradiation: The test solutions in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are incubated under the same conditions but shielded from light.

  • Incubation: The experiment is conducted at a constant temperature (e.g., 25 ± 2 °C).

  • Sampling: Samples are taken from both irradiated and dark control vessels at various time intervals.

  • Analysis: The concentration of this compound and any photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.

Conclusion

This compound is a moderately persistent herbicide in the environment, with its primary route of dissipation being microbial degradation in soil and water. It is stable to abiotic processes such as hydrolysis and photolysis. In soil and aquatic systems, it degrades into several metabolites, with FOE thiadone being a major and more persistent metabolite in water. In plants, this compound is rapidly metabolized, primarily through conjugation with glutathione. The information presented in this guide provides a comprehensive overview of the environmental fate and degradation of this compound, which is essential for informed risk assessment and management of this widely used herbicide.

References

Spectroscopic Characterization of Flufenacet and its Primary Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective, pre-emergence herbicide widely employed for the control of annual grasses and some broadleaf weeds in various crops.[1][2] Its efficacy and environmental fate are intrinsically linked to its metabolic breakdown into several primary metabolites. A thorough understanding of the spectroscopic characteristics of this compound and these metabolites is paramount for environmental monitoring, residue analysis, and toxicological assessment. This guide provides a comprehensive overview of the spectroscopic properties of this compound and its key metabolites, detailed experimental protocols for their characterization, and a summary of its metabolic pathway.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in plants and soil involves enzymatic degradation, prominently mediated by glutathione (B108866) S-transferases (GSTs).[3] This process leads to the formation of several key metabolites. The degradation of this compound can also occur through other mechanisms, leading to a range of transformation products.[4]

Flufenacet_Metabolism cluster_metabolites Primary Metabolites This compound This compound FOE_Oxalate This compound Oxalate (FOE Oxalate) This compound->FOE_Oxalate GSTs, Oxidation FOE_Sulfonic_Acid This compound Sulfonic Acid (FOE Sulfonic Acid) This compound->FOE_Sulfonic_Acid GSTs, Oxidation FOE_Alcohol This compound Alcohol This compound->FOE_Alcohol Hydrolysis FOE_Thioglycolate_Sulfoxide This compound Thioglycolate Sulfoxide This compound->FOE_Thioglycolate_Sulfoxide GSTs, Oxidation Amino_Oxoacetic_Acid [(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid This compound->Amino_Oxoacetic_Acid Metabolic Cleavage Acetamide_Sulfinylacetic_Acid [N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid This compound->Acetamide_Sulfinylacetic_Acid Metabolic Cleavage

Figure 1: Simplified metabolic pathway of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its primary metabolites. It is important to note that while some experimental data is available, particularly for this compound itself, much of the detailed spectroscopic information for the metabolites is based on predictive models due to the limited availability of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound and its metabolites are presented below. These predictions were generated using computational chemistry software and provide expected values in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compound -CH(CH₃)₂4.8 - 5.0septet
-CH(CH₃)₂1.2 - 1.4doublet
-CH₂-O-4.9 - 5.1singlet
Aromatic-H7.0 - 7.3multiplet
This compound Oxalate -CH(CH₃)₂4.7 - 4.9septet
-CH(CH₃)₂1.3 - 1.5doublet
Aromatic-H7.1 - 7.4multiplet
This compound Sulfonic Acid -CH(CH₃)₂4.6 - 4.8septet
-CH(CH₃)₂1.2 - 1.4doublet
-CH₂-S-3.5 - 3.7singlet
Aromatic-H7.0 - 7.3multiplet
This compound Alcohol -CH(CH₃)₂4.5 - 4.7septet
-CH(CH₃)₂1.1 - 1.3doublet
-CH₂-OH3.6 - 3.8triplet
Aromatic-H7.0 - 7.2multiplet
-OH2.0 - 2.5broad singlet

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundCarbonPredicted Chemical Shift (ppm)
This compound -CH(CH₃)₂50 - 55
-CH(CH₃)₂20 - 22
-CH₂-O-65 - 70
Aromatic-C115 - 140
Aromatic-C-F160 - 165
C=O165 - 170
Thiadiazole-C150 - 175
This compound Oxalate -CH(CH₃)₂51 - 56
-CH(CH₃)₂21 - 23
Aromatic-C116 - 141
Aromatic-C-F161 - 166
C=O (amide)160 - 165
C=O (acid)168 - 173
This compound Sulfonic Acid -CH(CH₃)₂49 - 54
-CH(CH₃)₂19 - 21
-CH₂-S-55 - 60
Aromatic-C114 - 139
Aromatic-C-F159 - 164
C=O168 - 173
This compound Alcohol -CH(CH₃)₂48 - 53
-CH(CH₃)₂20 - 22
-CH₂-OH60 - 65
Aromatic-C115 - 140
Aromatic-C-F160 - 165
C=O170 - 175
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of this compound and its metabolites. The data presented here are based on experimental data for this compound and this compound Oxalate, and predicted fragmentation for other metabolites.[4][5]

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ or [M-H]⁻ (m/z)Major Fragment Ions (m/z)
This compound ESI+364.07194.09, 152.05, 124.06
This compound Oxalate ESI-224.07180.08, 152.05, 109.04
This compound Sulfonic Acid ESI-274.06194.09, 152.05, 80.96 (SO₃⁻)
This compound Alcohol ESI+228.11197.10, 152.05, 124.06
This compound Thioglycolate Sulfoxide ESI+318.06254.08, 194.09, 152.05
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound and its metabolites.

Table 4: Predicted Infrared (IR) Spectral Data

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)
This compound C=O (amide)1660 - 1690
C-F1200 - 1250
C-O-C1050 - 1150
C-N1180 - 1230
Aromatic C=C1450 - 1600
This compound Oxalate C=O (amide)1650 - 1680
C=O (carboxylic acid)1700 - 1730
O-H (carboxylic acid)2500 - 3300 (broad)
C-F1200 - 1250
This compound Sulfonic Acid S=O1030 - 1070, 1150 - 1210
C=O (amide)1650 - 1680
C-F1200 - 1250
This compound Alcohol O-H3200 - 3600 (broad)
C=O (amide)1640 - 1670
C-F1200 - 1250

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound and its metabolites.

Sample Preparation for Spectroscopic Analysis
  • Isolation and Purification: Metabolites are typically isolated from environmental or biological matrices using solid-phase extraction (SPE) with C18 cartridges followed by purification using high-performance liquid chromatography (HPLC).[6][7]

  • Solvent Selection: For NMR analysis, deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the purified sample.[8] For MS and IR analysis, volatile organic solvents like methanol (B129727) or acetonitrile (B52724) are suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Workflow A Dissolve 5-10 mg of pure compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) B Transfer solution to a 5 mm NMR tube A->B C Acquire 1H NMR spectrum B->C D Acquire 13C NMR spectrum C->D E Perform 2D NMR experiments (COSY, HSQC, HMBC) for structural confirmation D->E F Process and analyze spectra E->F

Figure 2: General workflow for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments should be utilized for complete structural assignment.

Mass Spectrometry (MS) Protocol

MS_Workflow A Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol/water) B Infuse the solution directly into the mass spectrometer or inject into an LC-MS system A->B C Acquire full scan mass spectrum to determine the molecular ion B->C D Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns C->D E Analyze the fragmentation data to confirm the structure D->E

Figure 3: General workflow for MS analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.

  • ESI-MS Parameters:

    • Ionization Mode: Positive and negative modes should be tested to determine the optimal ionization for each compound.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • MS/MS Parameters:

    • Collision Energy: Ramped from 10-40 eV to obtain a range of fragment ions.

    • Collision Gas: Argon.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for ease of use with solid or liquid samples.[9][10]

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the ATR press to ensure good contact between the sample and the crystal.[9]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound and its primary metabolites. The tabulated data, while incorporating predicted values, serves as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and toxicology. The detailed experimental protocols offer a starting point for the robust spectroscopic characterization of these compounds. Further research to obtain experimental spectroscopic data for all primary metabolites is encouraged to refine and validate the information presented herein.

References

The Impact of Flufenacet on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and agricultural professionals on the effects of the herbicide flufenacet on the soil microbiome.

This technical guide provides a comprehensive overview of the current scientific understanding of how the herbicide this compound impacts soil microbial communities. This compound is a widely used oxyacetamide herbicide for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Its interaction with the soil environment, particularly the vast and complex microbial communities that underpin soil health and fertility, is of critical importance for sustainable agriculture. This document synthesizes findings from key research, details the experimental protocols used to assess these impacts, and presents quantitative data to illustrate the effects of this compound on microbial biomass, community structure, and enzymatic activity.

Executive Summary

The application of this compound can lead to significant, albeit sometimes transient, alterations in the soil microbial ecosystem. Research indicates that this compound, often in combination with other herbicides, can negatively affect the abundance of key microbial groups, including bacteria and fungi, and inhibit crucial soil enzyme activities. However, the extent of these impacts is influenced by factors such as soil type, organic matter content, and the presence of co-applied herbicides. Notably, organic amendments have been shown to buffer some of the detrimental effects of this compound on soil microbiota. This guide will delve into the methodologies used to quantify these changes and present the available data to provide a clear picture of this compound's environmental footprint on soil health.

Impact on Soil Microbial Biomass and Structure

The total microbial biomass and the relative abundance of different microbial groups are key indicators of soil health. Studies have shown that the application of herbicides containing this compound can lead to a reduction in the overall microbial population.

One field study investigating a herbicide mixture of chlorotoluron, this compound, and diflufenican (B1670562) observed a sharp decrease in the microbial population in unamended soil following herbicide application.[1] This was quantified using phospholipid fatty acid (PLFA) analysis, a method that measures the fatty acid components of microbial cell membranes to estimate the living microbial biomass. The concentrations of PLFAs in the unamended soils ranged from 39.6 to 8.11 nmol/g over the course of the experiment. Interestingly, in soils amended with spent mushroom substrate (SMS) or green compost (GC), no significant differences in microbial biomass were detected between herbicide-treated and untreated plots, suggesting a buffering effect of organic matter.[1][2]

The herbicide mixture also induced a significant shift in the microbial community structure in unamended soil.[1] Specifically, a significant reduction in the total concentration of bacterial PLFAs was observed, with a negative impact on Gram-positive bacteria and an increase in the relative abundance of Gram-negative bacteria.[1]

Quantitative Data: Microbial Biomass (PLFA)

The following table summarizes the total microbial biomass, measured as nmol of PLFA per gram of dry soil, from a field study by Carpio et al. (2020). The study examined the effects of a herbicide mixture (H) containing this compound in unamended soil (S) and soil amended with spent mushroom substrate (S+SMS) or green compost (S+GC) over 339 days.

TreatmentDay 0Day 45Day 145Day 229Day 339
S 39.6 ± 3.221.9 ± 1.515.6 ± 1.110.2 ± 0.88.1 ± 0.5
S + H 39.6 ± 3.215.8 ± 1.211.3 ± 0.98.5 ± 0.68.2 ± 0.7
S + SMS 63.9 ± 4.545.1 ± 3.133.7 ± 2.525.4 ± 1.918.2 ± 1.3
S + SMS + H 63.9 ± 4.542.3 ± 3.530.1 ± 2.223.6 ± 1.719.5 ± 1.5
S + GC 40.9 ± 2.930.2 ± 2.125.8 ± 1.819.7 ± 1.415.2 ± 1.1
S + GC + H 40.9 ± 2.928.9 ± 2.323.5 ± 1.918.1 ± 1.316.1 ± 1.2
Data represents mean ± standard deviation (n=3).[2]

Impact on Soil Enzymatic Activity

Soil enzymes are crucial for nutrient cycling and the decomposition of organic matter. Their activity levels are sensitive indicators of soil health and can be affected by agricultural chemicals.

Studies have demonstrated that this compound, particularly when mixed with other herbicides like isoxaflutole, can have a negative impact on a range of soil enzymes. These include dehydrogenases, catalase, urease, alkaline phosphatase, and arylsulfatase, all of which showed suppressed activities in soil contaminated with a this compound-isoxaflutole mixture.[3]

Dehydrogenase activity (DHA), which reflects the total metabolic activity of the soil microbial community, has been shown to be particularly sensitive. In the field study by Carpio et al. (2020), the application of the this compound-containing herbicide mixture led to a progressive decrease in DHA values in the unamended soil over time.[1] This decline in microbial activity was significantly correlated with the residual amounts of the three herbicides in the soil.[1] However, in the organically amended soils, DHA remained relatively constant, although at a lower level in the presence of the herbicides compared to the amended controls.[1][2]

Quantitative Data: Dehydrogenase Activity (DHA)

The table below presents the dehydrogenase activity, measured as µg of triphenyl formazan (B1609692) (TPF) produced per gram of dry soil, from the same field study by Carpio et al. (2020).

TreatmentDay 0Day 45Day 145Day 229Day 339
S 10.5 ± 0.810.2 ± 0.79.8 ± 0.69.5 ± 0.79.2 ± 0.6
S + H 10.5 ± 0.88.7 ± 0.67.1 ± 0.56.5 ± 0.45.9 ± 0.4
S + SMS 25.4 ± 1.824.9 ± 1.724.1 ± 1.623.5 ± 1.522.8 ± 1.4
S + SMS + H 25.4 ± 1.820.1 ± 1.419.5 ± 1.318.9 ± 1.218.2 ± 1.1
S + GC 18.9 ± 1.318.5 ± 1.217.9 ± 1.117.2 ± 1.116.8 ± 1.0
S + GC + H 18.9 ± 1.315.2 ± 1.014.8 ± 0.914.1 ± 0.913.5 ± 0.8
Data represents mean ± standard deviation (n=3).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the impact of this compound on soil microbial communities.

Phospholipid Fatty Acid (PLFA) Analysis for Microbial Biomass and Structure

This protocol is a widely used method to quantify the living microbial biomass and characterize the structure of the microbial community in soil.

  • Lipid Extraction:

    • Weigh 8 g of freeze-dried soil into a centrifuge tube.

    • Add a single-phase extraction solution of chloroform (B151607), methanol (B129727), and citrate (B86180) buffer (1:2:0.8 v/v/v).

    • Sonicate the mixture and then allow it to stand for at least 2 hours for lipid extraction.

    • Centrifuge the tubes to separate the soil from the supernatant.

    • Transfer the supernatant to a clean tube. Add chloroform and citrate buffer to create a two-phase system and centrifuge again.

    • Collect the lower chloroform phase containing the lipids.

  • Fractionation:

    • Evaporate the chloroform under a stream of nitrogen gas.

    • Redissolve the lipid extract in a small amount of chloroform.

    • Apply the extract to a solid-phase extraction (SPE) silica (B1680970) column.

    • Elute neutral lipids with chloroform and glycolipids with acetone.

    • Elute the polar lipids (phospholipids) with methanol.

  • Methylation:

    • Evaporate the methanol from the polar lipid fraction under nitrogen.

    • Add a methanolic potassium hydroxide (B78521) (KOH) solution to the dried polar lipids to perform a mild alkaline methanolysis, which converts the fatty acids into fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with acetic acid.

    • Extract the FAMEs with hexane (B92381).

  • Quantification and Identification:

    • Analyze the hexane extract containing the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Identify and quantify individual FAMEs by comparing their retention times and peak areas to known standards.

    • Specific FAMEs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Soil Dehydrogenase Activity Assay

This assay measures the activity of intracellular dehydrogenase enzymes, providing an indication of the overall metabolic activity of the soil microbiota.

  • Incubation:

    • Place 1 g of soil into a test tube.

    • Add 0.2 ml of a 3% aqueous solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC acts as an artificial electron acceptor.

    • Incubate the soil-TTC mixture at 37°C for 24 hours in the dark. During this time, active dehydrogenases will reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

  • Extraction:

    • After incubation, add methanol to the test tube to extract the TPF.

    • Shake the mixture vigorously to ensure complete extraction.

    • Filter the suspension to obtain a clear, red-colored extract.

  • Quantification:

    • Measure the absorbance of the methanol extract at a wavelength of 485 nm using a spectrophotometer.

    • Calculate the concentration of TPF using a standard curve prepared with known concentrations of TPF.

    • Express the dehydrogenase activity as µg of TPF produced per gram of dry soil per hour (µg TPF/g/h).

Soil Urease Activity Assay

This assay quantifies the activity of the enzyme urease, which is involved in the nitrogen cycle by hydrolyzing urea (B33335) to ammonia (B1221849) and carbon dioxide.

  • Incubation:

    • Add 5 g of soil to a flask.

    • Add 2.5 ml of an 80 mM urea solution. For controls, add deionized water instead of the urea solution.

    • Incubate the mixture at 37°C for 2 hours.

  • Extraction and Quantification:

    • After incubation, add a potassium chloride (KCl) solution to extract the ammonium (B1175870) (NH₄⁺) produced from urea hydrolysis.

    • Shake the mixture and then filter it.

    • Determine the concentration of ammonium in the filtrate using a colorimetric method (e.g., the indophenol (B113434) blue method) by measuring the absorbance at 690 nm with a spectrophotometer.

    • Calculate the urease activity based on the amount of ammonium released and express it as µg of NH₄⁺-N per gram of soil per hour (µg NH₄⁺-N/g/h).

Soil Phosphatase Activity Assay

This assay measures the activity of phosphatases, enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate (B84403), making it available to plants and microbes.

  • Incubation:

    • Place 1 g of soil in a flask.

    • Add a modified universal buffer (MUB) adjusted to the desired pH (e.g., pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase).

    • Add a solution of p-nitrophenyl phosphate (pNPP), which acts as the substrate.

    • Incubate the mixture at 37°C for 1 hour. Phosphatase enzymes will cleave the phosphate group from pNPP, releasing p-nitrophenol (pNP).

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding calcium chloride (CaCl₂) and sodium hydroxide (NaOH). The NaOH also develops the yellow color of the pNP.

  • Quantification:

    • Filter the suspension.

    • Measure the intensity of the yellow color of the filtrate at 410 nm using a spectrophotometer.

    • Determine the amount of pNP released by comparing the absorbance to a standard curve.

    • Express the phosphatase activity as µg of pNP released per gram of soil per hour (µg pNP/g/h).

Fungal Community Analysis via ITS Sequencing

This protocol outlines the steps for analyzing the diversity and composition of the soil fungal community using high-throughput sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

  • Soil DNA Extraction:

    • Use a commercial soil DNA extraction kit (e.g., PowerSoil® DNA Isolation Kit) according to the manufacturer's instructions, with potential modifications such as extended centrifugation times and repeated wash steps to improve DNA yield and purity from soil samples.

    • Quantify the extracted DNA using a fluorometer to ensure sufficient concentration for PCR.

  • PCR Amplification of the ITS Region:

    • Perform PCR to amplify the ITS region using fungal-specific primers, such as ITS1F and ITS4. These primers often include adapter sequences for subsequent sequencing.

    • The PCR reaction mixture typically contains a DNA polymerase, dNTPs, the forward and reverse primers, the extracted soil DNA template, and a reaction buffer.

    • A typical thermocycling program includes an initial denaturation step, followed by a number of cycles of denaturation, annealing, and extension, and a final extension step.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and other reaction components.

    • Quantify the purified amplicons.

    • Pool the amplicons from different samples in equimolar concentrations.

    • Perform high-throughput sequencing of the pooled library on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and adapters.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

    • Assign taxonomy to each OTU/ASV by comparing their sequences to a fungal reference database (e.g., UNITE).

    • Analyze the resulting data to determine fungal diversity (e.g., Shannon and Simpson indices) and community composition.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the logical connections between this compound application and its effects on the soil microbiome.

Experimental Workflow for Assessing this compound's Impact

G cluster_0 Field/Lab Preparation cluster_1 Microbial Biomass & Structure Analysis cluster_2 Microbial Activity Analysis cluster_3 Microbial Diversity Analysis soil_sampling Soil Sampling (Unamended & Amended) herbicide_app This compound Application (with Controls) soil_sampling->herbicide_app incubation Incubation / Time Points herbicide_app->incubation plfa_extraction PLFA Extraction incubation->plfa_extraction enzyme_assays Enzyme Assays (Dehydrogenase, Urease, etc.) incubation->enzyme_assays dna_extraction Soil DNA Extraction incubation->dna_extraction fame_analysis FAME Analysis (GC-FID) plfa_extraction->fame_analysis biomass_quant Biomass Quantification fame_analysis->biomass_quant community_struc Community Structure fame_analysis->community_struc data_analysis data_analysis biomass_quant->data_analysis Data Interpretation community_struc->data_analysis Data Interpretation spectro Spectrophotometry enzyme_assays->spectro activity_calc Activity Calculation spectro->activity_calc activity_calc->data_analysis Data Interpretation pcr 16S/ITS PCR Amplification dna_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics bioinformatics->data_analysis Data Interpretation

Caption: General experimental workflow for studying the impact of this compound on soil microbial communities.

Logical Pathway of this compound's Impact on Soil Microbiome

G cluster_direct Direct Effects cluster_indirect Indirect Effects This compound This compound Application to Soil inhibition Inhibition of Sensitive Microbial Species This compound->inhibition enzyme_inhibition Direct Enzyme Inhibition This compound->enzyme_inhibition reduced_diversity Reduced Microbial Diversity inhibition->reduced_diversity altered_structure Altered Community Structure (e.g., Gram+/- ratio) inhibition->altered_structure reduced_biomass Reduced Microbial Biomass inhibition->reduced_biomass reduced_activity Reduced Overall Metabolic Activity (DHA) inhibition->reduced_activity impaired_nutrient Impaired Nutrient Cycling (N, P cycles) enzyme_inhibition->impaired_nutrient reduced_biomass->reduced_activity reduced_activity->impaired_nutrient soil_health soil_health impaired_nutrient->soil_health Impact on Soil Health & Fertility

Caption: Logical pathway illustrating the potential direct and indirect impacts of this compound on the soil microbiome.

Conclusion

The available scientific evidence indicates that the herbicide this compound can exert a notable, and often negative, influence on soil microbial communities. Reductions in microbial biomass, shifts in community structure, and the inhibition of key soil enzymes are documented consequences of its application, particularly in unamended soils. These effects underscore the potential for this compound to disrupt essential ecosystem services provided by the soil microbiome, such as nutrient cycling and organic matter decomposition.

However, the research also highlights the resilience of microbial communities and the mitigating role of soil management practices. The buffering capacity of organic amendments suggests that enhancing soil organic matter can be a key strategy to minimize the non-target impacts of this compound.

For researchers and agricultural professionals, it is crucial to consider these microbial impacts when developing weed management strategies. Further research is needed to elucidate the long-term consequences of repeated this compound use and to develop practices that promote both effective weed control and the health of the soil microbiome. This guide provides the foundational knowledge and methodologies to support these ongoing efforts.

References

The Pivotal Role of the Trifluoromethyl Group in the Efficacy of Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet, a selective oxyacetamide herbicide, is a critical tool in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Its efficacy is intrinsically linked to its chemical structure, particularly the presence of a trifluoromethyl (CF₃) group on the thiadiazole ring. This technical guide provides a comprehensive analysis of the multifaceted role of this functional group in this compound's herbicidal activity, covering its impact on the mechanism of action, physicochemical properties, and metabolic stability. This document is intended for researchers, scientists, and professionals involved in the development of novel agrochemicals.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases, a group of enzymes essential for the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[1][2] VLCFAs are crucial components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and cell signaling.[3][4] Inhibition of VLCFA synthesis disrupts these fundamental processes, leading to failed germination and seedling death.[5]

Quantitative Data on VLCFA Elongase Inhibition

The inhibitory effect of this compound on VLCFA elongases has been quantified. For instance, studies on heterologously expressed Arabidopsis thaliana fatty acid elongase 1 (FAE1) in yeast have determined the pI₅₀ value for this compound.

CompoundTarget EnzymepI₅₀ (-log(IC₅₀))Source
This compoundArabidopsis thaliana FAE17.0[8]

Note: A higher pI₅₀ value indicates greater inhibitory potency. The lack of publicly available data for a direct methyl or hydrogen analogue of this compound prevents a quantitative comparison of the trifluoromethyl group's contribution to this inhibitory activity.

Physicochemical Properties and the Trifluoromethyl Advantage

The trifluoromethyl group imparts several advantageous physicochemical properties to this compound, enhancing its overall herbicidal performance.[6][9]

Lipophilicity and Bioavailability

The CF₃ group is known to increase the lipophilicity of a molecule, a property quantified by the logarithm of the octanol-water partition coefficient (logP).[10] Increased lipophilicity enhances the ability of a herbicide to penetrate the waxy cuticle of plant leaves and the membranes of root cells, leading to improved uptake and bioavailability.[6]

CompoundChemical StructurelogPSource
This compoundN-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide3.2[1]
Hypothetical Methyl AnalogueN-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-methyl-1,3,4-thiadiazol-2-yl]oxy}acetamideNot available-

While an experimental logP value for the methyl analogue is not available, it is generally accepted that replacing a methyl group with a trifluoromethyl group increases the logP value. This suggests that this compound is more lipophilic than its non-fluorinated counterpart would be, contributing to its enhanced efficacy.

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[6] The presence of the trifluoromethyl group in this compound significantly enhances its metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes such as cytochrome P450s.[11] This increased stability ensures that the herbicide persists in its active form for a longer duration within the plant, leading to a more sustained inhibitory effect on VLCFA synthesis. In some resistant weed species, enhanced metabolism, often mediated by glutathione (B108866) S-transferases (GSTs), can lead to the detoxification of this compound through the formation of a glutathione conjugate.[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the condensation of two key intermediates: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1309840) and N-(4-fluorophenyl)-N-(isopropyl)-2-hydroxyacetamide.[13][14]

Reaction Scheme:

G A 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole C This compound A->C Base (e.g., NaOH) B N-(4-fluorophenyl)-N-(isopropyl)-2-hydroxyacetamide B->C

Synthesis of this compound.

Detailed Protocol (Representative):

  • Preparation of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide: To a solution of 4-fluoro-N-isopropylaniline in a suitable organic solvent (e.g., acetonitrile), add triethylamine (B128534) and 2-(methylthio)acetyl chloride at a controlled temperature. Stir the reaction mixture at room temperature. After completion, extract the product with an organic solvent, dry the organic phase, and evaporate the solvent.

  • Oxidation to N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide: Dissolve the product from the previous step in a chlorinated solvent (e.g., dichloromethane) and cool the solution. Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). After the reaction is complete, wash the organic layer with a sodium bicarbonate solution, dry, and remove the solvent.

  • Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate can be prepared from trifluoroacetic acid and methyl dithiocarbazate.

  • Final Condensation: React N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., acetone (B3395972) or an aromatic solvent like toluene). The reaction mixture is typically stirred at room temperature. After the reaction, the product is extracted, and the organic layer is washed, dried, and concentrated to yield this compound. The crude product can be further purified by chromatography.[15]

VLCFA Elongase Inhibition Assay in Yeast

This protocol describes a method for expressing a plant VLCFA elongase in Saccharomyces cerevisiae and assessing the inhibitory effect of this compound.[8]

G cluster_0 Yeast Culture Preparation cluster_1 Inhibition Assay cluster_2 Analysis A Transform yeast with plant VLCFA elongase expression vector B Select transformed yeast A->B C Grow yeast culture B->C D Induce elongase expression C->D E Add this compound at varying concentrations D->E F Incubate E->F G Harvest yeast cells F->G H Extract fatty acids G->H I Analyze VLCFA profile by GC-MS H->I J Calculate IC50/pI50 I->J G A Prepare octanol-saturated water and water-saturated octanol (B41247) B Dissolve this compound in one phase A->B C Mix the two phases vigorously B->C D Allow phases to separate C->D E Sample both octanol and water phases D->E F Quantify this compound concentration in each phase (e.g., by HPLC) E->F G Calculate logP = log([this compound]octanol / [this compound]water) F->G G This compound This compound VLCFA_Elongase VLCFA Elongase This compound->VLCFA_Elongase Inhibition VLCFA VLCFAs Ceramide_Synthase Ceramide Synthase Ceramide Ceramides PCD Programmed Cell Death (Apoptotic-like) Ceramide->PCD Accumulation leads to

References

Navigating the Future of Weed Management: A Technical Guide to Flufenacet's Potential in Novel Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 18, 2025 – As agricultural systems face mounting pressure from herbicide-resistant weeds, the strategic deployment of existing active ingredients is paramount. This technical guide delves into the core functionalities of flufenacet, a key herbicide in the fight against problematic grass weeds. It explores its mechanism of action, the evolution of resistance, and innovative strategies to prolong its efficacy. This document is intended for researchers, scientists, and professionals in the field of crop protection and drug development, providing a comprehensive overview of the experimental frameworks and data underpinning the future of this compound in integrated weed management programs.

Introduction to this compound: A Pillar of Pre-Emergence Weed Control

This compound is a selective, soil-applied herbicide belonging to the oxyacetamide chemical family.[1] It is primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops, including winter cereals, corn, and soybeans.[2][3] Its efficacy as a residual herbicide makes it a cornerstone of many weed management programs, particularly in regions grappling with resistance to other herbicide modes of action.[4][5]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound's herbicidal activity stems from its inhibition of the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] VLCFAs are fatty acids with 20 or more carbons that are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids. These molecules play critical roles in cell division, membrane integrity, and protecting the plant from environmental stresses.[6]

This compound specifically targets the elongase enzyme complex, which is responsible for the sequential addition of two-carbon units to a growing fatty acid chain.[2][6] By disrupting this process, this compound interferes with cell division and shoot growth in susceptible weeds, ultimately leading to their death shortly after germination.[7]

cluster_VLCFA_Pathway VLCFA Synthesis Pathway Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD 3-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA Reduction This compound This compound This compound->KCS Inhibition

Caption: Inhibition of the VLCFA synthesis pathway by this compound.

The Challenge of Herbicide Resistance

The intensive use of this compound has led to the selection of resistant populations of key grass weeds, most notably black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.).[8] This resistance is primarily metabolic, meaning it is not due to a change in the herbicide's target site. Instead, resistant plants exhibit an enhanced ability to metabolize and detoxify the herbicide before it can reach its target.[4][9]

The primary mechanism of this compound detoxification in resistant weeds is through the action of glutathione (B108866) S-transferases (GSTs).[10][11] These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic. The resulting conjugate is then further processed and sequestered within the plant cell.[12][13]

cluster_Detox_Pathway This compound Detoxification Pathway This compound This compound Conjugate This compound-Glutathione Conjugate This compound->Conjugate GSTs Glutathione S-transferases (GSTs) GSTs->Conjugate Conjugation Glutathione Glutathione Glutathione->Conjugate Hydrolysis Hydrolysis Conjugate->Hydrolysis Peptidases Peptidases Hydrolysis->Peptidases Further_Processing Further Processing (Phase III) Peptidases->Further_Processing Sequestration Vacuolar Sequestration Further_Processing->Sequestration

Caption: Metabolic detoxification of this compound in resistant weeds.

Novel Strategies for Sustainable Weed Control

To mitigate the impact of resistance and extend the utility of this compound, researchers are exploring several innovative strategies. These approaches focus on integrated weed management principles, combining chemical and non-chemical tactics.

Herbicide Mixtures and Co-formulations

A key strategy is the use of this compound in combination with other herbicides possessing different modes of action.[14] This approach can broaden the weed control spectrum and delay the evolution of resistance.[15]

Table 1: Efficacy of this compound in Herbicide Mixtures against Grass Weeds

Herbicide CombinationTarget WeedApplication TimingControl Efficacy (%)Reference(s)
This compound + DiflufenicanLolium rigidumPre-emergence>90[15]
This compound + Diflufenican + MetribuzinLolium rigidumPre-emergence>90[15]
This compound + IsoxaflutolePanicum texanumPre-emergence80-99
This compound + MetribuzinPanicum texanumPre-emergence75-100
The Role of Adjuvants

Adjuvants are compounds added to spray solutions to enhance the performance of herbicides. For soil-applied herbicides like this compound, certain adjuvants can improve retention in the upper soil layer, where most weed seeds germinate. This can lead to more consistent and prolonged weed control, especially under challenging environmental conditions.

Table 2: Impact of Adjuvants on this compound Retention in Soil

AdjuvantSoil LayerIncrease in Herbicide Retention (%)Reference(s)
Backrow MaxTop 5 cmUp to 6

Experimental Protocols for this compound Research

To facilitate further research and development, this section provides detailed methodologies for key experiments related to this compound.

Greenhouse Bioassay for this compound Efficacy

This protocol is designed to assess the dose-response of a target weed species to this compound under controlled conditions.[1]

Materials:

  • Seeds of the target weed species (e.g., Alopecurus myosuroides, Lolium multiflorum)

  • Analytical grade this compound

  • Pots (10 cm diameter) filled with a standardized potting mix

  • Controlled environment greenhouse or growth chamber

  • Laboratory cabinet sprayer

Procedure:

  • Sow a pre-determined number of weed seeds in each pot and allow them to germinate and establish to the 2-3 leaf stage.

  • Prepare a series of this compound dilutions to cover a range of doses, including an untreated control.

  • Apply the herbicide solutions to the soil surface of the pots using a calibrated cabinet sprayer.

  • Maintain the pots in the greenhouse under optimal growing conditions (e.g., 16/8 hour day/night photoperiod, 20/15°C day/night temperature).

  • Assess weed control efficacy 21-28 days after treatment by determining the fresh or dry weight of the above-ground biomass.

  • Calculate the dose required to cause a 50% reduction in growth (ED50) using appropriate statistical software.

cluster_Bioassay_Workflow Greenhouse Bioassay Workflow Seed_Sowing Seed Sowing and Germination Application Herbicide Application Seed_Sowing->Application Herbicide_Prep Herbicide Preparation Herbicide_Prep->Application Incubation Greenhouse Incubation Application->Incubation Assessment Efficacy Assessment Incubation->Assessment Data_Analysis Data Analysis (ED50 Calculation) Assessment->Data_Analysis

Caption: Workflow for a greenhouse dose-response bioassay.

Protocol for Investigating this compound Metabolism

This protocol outlines the steps to study the metabolic fate of this compound in susceptible and resistant weed biotypes.

Materials:

  • Seedlings of susceptible and resistant weed biotypes

  • Radiolabeled ([14C]) this compound

  • Liquid scintillation counter

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for extraction (e.g., acetone, hexane, methanol)

Procedure:

  • Treat seedlings with a known concentration of [14C]-flufenacet.

  • At various time points, harvest the plant material and extract the herbicide and its metabolites using appropriate solvents.

  • Quantify the total amount of radioactivity absorbed by the plant using a liquid scintillation counter.

  • Separate and identify the parent herbicide and its metabolites in the plant extracts using HPLC or LC-MS.

  • Compare the rate of metabolism and the profile of metabolites between the susceptible and resistant biotypes.

Regulatory Status and Future Outlook

It is important to note that the regulatory landscape for this compound is evolving. In the European Union, a decision has been made not to renew the approval for this compound due to concerns about it being an endocrine disruptor and the potential for groundwater contamination by its metabolite, trifluoroacetic acid (TFA).[7] Member states are required to withdraw authorizations for products containing this compound by December 10, 2025.[7]

Despite these regulatory challenges in the EU, this compound remains an important tool for weed management in other parts of the world. The novel strategies outlined in this guide, such as the use of herbicide mixtures and adjuvants, will be crucial for ensuring the long-term sustainability of this active ingredient. Continued research into the mechanisms of resistance and the development of innovative application technologies will be essential for maximizing the benefits of this compound while minimizing its environmental impact.

Conclusion

This compound continues to be a valuable herbicide for the control of grass weeds in major cropping systems. Understanding its mode of action, the mechanisms of resistance, and novel strategies to enhance its performance is critical for its responsible stewardship. The experimental protocols and data presented in this technical guide provide a foundation for future research aimed at optimizing the use of this compound in integrated weed management programs, ensuring its continued contribution to global food security.

References

Flufenacet: A Technical Examination of its Classification as a Per- and Polyfluoroalkyl Substance (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the classification of the herbicide flufenacet as a per- and polyfluoroalkyl substance (PFAS). This compound's molecular structure, which includes a trifluoromethyl (CF₃) moiety, places it squarely within the modern definition of PFAS as established by the Organisation for Economic Co-operation and Development (OECD). This classification is further substantiated by its environmental degradation pathway, which leads to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile terminal PFAS. This guide will detail the physicochemical properties of this compound, its environmental fate, relevant toxicological data, and the analytical methodologies used for its detection. The regulatory implications, particularly within the European Union, underscore the growing scrutiny of fluorinated pesticides and their environmental and human health impacts.

Introduction: The Evolving Definition of PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic organofluorine compounds characterized by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry.[1] This structural feature imparts high chemical stability and resistance to degradation, leading to their designation as "forever chemicals."[1][2]

Historically, the definition of PFAS was often limited to long-chain perfluoroalkyl acids like PFOA and PFOS. However, scientific and regulatory bodies have adopted a broader definition. In 2021, the OECD expanded its terminology to define PFAS as any fluorinated substance containing at least one fully fluorinated methyl (–CF₃) or methylene (B1212753) (–CF₂–) carbon atom.[2][3] This updated definition now encompasses thousands of chemicals, including a number of fluorinated pesticides that were not previously considered PFAS.[4]

This compound's Classification as a PFAS

This compound is an oxyacetanilide herbicide first registered in the late 1990s for the pre-emergence control of annual grasses and some broadleaf weeds in crops like corn, soybeans, and wheat.[5][6] Its classification as a PFAS is based on its chemical structure and its degradation products.

Structural Justification

The IUPAC name for this compound is N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl )-1,3,4-thiadiazol-2-yl]oxy}acetamide.[5] The presence of the trifluoromethyl (–CF₃) group directly meets the OECD's structural definition of a PFAS.

Logical Basis for this compound's PFAS Classification cluster_OECD OECD PFAS Definition (2021) cluster_this compound This compound Analysis Def A substance is a PFAS if it contains at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) group. Conclusion Conclusion: This compound is classified as a PFAS. Def->Conclusion Yes Flufenacet_Struct This compound Chemical Structure: C₁₄H₁₃F₄N₃O₂S Contains a –CF₃ group. Flufenacet_Struct->Def Does structure meet definition?

Figure 1: Logical workflow for classifying this compound as a PFAS based on the OECD definition.
Degradation to Trifluoroacetic Acid (TFA)

A critical factor in the environmental risk assessment of this compound is its degradation into trifluoroacetic acid (TFA, CF₃COOH).[5][7][8] TFA is an ultra-short-chain perfluoroalkyl acid, itself a well-recognized and highly persistent PFAS.[7][9] The degradation of this compound in the environment serves as a significant source of TFA contamination in soil and water systems, further solidifying its identity as a PFAS precursor.[8][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, essential for understanding its behavior and potential impact.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide[5]
CAS Number 142459-58-3[3][5]
Molecular Formula C₁₄H₁₃F₄N₃O₂S[3][13]
Molar Mass 363.33 g/mol [3][13]
Physical State White to tan solid[2][3]
Melting Point 76-79 °C[2][13]
Water Solubility (25°C) 56 mg/L (pH 4, 7); 54 mg/L (pH 9)[3][13]
Vapor Pressure (20°C) 9 x 10⁻⁵ Pa (6.75 x 10⁻⁷ mm Hg)[2][13][14]
Log P (octanol/water) 3.2 - 3.5[3][7][13]
Density (20°C) 1.45 g/mL[13]
Henry's Law Constant 5.8 x 10⁻⁹ atm·m³/mol[2]

Table 2: Environmental Fate and Degradation of this compound

ParameterValueConditionsReference(s)
Soil Half-Life (DT₅₀) 7.4 - 98 daysAerobic, laboratory & field[5][15][16]
Aquatic Half-Life (DT₅₀) 18 - 77 daysAerobic[5]
Anaerobic Soil Half-Life Stable (240 days observed)Flooded soil[2]
Anaerobic Aquatic Half-Life 492 days-[5]
Hydrolysis Stable at pH 5, 7, 9-[7][13]
Aqueous Photolysis Stable (>30 days)pH 5[2]
Major Degradation Product Trifluoroacetic acid (TFA)Aerobic Soil[16]
Max TFA % AR in Soil 81.5%Laboratory[16]
Other Major Metabolites FOE oxalate, FOE sulfonic acid, FOE-thiadoneSoil[16]

Table 3: Toxicological Profile of this compound

EndpointValueSpeciesReference(s)
Acute Oral LD₅₀ 589 - 1617 mg/kgRat[3]
Acute Dermal LD₅₀ >2000 mg/kgRat[3]
Acute Oral LD₅₀ 1331 - 1756 mg/kgMouse[3]
Classification Endocrine Disruptor (Thyroid Modality)Human & Mammals[7][17][18]
Metabolite Toxicity Metabolites show higher hepatotoxicity, mutagenicity, and carcinogenicity than parent compound in predictive models.In silico / Wheat[4]

Environmental Degradation and Metabolic Pathways

This compound undergoes microbial degradation in soil and water, primarily through the cleavage of its ether linkage.[5] This process leads to the formation of several metabolites. A key pathway involves the transformation of the trifluoromethyl-thiadiazole moiety into trifluoroacetic acid (TFA).

Simplified Degradation Pathway of this compound in Soil cluster_metabolites Primary Metabolites This compound This compound Thiadone FOE-thiadone This compound->Thiadone Oxalate FOE oxalate This compound->Oxalate Sulfonic FOE sulfonic acid (this compound ESA) This compound->Sulfonic TFA Trifluoroacetic Acid (TFA) (Terminal PFAS Product) This compound->TFA Microbial Degradation

Figure 2: Simplified environmental degradation of this compound to major metabolites, including the terminal PFAS product TFA.[16]

Recent research has also highlighted the metabolic fate within plants. A study on wheat found a "reverse distribution" phenomenon, where the parent this compound compound remained primarily in the roots, but its metabolites were preferentially translocated to the shoots, increasing their potential for entry into the food chain.[4]

Mechanism of Action and Endocrine Disruption

As a herbicide, this compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible plants.[13]

Of greater concern for human and environmental health is its classification as an endocrine disruptor.[7][17] The European Food Safety Authority (EFSA) concluded that this compound interferes with the thyroid system.[11][17] Endocrine disrupting chemicals can perturb the Hypothalamic-Pituitary-Thyroid (HPT) axis at multiple points, leading to adverse effects on development and metabolism.[19][20] Studies on rats confirmed that this compound exposure leads to disruption of triiodothyronine (T3) and thyroxine (T4) hormone levels.[18]

Potential Disruption Points in the HPT Axis by Chemicals like this compound Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland T4_T3 T4 / T3 Thyroid->T4_T3 Liver Liver TargetCells Target Cells TRH->Pituitary + TSH->Thyroid + T4_T3->Hypothalamus - (Negative Feedback) T4_T3->Pituitary - (Negative Feedback) T4_T3->Liver Metabolism T4_T3->TargetCells Transport & Action Disruption1 Interference with Hormone Synthesis (e.g., TPO inhibition) Disruption1->Thyroid Disruption2 Altered Transport (Binding Proteins) Disruption2->T4_T3 Bloodstream Disruption3 Increased Metabolism & Excretion Disruption3->Liver Disruption4 Altered Receptor Binding Disruption4->TargetCells

Figure 3: General mechanisms by which endocrine disruptors can interfere with the Hypothalamic-Pituitary-Thyroid (HPT) axis.[18]

Experimental Protocols

Chemical Synthesis Overview

The industrial synthesis of this compound typically involves a multi-step process. One common route involves the condensation of two key intermediates:

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide : Synthesized from 1-fluoro-4-nitrobenzene.

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole : Prepared from trifluoroacetic acid and methyl hydrazinecarbodithioate.

These intermediates are reacted to form the final this compound product with high yield.[1][10][21]

Analytical Methodology for Residue Detection

The determination of this compound and its metabolites in environmental and agricultural samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Protocol: Determination of this compound and Metabolites in Water by SPE and LC-MS/MS [9]

  • 1. Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify 50 mL of water sample.

    • Pass the sample through an octadecyl (C18) SPE column to extract the analytes.

    • Elute the analytes from the column using 6 mL of methanol.

    • Concentrate the eluate to approximately 1 mL using a nitrogen stream.

    • Reconstitute the final volume to 2.0 mL with 0.1% formic acid.

    • Filter the extract through a ≤0.45 µm syringe filter prior to analysis.

  • 2. Instrumental Analysis (LC-MS/MS):

    • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).

    • Column: Inertsil ODS-2 (or equivalent C18 column).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source, operating in both positive and negative ion modes to detect the parent compound and its various metabolites. Analytes are monitored using multiple reaction monitoring (MRM) for quantification.

Protocol: Determination of this compound in Agricultural Products by QuEChERS and LC-MS/MS [6][22][23]

  • 1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize 10-15 g of the sample (e.g., wheat, soybean).

    • Extract with 10 mL of acetonitrile by vigorous shaking.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, citrates) to induce phase separation.

    • Centrifuge to separate the acetonitrile layer.

    • Perform dispersive solid-phase extraction (d-SPE) cleanup on an aliquot of the supernatant by mixing with a sorbent like primary secondary amine (PSA) to remove matrix interferences.

    • Centrifuge, collect the cleaned supernatant, evaporate, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • 2. Instrumental Analysis (LC-MS/MS):

    • Instrumental conditions are similar to the water analysis protocol, with the LC gradient and MS/MS parameters optimized for the specific analytes and matrix.

General Experimental Workflow for this compound Residue Analysis Sample Sample Collection (Water, Soil, Crop) Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) (for Water) Extraction->SPE QuEChERS QuEChERS (for Soil/Crops) Extraction->QuEChERS Cleanup Extract Cleanup / Concentration SPE->Cleanup QuEChERS->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Figure 4: A typical experimental workflow for the analysis of this compound residues in various matrices.[9][22]

Regulatory Context and Conclusion

The classification of this compound as a PFAS, combined with its endocrine-disrupting properties and its role as a source of TFA contamination, has led to significant regulatory action. In March 2025, EU Member States voted to ban this compound, citing risks to human health and the environment.[16] This decision reflects a growing trend to regulate PFAS as a class and to re-evaluate the environmental safety of fluorinated pesticides.

References

The Discovery and Synthesis of Flufenacet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core aspects of the herbicide Flufenacet.

Introduction

This compound, an oxyacetamide herbicide, was developed and introduced by Bayer AG in 1988.[1] It is a selective, pre-emergence herbicide effective against a broad spectrum of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, wheat, and barley.[2][3] this compound's mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants.[4][5][6] This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of this compound, tailored for a technical audience.

Physicochemical Properties

This compound is a white to tan solid with a mercaptan-like odor.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide[4][8]
CAS Number 142459-58-3[4]
Molecular Formula C₁₄H₁₃F₄N₃O₂S[4]
Molar Mass 363.33 g/mol [4][7]
Melting Point 76-79 °C[7]
Vapor Pressure 9 x 10⁻² mPa (20 °C)
Solubility in Water 56 mg/L (pH 4, 7), 54 mg/L (pH 9) at 25 °C
LogP (Kow) 3.2 (24 °C)

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then condensed to form the final product.[3][9] The primary synthetic routes are outlined below.

Synthesis of Intermediate 1: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1309840)

This intermediate can be prepared through the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1600085).[2][9]

Experimental Protocol:

  • Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This precursor can be synthesized from trifluoroacetic acid and methyl hydrazinecarbodithioate.[9]

  • Step 2: Oxidation to 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is dissolved in an aprotic aromatic solvent, such as toluene.[2] The solution is then treated with an oxidizing agent, like hydrogen peroxide, in the presence of an activated molybdenum or tungsten catalyst.[2][9] The catalyst can be formed in situ by acidifying an alkali metal molybdate (B1676688) or tungstate (B81510) salt with an acid like sulfuric acid.[2] The reaction mixture is stirred until the oxidation is complete. The product is then isolated and purified. A yield of 81.5% for this intermediate has been reported.[9]

Synthesis of Intermediate 2: N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide

This intermediate is typically synthesized from 1-fluoro-4-nitrobenzene (B44160) in a four-step procedure.[9] Another route starts from p-fluoroaniline.[10]

Experimental Protocol (from p-fluoroaniline):

  • Step 1: N-isopropylation of p-fluoroaniline. p-fluoroaniline is reacted with 2-chloropropane (B107684) to yield N-isopropyl-p-fluoroaniline.[10]

  • Step 2: Acylation. The resulting N-isopropyl-p-fluoroaniline is then reacted with chloroacetyl chloride.[10]

  • Step 3: Acetoxylation. The product from the previous step is reacted with sodium acetate (B1210297).[10]

  • Step 4: Hydrolysis. The acetate group is hydrolyzed to a hydroxyl group to yield N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.[10]

Final Condensation to this compound

The final step involves the reaction of the two intermediates in the presence of a base.[4][9]

Experimental Protocol:

  • Equivalent amounts of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide are reacted in the presence of sodium hydroxide (B78521) in acetone.[4] The reaction mixture is stirred until completion. The final product, this compound, is then isolated and purified. A yield of 94.2% for this final condensation step has been reported.[9]

Mode of Action and Biological Activity

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4][5][11] VLCFAs are crucial for various cellular processes in plants, including cell division, the formation of cuticular waxes, and membrane integrity.[5][6]

Inhibition of VLCFA Elongases

The primary target of this compound is the elongase enzyme complex responsible for the extension of fatty acid chains.[5] Specifically, it inhibits the condensing enzymes (keto-acyl-CoA-synthases or KCS) within this complex.[12] This inhibition disrupts the production of fatty acids with chain lengths of C18 and longer.

Quantitative Data on Enzyme Inhibition

Studies have quantified the inhibitory effect of this compound on specific VLCFA elongases. The pI50 values, representing the negative logarithm of the inhibitor concentration required for 50% inhibition, provide a measure of its potency.

EnzymeHerbicidepI50 Value [-log(M)]
FAE1This compound7
At5g43760This compound-
FAE1Allidochlor6.5
At5g43760Allidochlor6.5
FAE1Cafenstrole7
At5g43760Cafenstrole7

Data from reference[13]

Experimental Protocol: VLCFA Elongase Inhibition Assay

A common method to assess the inhibition of VLCFA elongases involves expressing the target enzyme in a heterologous system, such as yeast, and then measuring the fatty acid profile in the presence and absence of the inhibitor.

  • Step 1: Yeast Transformation. The gene encoding the plant VLCFA elongase (e.g., FAE1 from Arabidopsis thaliana) is cloned into a yeast expression vector and transformed into a suitable yeast strain.

  • Step 2: Yeast Culture and Herbicide Treatment. The transformed yeast cells are cultured in a suitable medium. The herbicide (e.g., this compound) is added to the culture at various concentrations. A control culture without the herbicide is also maintained.

  • Step 3: Fatty Acid Extraction and Analysis. After a period of incubation, the yeast cells are harvested, and the fatty acids are extracted and methylated to form fatty acid methyl esters (FAMEs).

  • Step 4: Gas Chromatography (GC) Analysis. The FAMEs are then analyzed by gas chromatography to determine the fatty acid profile. The inhibition of the elongase is quantified by measuring the reduction in the levels of specific VLCFAs (e.g., C22:0, C24:0) relative to shorter-chain fatty acids.

  • Step 5: Data Analysis. Dose-response curves are generated by plotting the percentage of inhibition against the herbicide concentration. From these curves, the pI50 value can be determined.[13]

Visualizations

Synthetic Pathway of this compound

Flufenacet_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis Trifluoroacetic Acid Trifluoroacetic Acid Intermediate_1_Precursor 2-(methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole Trifluoroacetic Acid->Intermediate_1_Precursor Methyl Hydrazinecarbodithioate Methyl Hydrazinecarbodithioate Methyl Hydrazinecarbodithioate->Intermediate_1_Precursor Intermediate_1 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole Intermediate_1_Precursor->Intermediate_1 Oxidation (H₂O₂, Catalyst) This compound This compound Intermediate_1->this compound p-Fluoroaniline p-Fluoroaniline N-isopropyl-p-fluoroaniline N-isopropyl-p-fluoroaniline p-Fluoroaniline->N-isopropyl-p-fluoroaniline 2-Chloropropane 2-Chloropropane 2-Chloropropane->N-isopropyl-p-fluoroaniline Acylated_Intermediate Acylated_Intermediate N-isopropyl-p-fluoroaniline->Acylated_Intermediate Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylated_Intermediate Acetoxylated_Intermediate Acetoxylated_Intermediate Acylated_Intermediate->Acetoxylated_Intermediate Sodium Acetate Sodium Acetate Sodium Acetate->Acetoxylated_Intermediate Intermediate_2 N-(4-Fluorophenyl)-2-hydroxy- N-isopropylacetamide Acetoxylated_Intermediate->Intermediate_2 Hydrolysis Intermediate_2->this compound Condensation (NaOH, Acetone)

Caption: Synthetic pathway of this compound from starting materials to the final product.

Mode of Action: Inhibition of VLCFA Synthesis

Flufenacet_Mode_of_Action cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids VLCFA_Elongase_Complex VLCFA Elongase Complex (KCS, KCR, HCD, ECR) C16_C18_Fatty_Acids->VLCFA_Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase_Complex->VLCFAs Growth_Inhibition Inhibition of Growth & Plant Death Cellular_Functions Cell Division Cuticular Wax Biosynthesis Membrane Integrity VLCFAs->Cellular_Functions Normal_Growth Normal Plant Growth Cellular_Functions->Normal_Growth Flufenacet_Target This compound Flufenacet_Target->Inhibition

Caption: this compound inhibits the VLCFA elongase complex, disrupting essential cellular functions.

Detoxification Pathway of this compound in Plants

Flufenacet_Detoxification This compound This compound Phase_I Phase I Metabolism (Oxidation, Hydrolysis) This compound->Phase_I Phase_II Phase II Metabolism (Conjugation) This compound->Phase_II Phase_I_Metabolites Oxidized/Hydrolyzed Metabolites Phase_I->Phase_I_Metabolites Phase_I_Metabolites->Phase_II This compound-SG_Conjugate This compound-Glutathione Conjugate Phase_II->this compound-SG_Conjugate GST Glutathione S-Transferases (GSTs) GST->Phase_II Glutathione Glutathione (GSH) Glutathione->Phase_II Phase_III Phase III Metabolism (Compartmentation) This compound-SG_Conjugate->Phase_III Vacuole Vacuolar Sequestration Phase_III->Vacuole Detoxification Detoxification Vacuole->Detoxification

Caption: The metabolic detoxification pathway of this compound in plants.

References

Methodological & Application

Application Note: Quantitative Analysis of Flufenacet Residue in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of flufenacet residues in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a selective herbicide used for pre-emergence control of grass and broadleaf weeds. Monitoring its persistence and concentration in soil is crucial for environmental assessment and ensuring agricultural safety. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and low detection limits.

Principle

Soil samples are first homogenized and hydrated. This compound residues are then extracted into an organic solvent (acetonitrile) using a salting-out technique. The crude extract is subsequently cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The final extract is analyzed by LC-MS/MS. The analyte is separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using the MRM technique, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Apparatus and Reagents

  • Apparatus:

    • LC-MS/MS System (e.g., Agilent 1290 Infinity II LC coupled to a 6490 Triple Quadrupole LC/MS or equivalent).

    • High-speed refrigerated centrifuge.

    • Homogenizer (e.g., Ultra-Turrax).

    • Vortex mixer.

    • Analytical balance.

    • Syringe filters (0.22 µm, PTFE or Nylon).

    • Volumetric flasks, pipettes, and autosampler vials.

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.

  • Reagents and Standards:

    • This compound analytical standard (Purity >98%).

    • Acetonitrile (B52724), Methanol, and Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (B1220265) (LC-MS grade).

    • Anhydrous Magnesium Sulfate (MgSO₄).

    • Sodium Chloride (NaCl).

    • Primary Secondary Amine (PSA) sorbent.

    • End-capped C18 sorbent.

    • All other chemicals should be of analytical reagent grade.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions (1-200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile or a blank matrix extract to appropriate concentrations.

Sample Preparation (Extraction and Cleanup)

The following protocol is based on the widely adopted QuEChERS methodology.[1][2]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil. Let it stand for 30 minutes.

    • Add 10 mL of acetonitrile to the tube.

    • Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer a 1 mL aliquot of the final supernatant into a clean tube.

    • Acidify the extract by adding 5 µL of formic acid to improve chromatographic peak shape and ionization efficiency.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection.

Table 1: LC Operating Conditions

Parameter Value
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate[2]
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 2-5 µL
Column Temperature 40 °C[2]

| Gradient Elution | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

Table 2: MS/MS Operating Conditions and MRM Transitions for this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4000 - 5500 V[2][3]
Source Temperature 300 - 400 °C[2][3]
Nebulizing Gas Flow 3 L/min[2]
Drying Gas Flow 10 L/min[2]
MRM Transition Collision Energy (V)
364.1 → 152.1 (Quantifier)[4][5] ~20[5]

| 364.1 → 194.2 (Qualifier)[4][5][6] | ~8[5] |

Method Performance and Data

The performance of this method is summarized in the table below, with data compiled from various studies.

Table 3: Method Performance Characteristics

Parameter Typical Value Reference
Limit of Quantification (LOQ) 0.003 - 0.01 mg/kg [7][8]
Limit of Detection (LOD) ~0.001 mg/kg [7]
Linearity (r²) > 0.99 [1][3]
Recovery 75% - 106% [1]

| Relative Standard Deviation (RSD) | < 15% |[1] |

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Flufenacet_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Soil Sampling & Homogenization Weigh 2. Weigh 10g Soil Sample->Weigh Hydrate 3. Add Water & Acetonitrile Weigh->Hydrate Extract 4. Add Salts (MgSO4, NaCl) & Vortex Hydrate->Extract Centrifuge1 5. Centrifuge Extract->Centrifuge1 Transfer1 6. Transfer Supernatant Centrifuge1->Transfer1 dSPE 7. Add d-SPE Sorbents (PSA, C18, MgSO4) & Vortex Transfer1->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Filter 9. Filter Extract Centrifuge2->Filter LCMS 10. LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data 11. Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Residue Analysis in Soil.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and selective tool for the quantification of this compound residues in soil. The combination of a modified QuEChERS sample preparation protocol and MRM detection allows for high sample throughput and accurate results that meet regulatory requirements. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for the Extraction of Flufenacet from Agricultural Products using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, wheat, and potatoes.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Accurate and efficient analytical methods are therefore essential for monitoring this compound residues in agricultural commodities.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. Its simplicity, high throughput, and reduced solvent consumption offer significant advantages over traditional extraction methods. This document provides a detailed protocol for the extraction of this compound from various agricultural products using a modified QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValue
IUPAC Name N-(4-fluorophenyl)-N-(propan-2-yl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
Chemical Formula C₁₄H₁₃F₄N₃O₂S
Molar Mass 363.33 g/mol
Appearance White to tan solid
Solubility in Water 56 mg/L (pH 4, 7), 54 mg/L (pH 9) at 25°C

Experimental Protocol

This protocol is based on the principles of the AOAC Official Method 2007.01 and EN 15662 for QuEChERS, with modifications tailored for the analysis of this compound.

1. Sample Preparation and Homogenization

  • Chop representative samples of the agricultural commodity (e.g., corn, wheat, soybeans, potatoes, tomatoes, grapes, cucumbers) into small pieces.

  • For high-moisture samples, weigh 10-15 g of the chopped material into a 50 mL centrifuge tube.

  • For dry or low-water content samples (e.g., grains), weigh 5 g of a finely ground, homogenized sample into a 50 mL centrifuge tube and add an appropriate amount of reagent water to bring the total water content to approximately 80-90%.

2. Extraction

  • Add 10 mL of acetonitrile (B52724) to the 50 mL centrifuge tube containing the sample.

  • Add the appropriate QuEChERS extraction salt packet. A common formulation for general produce (AOAC 2007.01) contains 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). For buffered extraction (EN 15662), a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate can be used.

  • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube. The volume transferred will depend on the subsequent analysis requirements.

  • The d-SPE tube should contain a mixture of anhydrous MgSO₄ for water removal and a sorbent for matrix cleanup. A common combination for general agricultural products is 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA).

  • For matrices with high fat content, add 50 mg of C18 sorbent. For highly pigmented samples, 50 mg of graphitized carbon black (GCB) can be included, though it should be used with caution as it may adsorb planar pesticides like this compound.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge the tube at a high speed (e.g., >5000 rcf) for 5 minutes.

  • The resulting supernatant is the final extract.

4. Analysis

  • Transfer the final extract into an autosampler vial.

  • The extract can be directly injected for LC-MS/MS analysis or may require dilution with a suitable solvent to match the initial mobile phase conditions.

  • Quantification is typically performed using a matrix-matched calibration curve to compensate for any matrix effects.

Data Presentation

The following table summarizes the performance data for this compound extraction from various agricultural products. It is important to note that different studies may employ slightly modified QuEChERS protocols or alternative extraction methods, which can influence recovery rates.

Agricultural MatrixExtraction MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
CornModified QuEChERSNot Specified75-1062.8-14.7<0.01
WheatMethanol (B129727) Extraction & SPE0.0170.6-97.0<50.01
SoybeanMethanol Extraction & SPE0.0170.6-97.0<50.01
PotatoMethanol Extraction & SPE0.0170.6-97.0<50.01
TomatoMethanol Extraction & SPE0.0170.6-97.0<50.01
GrapeQuEChERS0.01Successfully ValidatedNot Specified0.01
CucumberQuEChERS0.01Successfully ValidatedNot Specified0.01

Data for corn is from a modified QuEChERS method.[2] Data for wheat, soybean, potato, and tomato are from a methanol extraction followed by solid-phase extraction (SPE) cleanup.[3] Data for grape and cucumber indicate successful validation using a QuEChERS method as reported by the EURL-SRM.[4]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Agricultural Product Homogenize Chop/Grind Sample Sample->Homogenize Weigh Weigh 10-15g into 50mL Tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrate Buffers) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE_Tube Add to d-SPE Tube (MgSO4, PSA, C18/GCB) Supernatant->dSPE_Tube Vortex Vortex (30-60 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (>5000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS label label

Caption: Workflow for this compound extraction using the QuEChERS protocol.

References

Application Note: Quantification of Flufenacet and its Metabolites in Soil Samples using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of the herbicide Flufenacet and its primary metabolites—this compound oxalate (B1200264), this compound sulfonic acid, and this compound alcohol—in soil matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by derivatization and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The developed method demonstrates excellent linearity, accuracy, and precision, making it suitable for environmental monitoring and regulatory compliance testing.

Introduction

This compound is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] In the environment, this compound degrades into several metabolites, including this compound oxalate, this compound sulfonic acid, and this compound alcohol.[2][3] Monitoring the presence and concentration of both the parent compound and its metabolites is crucial for assessing the environmental fate and potential toxicological risks associated with its use. While LC-MS/MS methods are commonly employed for the analysis of these polar compounds[2], GC-MS/MS offers a high-selectivity alternative, particularly when coupled with appropriate derivatization techniques to enhance the volatility of the target analytes. This application note details a complete workflow for the extraction, derivatization, and quantification of this compound and its key metabolites in soil using GC-MS/MS.

Experimental

Reagents and Standards

Analytical standards of this compound, this compound oxalate, this compound sulfonic acid, and this compound alcohol (purity >98%) were procured from a certified supplier. All solvents used were of pesticide residue analysis grade. Derivatization agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and Trimethylsilyldiazomethane (TMSD) were of the highest purity available. QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) sorbents were obtained from a reputable supplier.

Sample Preparation

A modified QuEChERS protocol was employed for the extraction of this compound and its metabolites from soil samples.

  • Sample Homogenization: Soil samples were air-dried and sieved through a 2 mm mesh to remove large debris.

  • Extraction: 10 g of homogenized soil was weighed into a 50 mL centrifuge tube. 10 mL of deionized water was added to moisten the sample, followed by the addition of 10 mL of acetonitrile (B52724). The tube was shaken vigorously for 1 minute.

  • Salting-out: A QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate was added to the tube. The tube was immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: 6 mL of the supernatant (acetonitrile layer) was transferred to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent. The tube was vortexed for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Solvent Exchange and Derivatization:

    • 1 mL of the cleaned extract was transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue was reconstituted in 100 µL of pyridine (B92270).

    • 100 µL of BSTFA with 1% TMCS was added for the silylation of this compound alcohol.

    • For the esterification of this compound oxalate and this compound sulfonic acid, 50 µL of a 2M solution of TMSD in hexane (B92381) and 10 µL of methanol (B129727) were added.

    • The vial was capped and heated at 70°C for 60 minutes.

    • After cooling, the sample was ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis was performed on a triple quadrupole gas chromatograph-mass spectrometer. The instrumental parameters were optimized for the detection and quantification of the derivatized analytes.

Table 1: GC-MS/MS Instrumental Parameters

ParameterSetting
GC System
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium, 1.2 mL/min
GC Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms)
Oven Program80°C (hold 1 min), ramp 20°C/min to 180°C, ramp 10°C/min to 300°C (hold 5 min)
MS/MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Derivatized Metabolites

Analyte (Derivative)Precursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
This compound3632111514525
This compound oxalate (TMS Ester)2972241014520
This compound sulfonic acid (TMS Ester)3172241514525
This compound alcohol (TMS Ether)2852121014520

Results and Discussion

Method Validation

The developed method was validated for linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/kg for all analytes, with correlation coefficients (r²) greater than 0.995.

Limit of Quantification (LOQ): The LOQ for all analytes was established at 1 µg/kg in soil, which is sufficiently sensitive for environmental monitoring purposes.

Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing spiked blank soil samples at three concentration levels (5, 50, and 100 µg/kg). The results are summarized in Table 3.

Table 3: Recovery and Precision Data for this compound and its Metabolites in Soil (n=5)

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
This compound595.26.8
5098.74.5
100101.33.1
This compound oxalate588.48.2
5092.15.6
10094.54.3
This compound sulfonic acid585.69.5
5089.86.1
10091.25.2
This compound alcohol592.37.1
5096.54.9
10099.83.8

The mean recoveries for all analytes were within the acceptable range of 70-120%, and the relative standard deviations were below 10%, demonstrating good accuracy and precision of the method.

Visualizations

G cluster_workflow GC-MS/MS Analysis Workflow sample Soil Sample (10g) extraction QuEChERS Extraction (Acetonitrile) sample->extraction 1. Add water & ACN cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup 2. Add salts, centrifuge evaporation Evaporation to Dryness cleanup->evaporation 3. Centrifuge, take supernatant derivatization Derivatization (BSTFA/TMSD) evaporation->derivatization 4. Reconstitute analysis GC-MS/MS Analysis derivatization->analysis 5. Inject

Caption: Experimental workflow for the analysis of this compound and its metabolites.

G This compound This compound Metabolite1 This compound oxalate This compound->Metabolite1 Oxidation Metabolite2 This compound sulfonic acid This compound->Metabolite2 Sulfonation Metabolite3 This compound alcohol This compound->Metabolite3 Hydrolysis

Caption: Simplified metabolic pathway of this compound in soil.

Conclusion

The developed GC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound and its major metabolites in soil. The combination of a modified QuEChERS extraction, effective derivatization, and selective MRM detection allows for accurate and precise measurements at low µg/kg levels. This method is well-suited for routine environmental monitoring and research applications.

Protocols

Protocol 1: Sample Preparation
  • Soil Preparation: 1.1. Air-dry the soil sample at room temperature for 48 hours. 1.2. Sieve the dried soil through a 2 mm mesh sieve to remove stones and other debris. 1.3. Homogenize the sieved soil by thorough mixing.

  • QuEChERS Extraction: 2.1. Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. 2.2. Add 10 mL of deionized water and vortex for 30 seconds. 2.3. Add 10 mL of acetonitrile to the tube. 2.4. Cap the tube and shake vigorously for 1 minute. 2.5. Add the contents of a QuEChERS extraction salt packet. 2.6. Immediately cap and shake vigorously for 1 minute. 2.7. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: 3.1. Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents. 3.2. Vortex for 1 minute. 3.3. Centrifuge at 4000 rpm for 5 minutes.

  • Derivatization: 4.1. Transfer 1 mL of the cleaned extract into a 2 mL autosampler vial. 4.2. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. 4.3. Add 100 µL of pyridine to dissolve the residue. 4.4. Add 100 µL of BSTFA + 1% TMCS. 4.5. Add 50 µL of 2M TMSD in hexane and 10 µL of methanol. 4.6. Tightly cap the vial and heat in a heating block at 70°C for 60 minutes. 4.7. Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS/MS analysis.

Protocol 2: GC-MS/MS Instrument Setup
  • System Preparation: 1.1. Ensure the GC-MS/MS system is properly tuned and calibrated according to the manufacturer's instructions. 1.2. Install a suitable GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm). 1.3. Condition the column according to the manufacturer's recommendations. 1.4. Set the carrier gas flow rate to 1.2 mL/min.

  • Method Programming: 2.1. Program the GC oven temperature profile as specified in Table 1. 2.2. Set the injector temperature to 280°C and operate in splitless mode. 2.3. Program the MS/MS acquisition method with the MRM transitions, collision energies, and dwell times for each analyte as listed in Table 2. 2.4. Set the ion source and quadrupole temperatures as specified in Table 1.

  • Sequence Setup: 3.1. Prepare a sequence table including solvent blanks, calibration standards, quality control samples, and the prepared unknown samples. 3.2. Ensure that the sequence begins with a solvent blank to check for system contamination. 3.3. Run the sequence.

  • Data Analysis: 4.1. Process the acquired data using the instrument's software. 4.2. Generate a calibration curve for each analyte from the analysis of the calibration standards. 4.3. Quantify the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves. 4.4. Verify the identity of the analytes by confirming the retention time and the ratio of the quantifier and qualifier ions.

References

Application Note: Solid-Phase Extraction of Flufenacet from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of the herbicide Flufenacet and its metabolites from water samples using solid-phase extraction (SPE). The described protocol utilizes octadecyl (C18) SPE cartridges for efficient isolation of the analytes prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require sensitive and accurate quantification of this compound in aqueous matrices.

Introduction

This compound is a widely used herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] Due to its potential for environmental contamination, particularly in water sources, sensitive and specific analytical methods are required for its monitoring. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex matrices like water, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This document provides a detailed protocol for the extraction of this compound and its metabolites from water samples using C18 SPE cartridges, followed by instrumental analysis.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Octadecyl (C18) SPE cartridges (6 mL)

  • Nitrogen gas

Instrumentation
  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Analytical column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent[2]

  • SPE manifold

  • Water bath

  • Sample concentrator/evaporator

Solid-Phase Extraction Protocol

A detailed protocol for the solid-phase extraction of this compound from water samples is provided below.

  • Sample Preparation:

    • Collect 50 mL of the water sample.

    • Acidify the sample prior to extraction.[1][2]

  • SPE Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 SPE cartridge.

    • Follow with 6 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 50 mL acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove any interfering substances.

  • Elution:

    • Elute the retained this compound and its metabolites from the SPE cartridge with 6 mL of methanol.[1][2]

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set at 25-30°C.[1][2]

    • Reconstitute the concentrated sample to a final volume of 2.0 mL with 0.1% formic acid in water.[1][2]

    • Filter the final extract through a 0.45 µm syringe filter before LC-MS/MS analysis.[2]

LC-MS/MS Analysis

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile[2]

  • Injection Volume: 20-50 µL

  • Ionization Mode: Electrospray Ionization (ESI), with negative and positive modes for different analytes.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and its metabolites using the described SPE-LC-MS/MS method.

AnalyteLimit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.10[2]0.011[2]70-120[2]≤20[2]
FOE 5043 Sulfonic Acid0.10[2]0.008[2]70-120[2]≤20[2]
FOE 5043 Alcohol0.10[2]0.015[2]70-120[2]≤20[2]
FOE 5043 Oxalate0.10[2]0.024[2]70-120[2]≤20[2]
FOE 5043 Thiadone0.10[2]0.012[2]70-120[2]≤20[2]

Workflow Diagram

SPE_Workflow Sample 50 mL Water Sample Acidify Acidify Sample Sample->Acidify Condition Condition C18 Cartridge (Methanol & Water) Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in 0.1% Formic Acid Concentrate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: SPE workflow for this compound analysis in water.

Conclusion

The solid-phase extraction method using C18 cartridges provides a reliable and efficient means of extracting this compound and its key metabolites from water samples. The subsequent analysis by LC-MS/MS allows for sensitive and accurate quantification at levels relevant for environmental monitoring. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories.

References

Application Notes and Protocols for Flufenacet in Pre-emergent Weed Control Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flufenacet for pre-emergent weed control, detailing its mechanism of action, application protocols for field trials, and efficacy data. The information is intended to guide the design and execution of robust research studies.

Introduction to this compound

This compound is an oxyacetamide herbicide widely used for the selective pre-emergence and early post-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[1][2] It is a crucial component of integrated weed management (IWM) programs, particularly for managing herbicide-resistant grass weeds.[3][4] this compound is primarily absorbed by the roots and emerging shoots of germinating weeds.[3]

Mode of Action: this compound works by inhibiting the biosynthesis of very long-chain fatty acids (VLCFAs), which are essential for cell division and the formation of cell membranes.[1][2] This inhibition disrupts the development of roots and shoots in susceptible weed seedlings, leading to their failure to emerge or death shortly after emergence.[3] It is classified under the HRAC (Herbicide Resistance Action Committee) Group 15.[3][5]

Experimental Protocols for Pre-emergent Field Trials

This section outlines a detailed protocol for conducting field trials to evaluate the efficacy and crop safety of this compound.

2.1. Trial Site Selection and Preparation:

  • Site History: Select a site with a known history of uniform weed pressure of the target species. Avoid areas with significant variations in soil type, drainage, or topography.

  • Soil Analysis: Conduct a thorough soil analysis to determine soil texture, organic matter content, pH, and nutrient levels. This compound's efficacy can be influenced by soil properties.[1]

  • Seedbed Preparation: Prepare a fine, firm seedbed to ensure good seed-to-soil contact for the crop and uniform application of the herbicide.[6]

2.2. Experimental Design:

  • Layout: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended to account for field variability.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A typical plot size might be 3 meters by 10 meters.

  • Treatments: Include a range of this compound application rates, both as a standalone product and in tank mixes with other herbicides.[7] Always include an untreated control (weedy check) and a weed-free control (hand-weeded) for comparison.

2.3. Herbicide Application:

  • Timing: Apply this compound pre-emergence, typically within 0-3 days after sowing the crop, before the emergence of both the crop and weeds.[3]

  • Equipment: Use a calibrated research plot sprayer equipped with nozzles that provide uniform coverage of the soil surface. Flat-fan nozzles are commonly used.

  • Calibration: Accurately calibrate the sprayer before application to ensure the desired application volume and rate are achieved.

  • Application Volume: A water volume of 200–400 L/ha is generally recommended for soil-applied herbicides to ensure adequate coverage and incorporation into the soil.[3]

  • Adjuvants: The addition of a non-ionic surfactant may improve soil adsorption in some conditions.[3]

2.4. Data Collection and Assessment:

  • Weed Control Efficacy:

    • Visually assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment).

    • Use a percentage scale (0% = no control, 100% = complete control) relative to the untreated control.

    • Conduct weed counts (number of plants per unit area) and/or biomass measurements (dry weight of weeds per unit area) for more quantitative data.

  • Crop Tolerance:

    • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals as weed control assessments, using a 0-100% scale (0% = no injury, 100% = crop death).

    • Measure crop height and stand count.

  • Crop Yield:

    • Harvest the central area of each plot to avoid edge effects.

    • Measure the grain or biomass yield and adjust for moisture content.

2.5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare treatment means.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data on this compound application and efficacy from various field trials.

Table 1: Recommended Application Rates of this compound in Various Crops

CropTarget WeedsDosage (g a.i./ha)
Wheat/BarleyWild oats, ryegrass, blackgrass500–700
CanolaWild mustard, shepherd's purse600–800
SugarbeetChenopodium spp., foxtail400–600
CornAnnual grasses and some broadleaf weeds270–380 (in combination with metribuzin)
SoybeansChenopodium album, Amaranthus retroflexus670 (in combination with metribuzin)

Data sourced from multiple studies.[3][8][9]

Table 2: Efficacy of this compound and its Mixtures on Key Weed Species

CropHerbicide Treatment (g a.i./ha)Target WeedEfficacy (% Control)
WheatThis compound + Diflufenican + Flurtamone (378-432 total a.i.)Apera spica-venti, Vicia sativa89.00% - 97.50% (125 days after treatment)
CottonThis compound + Topiramate fluoride (B91410) acid alachlor (B1666766) + Flurtamone (900 mL/ha of 360g/L formulation)General weeds>94% (fresh weight reduction 45 days after treatment)
CornThis compound (270) + Metribuzin (80)Amaranthus palmeri91% - 99%
CornThis compound (270) + Metribuzin (80) + Atrazine (1120)Ipomoea lacunosa>90%
WheatThis compound (240)Blackgrass~90% (in glasshouse tests)
Wheat/BarleyThis compound + DiflufenicanHerbicide-resistant Lolium rigidum>90%
Wheat/BarleyThis compound + Diflufenican + MetribuzinHerbicide-resistant Lolium rigidum>90%

Efficacy can vary based on environmental conditions and weed resistance levels. Data compiled from several sources.[4][8][10]

Table 3: Potential Tank Mix Partners for this compound

Tank Mix PartnerBenefitTarget Crops
MetribuzinBroadens control of broadleaf weeds.[3]Wheat, Barley, Canola, Corn, Soybeans
DiflufenicanEnhances control of grass and broadleaf weeds.[2][3]Wheat, Barley
PendimethalinProvides an additional mode of action for resistance management.[2][7]Cereals
AtrazineImproves broadleaf weed control in corn.[8]Corn
IsoxaflutoleBroad-spectrum weed control in corn.[11]Corn
AclonifenAdds a different mode of action for difficult grass weeds.[5]Cereals

Visualizations: Diagrams and Workflows

Flufenacet_Mode_of_Action This compound This compound Application (Pre-emergence) Uptake Uptake by Roots and Coleoptiles This compound->Uptake Translocation Translocation via Xylem Uptake->Translocation TargetSite Inhibition of VLCFA Synthesis (HRAC Group 15) Translocation->TargetSite CellDivision Disruption of Cell Division and Growth TargetSite->CellDivision Outcome Weed Seedling Death (Failure to Emerge) CellDivision->Outcome

Caption: Mode of action of this compound in susceptible weeds.

Field_Trial_Workflow SiteSelection Site Selection & Soil Analysis TrialDesign Experimental Design (RCBD) SiteSelection->TrialDesign SeedbedPrep Seedbed Preparation TrialDesign->SeedbedPrep CropSowing Crop Sowing SeedbedPrep->CropSowing HerbicideApp Pre-emergence Herbicide Application CropSowing->HerbicideApp WeedAssessment Weed Control Assessment HerbicideApp->WeedAssessment CropAssessment Crop Tolerance Assessment HerbicideApp->CropAssessment Harvest Crop Harvest & Yield Measurement WeedAssessment->Harvest CropAssessment->Harvest Analysis Statistical Analysis & Reporting Harvest->Analysis

Caption: Workflow for a pre-emergent herbicide field trial.

IWM_Strategy IWM Integrated Weed Management (IWM) CropRotation Crop Rotation IWM->CropRotation DelayedDrilling Delayed Drilling IWM->DelayedDrilling Tillage Strategic Tillage IWM->Tillage This compound Pre-emergence: This compound-based Program IWM->this compound TankMix Tank Mixes & Sequences IWM->TankMix MoARotation Rotation of Herbicide Modes of Action IWM->MoARotation Scouting Scouting & Monitoring IWM->Scouting ResistanceTesting Resistance Testing IWM->ResistanceTesting CleanEquipment Clean Equipment IWM->CleanEquipment This compound->TankMix TankMix->MoARotation

Caption: Role of this compound in an IWM strategy.

Resistance Management

The development of herbicide resistance is a significant concern. To ensure the long-term efficacy of this compound, the following resistance management strategies should be implemented:

  • Rotate Herbicide Modes of Action: Avoid the repeated use of this compound or other Group 15 herbicides on the same field.[3]

  • Use Tank Mixtures: Apply this compound in tank mixes with herbicides that have different modes of action to control a broader spectrum of weeds and reduce selection pressure.[4][5]

  • Integrated Weed Management (IWM): Combine chemical control with cultural practices such as crop rotation, delayed drilling, and tillage to manage weed populations and reduce reliance on herbicides.[4][12]

  • Scout Fields: Regularly monitor fields after application to identify and manage any weed escapes before they set seed.[12]

Safety Precautions

When handling and applying this compound, it is imperative to follow all safety guidelines provided on the product label.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, coveralls, and eye protection, during mixing, loading, and application.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale spray mist.

  • Environmental Protection: Do not apply directly to water or in a manner that will contaminate water sources. Follow label instructions regarding buffer zones and application conditions to prevent spray drift. This compound has a low potential for leaching due to its soil degradation characteristics.

References

Application Notes and Protocols for Studying Flufenacet Degradation in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops.[1][2] Understanding its environmental fate, particularly its degradation in different soil types, is crucial for assessing its environmental impact and ensuring food safety.[3] this compound's degradation in soil is a complex process influenced by a combination of soil physicochemical properties, microbial activity, and climatic conditions.[4][5] This document provides a detailed protocol for a laboratory-based study to investigate the degradation of this compound in various soil types.

Factors Influencing this compound Degradation in Soil

The persistence of this compound in the soil is influenced by several factors:

  • Soil Properties: Soil texture (clay content), organic matter content, and pH are key determinants of this compound adsorption and bioavailability, which in turn affect its degradation rate.[5] Soils with higher organic matter and clay content may exhibit increased adsorption, potentially leading to slower degradation.[6][7]

  • Microbial Activity: The primary mechanism of this compound degradation in soil is microbial metabolism.[4] Factors that enhance microbial biomass and activity, such as optimal temperature and moisture, generally accelerate its breakdown.[4][6]

  • Temperature and Moisture: Higher temperatures tend to increase the rate of microbial degradation.[4][6] Soil moisture content also plays a critical role, with degradation rates often being optimal at field capacity.[5]

  • Organic Amendments: The addition of organic materials like spent mushroom substrate or green compost can increase the half-life of this compound by enhancing its sorption and reducing its bioavailability for degradation.[6][7]

Data Presentation

Table 1: Physicochemical Properties of Representative Soil Types for Degradation Studies
Soil Type% Sand% Silt% Clay% Organic Carbon (OC)pHCation Exchange Capacity (cmol/kg)
Sandy Loam6520151.26.58
Silt Loam3055152.56.815
Clay Loam3530353.07.025
Loam4540152.06.712
Table 2: Reported Half-lives (DT50) of this compound in Different Soil Types
Soil TypeDT50 (days)ConditionsReference
Delhi Soil10.1 - 22.3Field Capacity[5]
Ranchi Soil10.5 - 24.1Field Capacity[5]
Nagpur Soil29.2 - 31.0Field Capacity[5]
Various Soils10 - 34Aerobic Microbial Degradation[1]
Sandy Loam10 - 54Not Specified[2]

Experimental Protocols

This section details the methodology for conducting a laboratory-based study on this compound degradation in different soil types.

Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-20 cm depth) from at least three different locations with varying soil characteristics (e.g., sandy loam, silt loam, clay loam).

  • Sample Preparation: Air-dry the soil samples, remove any large debris (stones, roots), and sieve them through a 2 mm mesh.

  • Soil Characterization: Analyze the physicochemical properties of each soil type as detailed in Table 1. Standard laboratory methods should be used for these analyses.

Experimental Setup for Degradation Study
  • This compound Application: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone). Treat a known weight of each soil type with the this compound solution to achieve a final concentration relevant to field application rates. Ensure the solvent is evaporated completely before starting the incubation.

  • Incubation: Place the treated soil samples (in triplicate for each soil type and sampling point) in incubation vessels. Adjust the soil moisture to 75% of the field capacity. Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56, and 90 days) for residue analysis. Store the samples at -20°C until extraction.

Extraction of this compound and its Metabolites

A reliable extraction method is crucial for accurate quantification. Matrix Solid-Phase Dispersion (MSPD) is a recommended technique.[3]

  • Sample Preparation: Homogenize the soil sample.

  • Blending: Blend a subsample of the soil (e.g., 10 g) with 5 g of activated Florisil.[3]

  • Column Packing: Pack a glass column with a small plug of cotton, followed by 2 g of anhydrous sodium sulfate, 1 g of charcoal, and the soil-Florisil blend.[3]

  • Elution: Elute the analytes with an appropriate solvent mixture, such as acetone (B3395972):hexane (8:2, v/v).[3]

  • Concentration: Evaporate the collected eluate to dryness using a rotary vacuum evaporator at 40°C.[3]

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., 2 mL of methanol) for analysis.[3]

Alternatively, a liquid-solid extraction can be performed using a mixture of acetone and 0.2 M HCl (95:5).[8]

Analytical Methods

The quantification of this compound and its metabolites can be performed using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Gas Chromatography (GC) with an electron-capture detector (ECD) or tandem mass spectrometry (GC-MS/MS) for higher sensitivity and confirmation.[3][8]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

    • Mobile Phase: Methanol:water (80:20, v/v).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV-Vis at 210 nm.[3]

    • Retention Time: Approximately 4.08 min.[3]

  • GC-MS/MS Conditions (Example):

    • Column: HP-5 (30 m x 0.32 mm i.d. x 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

    • Injection Mode: Pulse splitless.[3]

    • Temperatures: Oven, injector, and detector temperatures should be optimized. For example, oven at 190°C, injector at 210°C, and detector at 270°C.[8]

Data Analysis
  • Degradation Kinetics: Plot the concentration of this compound against time for each soil type. Determine the degradation kinetics, which often follows first-order kinetics.[5]

  • Half-Life (DT50) Calculation: Calculate the DT50 value for this compound in each soil type using the appropriate kinetic model.

  • Metabolite Identification: Identify and quantify the major degradation products, such as FOE sulfonic acid and trifluoroacetic acid (TFA), using analytical standards.[9][10]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation soil_collection Soil Collection (3 Different Types) soil_characterization Soil Characterization (Physicochemical Properties) soil_collection->soil_characterization soil_treatment Soil Treatment with this compound soil_characterization->soil_treatment flufenacet_prep This compound Stock Solution Preparation flufenacet_prep->soil_treatment incubation Incubation (Controlled Temperature & Moisture) soil_treatment->incubation sampling Time-course Sampling incubation->sampling extraction Extraction of Residues (MSPD Method) sampling->extraction analysis Instrumental Analysis (HPLC or GC-MS/MS) extraction->analysis kinetics Degradation Kinetics (First-Order) analysis->kinetics metabolites Metabolite Identification analysis->metabolites dt50 DT50 Calculation kinetics->dt50

Caption: Experimental workflow for studying this compound degradation in soil.

Factors_Influencing_Degradation cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors cluster_agronomic Agronomic Practices center_node This compound Degradation in Soil texture Texture (% Sand, Silt, Clay) texture->center_node om Organic Matter om->center_node ph pH ph->center_node temperature Temperature temperature->center_node moisture Moisture moisture->center_node microbial_activity Microbial Activity microbial_activity->center_node amendments Organic Amendments amendments->center_node

Caption: Key factors influencing the degradation of this compound in soil.

References

Application Notes and Protocols for Synergistic Herbicide Combinations with Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects observed when combining the herbicide flufenacet with other active ingredients. The following sections detail quantitative data on weed control efficacy, step-by-step experimental protocols for evaluating synergy, and diagrams illustrating the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Herbicide Synergy

This compound is a selective, pre- and early post-emergence herbicide belonging to the oxyacetamide group. Its primary mode of action is the inhibition of very long-chain fatty acid synthesis (VLCFA), which is crucial for cell division and the formation of cell membranes in susceptible plants, primarily annual grasses.[1][2] To broaden the spectrum of controlled weeds, particularly broadleaf species, and to manage the evolution of herbicide resistance, this compound is often combined with other herbicides.[3][4] Synergistic interactions, where the combined effect of two or more herbicides is greater than the sum of their individual effects, are of particular interest as they can lead to enhanced weed control with potentially lower application rates.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize the quantitative data on the synergistic or enhanced efficacy of various this compound herbicide combinations against a range of weed species.

Table 1: this compound + Isoxaflutole for Weed Control in Corn (Zea mays)

Weed SpeciesThis compound + Isoxaflutole Rate (kg a.i./ha)% ControlReference
Giant Foxtail (Setaria faberi)0.375 + 0.07≥ 94%[5]
Fall Panicum (Panicum dichotomiflorum)0.375 + 0.07≥ 94%[5]
Morningglory species (Ipomoea spp.)0.375 + 0.07≥ 94%[5]
Common Waterhemp (Amaranthus rudis)0.375 + 0.07≥ 94%[5]
Pitted Morningglory (Ipomoea lacunosa)0.35 - 0.49≥ 83%[6]
Palmer Amaranth (Amaranthus palmeri)0.48 - 0.69 + 0.12 - 0.1741 - 100%[6]
Texas Panicum (Panicum texanum)0.48 - 0.69 + 0.12 - 0.17< 70% (1999) to > 75% (2000)[6]

Table 2: this compound + Diflufenican and/or Metribuzin for Weed Control in Cereals

Herbicide CombinationRate (g a.i./ha)Target CropTarget Weed% ControlReference
This compound + Diflufenican240 + 120Winter CerealsApera spica-venti98-100%[7]
This compound + Diflufenican240 + 120Winter CerealsCentaurea cyanus95-100%[7]
This compound + Diflufenican240 + 120Winter CerealsViola arvensis95-100%[7]
This compound + Metribuzin420 + 140Winter CerealsApera spica-venti98-100%[7]
This compound + Metribuzin420 + 140Winter CerealsCentaurea cyanus95-100%[7]
This compound + Metribuzin420 + 140Winter CerealsViola arvensis95-100%[7]
This compound + Diflufenican + Metribuzin119.7 + 119.7 + 44.8Bread Wheat, BarleyALS/ACCase-Resistant Lolium rigidumHigh Control[8][9]

Table 3: this compound + Atrazine for Weed Control in Maize

Herbicide CombinationRate (g a.i./ha)Target Weed% ControlReference
This compound + Atrazine200 + 300Echinochloa crus-galli95-100%[7]
This compound + Atrazine200 + 300Chenopodium album98-100%[7]
This compound + Atrazine200 + 300Polygonum spp.95-100%[7]
This compound + Tolpyralate + AtrazineNot specifiedBarnyardgrass (Echinochloa crus-galli)90-100% (4 WAA)[10]
This compound + Tolpyralate + AtrazineNot specifiedFoxtail Species (Setaria spp.)80-99% (4 WAA)[10]

Table 4: this compound in Combination with Other Herbicides

Herbicide CombinationTarget CropNoted EffectReference
This compound + PropaquizafopNot specifiedRemarkable synergistic effect for the prevention and treatment of crop weeds.[11]
This compound + PinoxadenWheatEffective for the control of complex weed flora.[1][6]

Note: Specific quantitative data for the synergistic effects of this compound with Propaquizafop and Pinoxaden were not available in the searched literature, although patents and studies indicate their effective combination.

Experimental Protocols

Protocol 1: Field Trial for Evaluating Herbicide Synergy

This protocol describes a typical field experiment to evaluate the synergistic effects of this compound in combination with a partner herbicide under real-world conditions. The Randomized Complete Block Design (RCBD) is a standard method for such trials.[12][13]

1. Site Selection and Preparation:

  • Select a field with a uniform soil type and a known history of infestation with the target weed species.
  • Conduct soil analysis to determine organic matter content, pH, and texture.
  • Prepare the seedbed according to standard agricultural practices for the chosen crop.

2. Experimental Design:

  • Employ a Randomized Complete Block Design (RCBD) with 3 to 4 replications (blocks).[9]
  • Each block should contain a set of experimental plots, with each plot representing a specific herbicide treatment.
  • Plot size should be adequate for representative sampling and to minimize spray drift between plots (e.g., 2 x 10 m).[12]

3. Treatments:

  • Include the following treatments in each block, randomly assigned to the plots:
  • Untreated control (weedy check).
  • Weed-free control (maintained by hand-weeding).
  • This compound applied alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate).
  • Partner herbicide applied alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate).
  • Tank mixtures of this compound and the partner herbicide at various rate combinations.

4. Herbicide Application:

  • Calibrate a backpack or small-plot sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).
  • Apply herbicides at the appropriate timing (pre-emergence or early post-emergence) based on the product labels and experimental objectives.
  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

5. Data Collection:

  • Weed Control Efficacy:
  • Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
  • At a specified time point, collect weed biomass from a designated quadrat within each plot. Dry the biomass and record the weight.
  • Crop Tolerance:
  • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals as weed control assessments.
  • Yield:
  • At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

6. Synergy Analysis:

  • Calculate the expected weed control for the herbicide combinations using Colby's method.[7][14]
  • Colby's Formula: Expected % Control (E) = X + Y - (XY/100), where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.[10]
  • Compare the observed percent control with the expected percent control. If the observed value is significantly higher than the expected value, the interaction is synergistic.

Protocol 2: Greenhouse Pot Study for Synergy Assessment

This protocol outlines a controlled environment experiment to rapidly screen for and quantify synergistic interactions.

1. Plant Material and Growth Conditions:

  • Grow target weed species and the crop of interest from seed in pots filled with a standardized soil mix.
  • Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod.
  • Thin seedlings to a uniform number per pot before herbicide application.

2. Herbicide Treatments and Application:

  • Prepare stock solutions of each herbicide.
  • Apply treatments as described in the field trial protocol, including individual herbicides at various rates and their combinations.
  • Use a laboratory spray chamber to ensure uniform application.

3. Data Collection:

  • Visually assess weed control and crop injury as in the field trial.
  • At a predetermined time after treatment (e.g., 21 days), harvest the above-ground biomass of the plants in each pot.
  • Record the fresh weight and/or dry weight of the biomass.

4. Synergy Analysis:

  • Calculate the expected response (e.g., biomass reduction) using Colby's method or by fitting dose-response curves.
  • Statistically compare the observed and expected responses to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

Signaling Pathways and Modes of Action

Herbicide Modes of Action cluster_this compound This compound cluster_partners Partner Herbicides cluster_synergy Synergistic Effect This compound This compound (HRAC Group 15) VLCFA Very Long-Chain Fatty Acid Synthesis This compound->VLCFA Inhibits CellDivision Cell Division & Membrane Formation VLCFA->CellDivision Essential for WeedGrowth Weed Growth Synergy Enhanced Weed Control CellDivision->Synergy Partner Partner Herbicide (e.g., Isoxaflutole, Diflufenican, Metribuzin, Atrazine) TargetSite Specific Target Site (e.g., HPPD, PDS, Photosystem II) Partner->TargetSite Inhibits EssentialProcess Essential Plant Process (e.g., Pigment Synthesis, Photosynthesis) TargetSite->EssentialProcess Crucial for EssentialProcess->Synergy Synergy->WeedGrowth Inhibits More Effectively

Caption: Modes of action for this compound and its synergistic partners.

Experimental Workflow for Synergy Evaluation

Experimental Workflow start Start: Define Objectives (Target Weeds, Crop, Herbicide Combinations) protocol_selection Select Protocol (Field Trial or Greenhouse Pot Study) start->protocol_selection experimental_design Experimental Design (e.g., Randomized Complete Block) protocol_selection->experimental_design treatments Prepare and Apply Treatments (Individual Herbicides and Combinations) experimental_design->treatments data_collection Data Collection (Weed Control %, Biomass, Crop Injury, Yield) treatments->data_collection analysis Synergy Analysis (Colby's Method) data_collection->analysis results Interpret Results (Synergistic, Additive, or Antagonistic) analysis->results conclusion Conclusion and Application Recommendations results->conclusion

Caption: Workflow for evaluating herbicide synergy.

Logical Relationship for Colby's Method

Colby's Method Logic cluster_inputs Inputs cluster_calculation Calculation cluster_comparison Comparison cluster_outputs Outputs Observed_A Observed % Control Herbicide A (X) Colby_Formula Expected % Control (E) E = X + Y - (XY/100) Observed_A->Colby_Formula Observed_B Observed % Control Herbicide B (Y) Observed_B->Colby_Formula Observed_AB Observed % Control Mixture (A+B) Comparison Compare Observed (A+B) with Expected (E) Observed_AB->Comparison Colby_Formula->Comparison Synergism Synergism (Observed > Expected) Comparison->Synergism Antagonism Antagonism (Observed < Expected) Comparison->Antagonism Additive Additive Effect (Observed = Expected) Comparison->Additive

References

High-Throughput Screening Assays for Flufenacet Efficacy on Various Weed Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective, pre-emergence herbicide belonging to the oxyacetamide class of chemicals. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division, membrane formation, and overall seedling development in susceptible plants. This application note provides detailed protocols for high-throughput screening (HTS) of this compound efficacy on a variety of weed species. The methodologies described are designed to facilitate rapid and quantitative assessment of herbicide activity, crucial for herbicide discovery, resistance monitoring, and the development of effective weed management strategies.

Data Presentation: Efficacy of this compound on Various Weed Species

The following tables summarize the quantitative data on the efficacy of this compound against several economically important weed species. The data, presented as 50% effective dose (ED₅₀) or percentage of control, have been compiled from various studies to provide a comparative overview of this compound's herbicidal activity.

Table 1: Dose-Response Data (ED₅₀) for this compound on Grass Weed Species

Weed SpeciesCommon NameED₅₀ (g a.i./ha)Growth StageReference
Alopecurus myosuroidesBlack-grass10.5 - 222.76Pre-emergence[1]
Lolium rigidumRigid Ryegrass>90% control at 240 g a.i./haPre-emergence[2]
Lolium multiflorumItalian Ryegrass>97% fresh weight reduction at 250 g a.i./haPost-emergence (substrate + foliar)[3]

Table 2: Efficacy Data (% Control) for this compound on Various Weed Species

Weed SpeciesCommon NameThis compound Dose (g a.i./ha)% ControlApplication TimingReference
Amaranthus retroflexusRedroot Pigweed7100 (estimated for season-long control)-Pre-emergence[1]
Chenopodium albumCommon Lambsquarters1900 (estimated for season-long control)Fair (60-79%)Pre-emergence[1]
Setaria viridisGreen Foxtail750Not specifiedPre-plant incorporated[4]
Echinochloa crus-galliBarnyardgrass750Not specifiedPre-plant incorporated[4]
VelvetleafVelvetleafNot specifiedGood (80-89%)Pre-emergence[1]
Morning gloryMorning gloryNot specifiedControlledPost-emergence[5]
Common cockleburCommon cockleburNot specifiedControlledPost-emergence[5]

Experimental Protocols

This section provides detailed methodologies for high-throughput screening of this compound efficacy.

Protocol 1: Multi-Well Plate-Based Seedling Growth Assay

This protocol is adapted for HTS of herbicide effects on seedling growth in a controlled environment using 96-well plates.

Materials:

  • 96-well clear flat-bottom microplates

  • Weed seeds of interest (e.g., Alopecurus myosuroides, Lolium rigidum, Amaranthus retroflexus, Chenopodium album)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Growth medium (e.g., 0.5% agar (B569324) with Murashige and Skoog basal salt mixture)

  • Automated liquid handling system

  • High-throughput imaging system (e.g., automated phenotyping platform with RGB and/or chlorophyll (B73375) fluorescence imaging capabilities)

  • Image analysis software

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize weed seeds using a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water.

    • Prepare the growth medium and autoclave. While still molten, dispense 200 µL of the medium into each well of the 96-well plates.

    • Once the medium has solidified, place one sterilized seed in the center of each well.

  • Herbicide Application:

    • Prepare a serial dilution of the this compound stock solution to achieve the desired final concentrations in the wells.

    • Using an automated liquid handling system, add a small volume (e.g., 1-2 µL) of the diluted this compound solutions to the respective wells. Include solvent-only controls.

  • Incubation:

    • Seal the plates with a breathable membrane to maintain sterility and prevent evaporation.

    • Incubate the plates in a controlled environment growth chamber with appropriate light (e.g., 16-hour photoperiod) and temperature conditions for the specific weed species.

  • Data Acquisition:

    • At predetermined time points (e.g., daily for 7-14 days), transfer the plates to the high-throughput imaging system.

    • Capture high-resolution RGB and/or chlorophyll fluorescence images of each well.

  • Data Analysis:

    • Use image analysis software to automatically measure parameters such as root length, shoot length, cotyledon area, and chlorophyll fluorescence intensity.

    • Calculate the percent inhibition for each parameter relative to the solvent-only controls.

    • Generate dose-response curves and calculate the ED₅₀ values for each weed species.

Protocol 2: Agar-Based Germination Assay

This protocol is a simplified HTS method to assess the effect of this compound on seed germination and early radicle elongation.

Materials:

  • 96-well clear flat-bottom microplates

  • Weed seeds of interest

  • This compound stock solution

  • 1% water agar

  • Microplate reader or flatbed scanner

Procedure:

  • Plate Preparation:

    • Prepare 1% water agar and autoclave.

    • While molten, add the appropriate volume of this compound stock solution to achieve the desired final concentrations.

    • Dispense 200 µL of the this compound-containing agar into each well of the 96-well plates. Include a set of wells with agar only as a control.

  • Seed Plating:

    • Place one surface-sterilized seed in each well on the surface of the solidified agar.

  • Incubation:

    • Seal the plates and incubate in the dark at an optimal temperature for germination of the target weed species.

  • Data Acquisition and Analysis:

    • After a set period (e.g., 3-7 days), score the germination percentage for each well.

    • For germinated seeds, measure the radicle length either manually using a digital caliper or by capturing images with a flatbed scanner and using image analysis software.

    • Calculate the germination inhibition and radicle length reduction for each this compound concentration.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

VLCFA_Inhibition_Pathway cluster_synthesis VLCFA Elongase Complex (Endoplasmic Reticulum) cluster_consequences Downstream Cellular Consequences Acyl-CoA (C16/C18) Acyl-CoA (C16/C18) KCS KCS Acyl-CoA (C16/C18)->KCS Malonyl-CoA KCR KCR KCS->KCR Condensation HCD HCD KCR->HCD Reduction ECR ECR HCD->ECR Dehydration VLCFA-CoA (C>18) VLCFA-CoA (C>18) ECR->VLCFA-CoA (C>18) Reduction Disrupted Sphingolipid Synthesis Disrupted Sphingolipid Synthesis VLCFA-CoA (C>18)->Disrupted Sphingolipid Synthesis Leads to Altered Membrane Composition & Integrity Altered Membrane Composition & Integrity VLCFA-CoA (C>18)->Altered Membrane Composition & Integrity Leads to Impaired Cuticular Wax Formation Impaired Cuticular Wax Formation VLCFA-CoA (C>18)->Impaired Cuticular Wax Formation Leads to Inhibition of Cell Division & Elongation Inhibition of Cell Division & Elongation Aberrant Cell Proliferation Aberrant Cell Proliferation This compound This compound This compound->KCS Inhibition Disrupted Sphingolipid Synthesis->Inhibition of Cell Division & Elongation Altered Membrane Composition & Integrity->Inhibition of Cell Division & Elongation Inhibition of Cell Division & Elongation->Aberrant Cell Proliferation

Caption: Inhibition of VLCFA synthesis pathway by this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Herbicide Treatment cluster_incubation_imaging Incubation & Imaging cluster_analysis Data Analysis A Weed Seed Sterilization B Prepare Growth Medium (e.g., 0.5% Agar + MS) A->B C Dispense Medium into 96-Well Plates B->C D Plate One Seed per Well C->D F Automated Dispensing of Herbicide D->F E Prepare this compound Serial Dilutions E->F G Incubate in Controlled Environment F->G H High-Throughput Imaging (RGB, Fluorescence) G->H I Image Analysis Software (Root/Shoot Length, etc.) H->I J Calculate % Inhibition I->J K Generate Dose-Response Curves & ED50 J->K

Caption: High-throughput screening experimental workflow.

References

Application Notes and Protocols for Assessing Flufenacet Persistence and Mobility in Soil Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for assessing the persistence and mobility of the herbicide flufenacet in soil using soil column leaching studies. The protocols outlined below are designed to be a comprehensive guide for researchers investigating the environmental fate of this compound.

Introduction

This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds in various crops.[1][2] Understanding its persistence and mobility in soil is crucial for assessing its potential environmental impact, including the risk of groundwater contamination. Soil column studies are a standard laboratory method to simulate and evaluate the movement and degradation of pesticides in a controlled environment.[3][4]

This document provides detailed protocols for:

  • Soil column preparation and packing.

  • Application of this compound.

  • Conducting leaching experiments.

  • Sampling of soil and leachate.

  • Analytical quantification of this compound and its primary metabolites.

This compound Properties and Environmental Fate

This compound's behavior in soil is governed by its physicochemical properties and the characteristics of the soil environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical NameN-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide[1]
Molecular FormulaC₁₄H₁₃F₄N₃O₂S[1]
Molecular Weight363.33 g/mol [1]
Water Solubility56 mg/L[5]
Vapor Pressure6.75 x 10⁻⁷ mm Hg[1]
Henry's Law Constant5.8 x 10⁻⁹ atm-cu m/mole[1]

Persistence:

This compound's persistence in soil is influenced by microbial degradation. The aerobic microbial degradation half-life of this compound in various soil types typically ranges from 10 to 34 days.[1] Field dissipation studies have reported half-lives between 10.1 and 31 days.[1] However, other studies have shown longer half-lives, ranging from 42.9 to 75.6 days, and in some cases, even up to 145 days under field conditions.[5]

Mobility:

The mobility of this compound in soil is largely dictated by its sorption to soil particles, which is influenced by soil organic matter content, clay content, and pH.[6][7] Higher organic matter and clay content, along with lower pH, tend to increase adsorption and reduce mobility.[6][7]

Table 2: Soil Sorption and Mobility Parameters for this compound

ParameterValue RangeSoil Type/ConditionsReference
Koc (Organic Carbon-Normalized Sorption Coefficient) 113 - 4602 mL/gVarious soils[1]
213 - 742 mL/gSandy loam, silt loam, clay[1]
Kd (Soil-Water Partition Coefficient) 1.57 - 4.43 L/kgAlluvial soil (0.34% OC, 19.7% clay, pH 7.1)[1]
0.77 - 4.52 L/kgFive different Indian soils (OC 0.072-0.864%, clay 2.5-43.7%, pH 4.45-8.35)[6]

Based on its Koc values, this compound is classified as having high to slight mobility in soil.[1] However, field studies have often indicated that this compound does not leach below the top 15 cm of soil.[1]

Experimental Workflow

The overall experimental workflow for assessing this compound persistence and mobility in soil columns is depicted below.

Flufenacet_Soil_Column_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase SoilCollection Soil Collection and Characterization ColumnPacking Soil Column Packing SoilCollection->ColumnPacking PreConditioning Column Pre-Conditioning ColumnPacking->PreConditioning FlufenacetApp This compound Application PreConditioning->FlufenacetApp Leaching Simulated Rainfall and Leaching FlufenacetApp->Leaching SampleCollection Leachate and Soil Sample Collection Leaching->SampleCollection Extraction Sample Extraction SampleCollection->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataAnalysis Data Analysis and Interpretation Analysis->DataAnalysis

Caption: Experimental workflow for assessing this compound persistence and mobility.

Detailed Experimental Protocols

Soil Selection and Characterization
  • Soil Selection : Select soils representative of agricultural areas where this compound is used. It is recommended to use 3 to 4 different soil types with varying textures, organic carbon content, and pH to obtain a comprehensive understanding of this compound's behavior.[4] For studies focusing on aged residues, a sandy soil with an organic carbon content between 0.5% and 1.5% is recommended.[4]

  • Soil Collection and Preparation : Collect soil from the top 20 cm of the profile. Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

  • Soil Characterization : Analyze the soil for the following parameters:

    • Particle size distribution (sand, silt, clay content)

    • Organic carbon content

    • pH (in water and 0.01 M CaCl₂)

    • Cation exchange capacity (CEC)

    • Bulk density

Soil Column Preparation
  • Column Specifications : Use glass columns with a recommended length of 30-35 cm and an internal diameter of 5-10 cm. The base of the column should be fitted with a sintered glass plate or a mesh screen covered with glass wool to retain the soil.

  • Packing Procedure :

    • Add the air-dried, sieved soil to the column in small increments.

    • Gently tap the column after each addition to ensure uniform packing and achieve a bulk density representative of field conditions.

    • The final packed soil height should be around 30 cm.

Column Pre-Conditioning and Saturation
  • Saturation : Slowly saturate the soil column from the bottom with a 0.01 M CaCl₂ solution to displace air and mimic natural soil water conditions. This can be achieved by placing the column in a tray of the solution and allowing capillary action to draw the liquid upwards.

  • Equilibration : Once saturated, allow the column to drain freely until a constant moisture level (field capacity) is reached. This typically takes 24-48 hours.

This compound Application
  • Preparation of Application Solution : Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., acetone) and then dilute it with 0.01 M CaCl₂ to the desired application concentration. The use of radiolabeled this compound (e.g., ¹⁴C-labeled) is highly recommended for accurate mass balance studies.

  • Application : Apply the this compound solution evenly to the surface of the soil column using a pipette or a fine nozzle sprayer. The application rate should be equivalent to the recommended field application rate. If an organic solvent is used, it should be allowed to evaporate from the soil surface before starting the leaching process.[4]

Leaching Procedure
  • Simulated Rainfall : Initiate the leaching process by applying a 0.01 M CaCl₂ solution as "artificial rain" to the top of the soil column. The rainfall should be applied at a constant, slow rate using a peristaltic pump or a drip system to avoid ponding and preferential flow.

  • Leaching Volume and Duration : A common approach is to apply a total volume of artificial rain equivalent to a specific rainfall event (e.g., 200 mm) over a period of 48 hours.

  • Leachate Collection : Collect the leachate that percolates through the column in fractions using a fraction collector. The volume and time of collection for each fraction should be recorded.

Sample Collection and Processing
  • Leachate Samples : At the end of the leaching experiment, measure the total volume of leachate collected. Store the leachate fractions at 4°C until analysis.

  • Soil Samples :

    • Carefully extrude the soil core from the column.

    • Section the soil core into segments of desired depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, 25-30 cm).

    • Homogenize each soil segment and store the samples at -20°C until extraction.

Analytical Methodology

Sample Extraction
  • Leachate : For analysis of this compound and its more polar metabolites, leachate samples may be analyzed directly or after a solid-phase extraction (SPE) cleanup step if necessary. A common SPE sorbent is C18.[8]

  • Soil :

    • Extraction Solvent : A mixture of acetone (B3395972) and hexane (B92381) (e.g., 8:2 v/v) can be used for the extraction of this compound from soil samples.[9]

    • Extraction Technique : Matrix Solid-Phase Dispersion (MSPD) is an effective method for extracting this compound from soil.[9] This involves blending the soil sample with a solid support (e.g., Florisil) and then eluting the analyte with the extraction solvent.[9]

Instrumental Analysis

The determination of this compound and its metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.

  • This compound (Parent Compound) : Gas Chromatography-Mass Spectrometry (GC-MS) or GC with tandem MS (GC-MS/MS) is a sensitive and selective method for the quantification of the parent this compound.[8][9]

  • Metabolites : High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is well-suited for the analysis of the more polar metabolites of this compound, such as this compound ESA (ethanesulfonic acid) and this compound OXA (oxanilic acid).[8][10]

Table 3: Example Analytical Methods for this compound and its Metabolites

AnalyteAnalytical TechniqueExtraction MethodReference
This compoundGC-MS, GC-MS/MSMatrix Solid-Phase Dispersion (MSPD) with acetone:hexane[9]
This compoundGC-MSSolid-Phase Extraction (C18) with ethyl acetate (B1210297) elution[8]
This compound ESA and OXAHPLC-ESI-MS/MSSolid-Phase Extraction (C18) with methanol (B129727) elution[8][10]

Data Presentation and Interpretation

The results of the soil column study should be presented in a clear and concise manner to facilitate interpretation.

Table 4: Example Data Summary for this compound Distribution in a Soil Column Study

Soil Depth (cm)This compound Concentration (µg/kg)% of Applied this compound
0-5
5-10
10-15
15-20
20-25
25-30
Total in Soil
Leachate
Total Recovery

The data will allow for the assessment of this compound's mobility by determining the depth to which it has leached and the amount recovered in the leachate. The persistence can be inferred from the total recovery of the parent compound, with lower recovery suggesting degradation. The identification and quantification of metabolites in both the soil and leachate will provide a more complete picture of the degradation pathways.

Conceptual Model of this compound Fate in Soil

The following diagram illustrates the key processes influencing the persistence and mobility of this compound in soil.

Flufenacet_Fate_in_Soil cluster_soil Soil Matrix Flufenacet_Surface This compound on Soil Surface Flufenacet_Soil This compound in Soil Solution Flufenacet_Surface->Flufenacet_Soil Infiltration Adsorbed_this compound Adsorbed this compound Flufenacet_Soil->Adsorbed_this compound Adsorption (Kd, Koc) Degradation Microbial Degradation Flufenacet_Soil->Degradation Degradation (Half-life) Leaching Leaching to Groundwater Flufenacet_Soil->Leaching Mobility Metabolites Metabolites (e.g., ESA, OXA) Degradation->Metabolites Metabolites->Leaching Mobility

Caption: Conceptual model of this compound's fate in soil.

References

analytical standards and reference materials for Flufenacet analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of a variety of annual grasses and some broadleaf weeds in crops such as wheat, corn, and soybeans.[1] Due to its widespread use, robust and reliable analytical methods are essential for monitoring its residues in environmental samples and agricultural commodities to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, based on established scientific methodologies.

Analytical Standards and Reference Materials

High-purity analytical standards and certified reference materials (CRMs) are fundamental for accurate and precise quantification of this compound. Several reputable suppliers offer this compound standards in neat form or as solutions in organic solvents. It is crucial to use standards of known purity, ideally those produced by accredited organizations following ISO 17034 and ISO/IEC 17025 guidelines.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct Name/GradeFormatCAS Number
HPC StandardsHigh-Purity this compound Reference MaterialNeat/Solution142459-58-3
LGC StandardsThis compoundNeat/Solution142459-58-3
Sigma-AldrichThis compound, PESTANAL®, analytical standardNeat142459-58-3
Sigma-AldrichThis compound certified reference material, TraceCERT®Neat142459-58-3
AccuStandardThis compound Certified Reference Material1000 µg/mL in Acetonitrile (B52724)142459-58-3

In addition to the parent compound, the analysis of this compound metabolites may be required for comprehensive residue definition. HPC Standards, for instance, provides reference materials for this compound Metabolite FOE5043. The EPA has also outlined methods for the determination of this compound and its metabolites, including FOE 5043 sulfonic acid, FOE 5043 alcohol, FOE 5043 oxalate, and FOE 5043 thiadone in water.[2]

Experimental Protocols

This section details validated methods for the extraction and analysis of this compound from various matrices.

Protocol 1: Analysis of this compound in Soil and Wheat Grain by HPLC-UV and GC-MS/MS

This protocol is based on a method utilizing Matrix Solid-Phase Dispersion (MSPD) for extraction, followed by quantification with High-Performance Liquid Chromatography with a UV detector (HPLC-UV) and confirmation by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3]

1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

  • Objective: To extract this compound from soil and wheat grain samples.

  • Materials:

    • Homogenized soil or ground wheat grain sample

    • Florisil (60-200 mesh), activated at 200°C for 8 hours

    • Anhydrous sodium sulfate (B86663)

    • Activated charcoal

    • Acetone:Hexane (8:2, v/v) elution solvent

    • Glass column (50 cm) with a cotton plug

    • Rotary vacuum evaporator

    • Methanol (B129727) (HPLC grade)

  • Procedure:

    • Weigh 5 g of the homogenized sample and blend it with 5 g of activated Florisil.

    • Pack a glass column with a cotton plug at the bottom.

    • Successively add 2 g of anhydrous sodium sulfate, 1.0 g of activated charcoal, and the sample-Florisil blend to the column.

    • Elute the analytes by passing 45 mL of the acetone:hexane (8:2) solution through the column.

    • Collect the eluate and evaporate it to dryness using a rotary vacuum evaporator at 40°C.

    • Reconstitute the residue in 2 mL of methanol for analysis.

2. Instrumental Analysis: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 5.0 µm, 4.6 mm × 250 mm).

  • Mobile Phase: Methanol:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Expected Retention Time: Approximately 4.08 minutes.[3]

3. Confirmatory Analysis: GC-MS/MS

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 7890A GC with a 7000 series triple quadrupole MS).

  • Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

  • Injection: 2 µL in pulsed splitless mode.[3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 15°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C, hold for 2 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at -70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Expected Retention Time: Approximately 18.44 minutes.[3]

Table 2: GC-MS/MS Method Validation Data for this compound in Soil and Wheat Grain[3]

ParameterValue
Linearity Range0.001 - 10 µg/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)0.001 µg/g
Limit of Quantification (LOQ)0.003 µg/g
Average Recovery88.0 - 96.2%
Relative Standard Deviation (RSD)< 10%

Table 3: MRM Transitions for this compound Analysis by GC-MS/MS

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
210.9123.0183.0

Source:[4]

Protocol 2: Analysis of this compound and its Metabolites in Agricultural Products by LC-MS/MS

This protocol describes a method for the simultaneous determination of this compound and its metabolites in various agricultural products using a modified QuEChERS extraction and LC-MS/MS analysis.[3][5]

1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Objective: To extract this compound and its metabolites from agricultural product samples.

  • Materials:

    • Homogenized sample (e.g., corn, wheat, soybean, potato, tomato)

    • Acetonitrile

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • 50 mL centrifuge tubes

    • 15 mL centrifuge tubes for d-SPE

    • Vortex mixer and centrifuge

  • Procedure:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Vortex vigorously for 1 minute and then centrifuge.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE (dispersive Solid Phase Extraction) tube containing PSA, C18, and anhydrous magnesium sulfate.

    • Vortex for 1 minute and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., Atlantis dC18).[3]

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like acetic acid and ammonium (B1175870) acetate.[3]

  • Ionization Mode: ESI in both positive and negative modes, as this compound is typically detected in positive mode, while some of its acidic metabolites are better detected in negative mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 4: LC-MS/MS Method Validation Data for this compound in Agricultural Products[3][4]

ParameterValue
Linearity RangeUp to 100 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Quantification (LOQ)0.01 µg/g
Average Recovery70.6 - 97.0%
Relative Standard Deviation (RSD)< 5%

Table 5: MRM Transitions for this compound Analysis by LC-MS/MS

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
364.1152.1194.2

Source:[4][6]

Diagrams

Flufenacet_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Soil, Water, Crop) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Extraction (MSPD, QuEChERS, SPE) Homogenization->Extraction Cleanup Extract Cleanup (d-SPE, SPE Cartridge) Extraction->Cleanup LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS GC_MS_MS GC-MS/MS Cleanup->GC_MS_MS HPLC_UV HPLC-UV Cleanup->HPLC_UV Quantification Quantification LC_MS_MS->Quantification GC_MS_MS->Quantification HPLC_UV->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: General workflow for the analysis of this compound residues.

QuEChERS_Workflow Start 1. Weigh 10-15g of homogenized sample Add_Solvent 2. Add Acetonitrile Start->Add_Solvent Add_Salts 3. Add Extraction Salts (MgSO4, NaCl) Add_Solvent->Add_Salts Vortex_Centrifuge1 4. Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant to d-SPE tube Vortex_Centrifuge1->Transfer_Supernatant dSPE_Cleanup 6. d-SPE Cleanup (PSA, C18, MgSO4) Transfer_Supernatant->dSPE_Cleanup Vortex_Centrifuge2 7. Vortex & Centrifuge dSPE_Cleanup->Vortex_Centrifuge2 Filter 8. Filter Supernatant Vortex_Centrifuge2->Filter Analysis Ready for LC-MS/MS or GC-MS/MS Analysis Filter->Analysis

Caption: Step-by-step workflow for the QuEChERS sample preparation method.

References

Optimal Application Timing of Flufenacet for Weed Control in Winter Cereals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal application timing of flufenacet-based herbicides for effective weed management in winter cereals such as wheat and barley. The information is collated from various scientific studies and expert guides to assist in the design and execution of research and development protocols.

This compound is a crucial active ingredient for the control of grass weeds, with its efficacy being highly dependent on the timing of its application. The primary application windows are pre-emergence and early post-emergence of the crop.

Key Principles of this compound Application Timing

The consensus from extensive research and field trials is that pre-emergence or early post-emergence applications of this compound are the most effective strategies for controlling key grass weeds in winter cereals .[1][2][3][4][5]

  • Pre-emergence Application: This timing is broadly considered optimal for maximizing the efficacy of this compound, particularly against challenging weeds like black-grass (Alopecurus myosuroides) and annual meadow grass.[1][3][4][5][6][7] For best results, application should occur within 48 hours of drilling the crop.[8] The effectiveness of pre-emergence treatments is enhanced by good soil moisture.[8]

  • Early Post-emergence Application: This provides a flexible and effective alternative if a pre-emergence application is not feasible.[2][5][9] Some this compound-containing products are approved for application up to specific crop growth stages, such as before the third tiller stage in winter wheat.[10]

The integration of cultural practices, notably delayed drilling of winter cereals, has been shown to significantly improve the performance of pre-emergence this compound applications.[6][7][11]

Data on this compound Efficacy by Application Timing

The following tables summarize quantitative data on the efficacy of this compound and its mixtures at different application timings for the control of major grass weeds in winter cereals.

Table 1: Efficacy of this compound on Black-grass (Alopecurus myosuroides) in Winter Wheat

Application TimingHerbicide MixtureApplication Rate (g a.i./ha)Weed Control Efficacy (%)Additional Notes
Pre-emergenceThis compound + Diflufenican (B1670562) (e.g., Liberator)-60-80[1]Considered the foundation of a black-grass control program.[1][8]
Pre-emergence (in later-sown crops)This compound (240) + Diflufenican (60) + Prosulfocarb (1600)240 + 60 + 160073 (an additional 26% over early-sown)[11]Delayed sowing significantly enhances herbicide efficacy.[11]
Pre-emergence (with delayed sowing)Pendimethalin + this compound-87[6][7]Integrated approach of cultural and chemical control.[6][7]
Pre-emergenceThis compound + Diflufenican + Aclonifen (B195272) or Metribuzin (B1676530)--The addition of aclonifen or metribuzin can be valuable tools for control.[12]

Table 2: Efficacy of this compound on Italian Ryegrass in Winter Wheat

Application TimingHerbicide MixtureWeed Control Efficacy (%)
Pre-emergenceThis compound + Metribuzin73-77[13]
Post-emergenceThis compound + Metribuzin77-99[13]

Table 3: Efficacy of this compound on Brome Species in Winter Cereals

Application TimingHerbicide MixtureWeed Control Efficacy (%)CropNotes
Early Post-emergenceThis compound/Pendimethalin~50-60[2]Winter BarleyA follow-up application can boost control.[2]
Pre-emergenceThis compound/Pendimethalin followed by a spring post-emergence application-Winter WheatRecommended for fields with high brome populations.[4]

Experimental Protocols

Below are generalized experimental protocols for evaluating the efficacy of this compound based on application timing. These should be adapted to specific research questions and local conditions.

Protocol 1: Field Trial to Compare Pre- and Early Post-emergence Application of this compound

1. Objective: To determine the optimal application timing of a this compound-based herbicide for the control of a target grass weed (e.g., Alopecurus myosuroides) in winter wheat.

2. Experimental Design:

  • Randomized complete block design with four replications.

  • Plot size: 16.5 m²[14]

3. Treatments:

  • Untreated control.

  • Pre-emergence application of this compound + diflufenican (e.g., 240 g/ha + 120 g/ha).

  • Early post-emergence application (crop at 1-2 leaf stage) of this compound + diflufenican (e.g., 240 g/ha + 120 g/ha).

4. Procedure:

  • Site Selection and Preparation: Select a field with a known history of the target weed infestation. Prepare a fine, firm seedbed to ensure good herbicide-to-soil contact.

  • Sowing: Sow winter wheat at a standard seed rate.

  • Herbicide Application:

    • Pre-emergence: Apply within 48 hours of sowing, before crop or weed emergence.

    • Post-emergence: Apply when the majority of the crop has reached the 1-2 leaf stage (BBCH 11-12).

    • Use a small plot sprayer with flat-fan nozzles, calibrated to deliver a spray volume of 300 L/ha at a pressure of 300 kPa.[14]

  • Assessments:

    • Weed Control Efficacy: Conduct visual assessments of weed control 3-4 weeks after the post-emergence application and again in the spring.[14] This is typically done on a percentage scale where 0% is no control and 100% is complete control.

    • Crop Tolerance: Visually assess crop phytotoxicity at the same time as weed control assessments.

    • Weed Density: Count the number of weed plants in fixed quadrats within each plot at various intervals.

    • Yield: Harvest the plots at crop maturity using a small plot combine and determine the grain yield.[14]

5. Data Analysis:

  • Subject the data to an Analysis of Variance (ANOVA).

  • Compare treatment means using a suitable test, such as Fisher's Least Significant Difference (LSD) at the 5% level.[14]

Protocol 2: Investigating the Interaction of Sowing Date and this compound Application

1. Objective: To evaluate the combined effect of delayed sowing and pre-emergence this compound application on black-grass control and winter wheat yield.

2. Experimental Design:

  • Split-plot design with four replications.

  • Main plots: Sowing dates (e.g., mid-September, early/mid-October).

  • Sub-plots: Herbicide treatments.

3. Treatments:

  • Main Plots (Sowing Dates):

    • Early Sowing: Mid/late September.

    • Delayed Sowing: Early/mid October (approximately 3 weeks after the first sowing).[11]

  • Sub-plots (Herbicide Treatments):

    • Untreated control.

    • Pre-emergence application of this compound + diflufenican (e.g., 240 g/ha + 60 g/ha).

4. Procedure:

  • Follow the general procedure outlined in Protocol 1 for site preparation and herbicide application.

  • Apply the pre-emergence herbicide within 48 hours of each respective sowing date.

  • Assessments:

    • Black-grass Density: Count black-grass plants in fixed quadrats in the autumn and spring.

    • Black-grass Heads and Seeds: At crop maturity, count the number of black-grass heads and estimate the number of seeds per plant.[11]

    • Crop Yield: Harvest plots and determine grain yield.

5. Data Analysis:

  • Analyze the data using ANOVA appropriate for a split-plot design to determine the main effects of sowing date and herbicide treatment, as well as their interaction.

Visualizations

Experimental_Workflow_Timing_Trial cluster_prep Phase 1: Trial Setup cluster_treatment Phase 2: Treatment Application cluster_assessment Phase 3: Data Collection Site_Selection Site Selection (Known Weed History) Seedbed_Prep Seedbed Preparation Site_Selection->Seedbed_Prep Sowing Sowing Winter Cereal Seedbed_Prep->Sowing Pre_Em Pre-emergence Application (<48h post-sowing) Sowing->Pre_Em Post_Em Early Post-emergence Application (Crop at BBCH 11-12) Sowing->Post_Em Control Untreated Control Sowing->Control Assess_Weed_Control Visual Weed Control Assessment Pre_Em->Assess_Weed_Control Post_Em->Assess_Weed_Control Control->Assess_Weed_Control Assess_Crop_Safety Crop Phytotoxicity Assessment Assess_Weed_Control->Assess_Crop_Safety Assess_Yield Harvest and Yield Measurement Assess_Crop_Safety->Assess_Yield

Caption: Workflow for a this compound application timing trial.

Integrated_Weed_Management cluster_cultural Cultural Controls cluster_chemical Chemical Control cluster_outcome Outcome Delayed_Drilling Delayed Drilling Flufenacet_App Pre-emergence This compound Application Delayed_Drilling->Flufenacet_App Improves conditions for Stale_Seedbed Stale Seedbeds Stale_Seedbed->Flufenacet_App Reduces initial weed pressure Enhanced_Efficacy Enhanced Weed Control (e.g., +26% efficacy) Flufenacet_App->Enhanced_Efficacy

Caption: Integrated approach for enhanced this compound efficacy.

References

Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Flufenacet is a selective herbicide used for the control of annual grasses and some broad-leaved weeds in a variety of crops. The accurate and reliable quantification of its residues in environmental and agricultural matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. A critical aspect of the analytical method validation process is the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2] The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] This document provides detailed protocols for determining the LOD and LOQ of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

General Methodologies for LOD and LOQ Determination

Several approaches are used to determine LOD and LOQ. The most common methods, recommended by the ICH Q2(R1) guideline, are described below.[3][6][7]

  • Based on Signal-to-Noise Ratio: This approach is typically applied to analytical procedures that exhibit baseline noise.[8] The LOD is commonly established as the analyte concentration that yields a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1.[2][8]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous method. The LOD and LOQ are calculated from the slope (S) of the calibration curve and the standard deviation (σ) of the response.[1] The standard deviation can be determined from the y-intercepts of multiple regression lines or the standard deviation of blank sample measurements.[1]

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

The relationship and hierarchy of these key validation parameters are essential for a robust analytical method.

cluster_0 Method Validation Foundation cluster_1 Detection & Quantification Limits Linearity Linearity (R² > 0.995) Range Range Linearity->Range Defines LOQ LOQ (Limit of Quantification) Linearity->LOQ Determines Slope (S) for calculation Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Precision->LOQ Establishes lowest point of acceptable RSD% LOD LOD (Limit of Detection) LOQ->LOD

Logical relationship between key analytical validation parameters.

Application Note 1: Determination of this compound LOD & LOQ by HPLC-UV

This protocol outlines the determination of LOD and LOQ for this compound using a High-Performance Liquid Chromatography system equipped with an Ultraviolet (UV) detector.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Syringe filters (0.45 µm or 0.22 µm)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.005 µg/mL to 5.0 µg/mL.

3. Sample Preparation (General Example for Soil)

  • A Matrix Solid Phase Dispersion (MSPD) method can be utilized for the extraction of this compound from soil samples.[8]

  • Briefly, blend 1 g of soil with a dispersing agent (e.g., C18).

  • Pack the mixture into a solid-phase extraction (SPE) column.

  • Elute this compound with an appropriate solvent like acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.

  • Filter the final extract through a syringe filter before injection.

4. Chromatographic Conditions The following conditions provide a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v), isocratic[10]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C[11]
UV Detection 220 nm

5. LOD and LOQ Determination Protocol

Workflow for LOD and LOQ determination by HPLC-UV.
  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.995.[3]

  • Method 1 (S/N Ratio):

    • Analyze a series of diluted standards near the expected detection limit.

    • Determine the concentration that results in a signal-to-noise ratio of approximately 3 for the LOD and 10 for the LOQ.

  • Method 2 (Calibration Curve):

    • From the linear regression analysis of the calibration curve, obtain the slope (S) and the standard deviation of the y-intercept (σ).

    • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Confirmation: Prepare a standard at the calculated LOD and LOQ concentrations and inject multiple times (n=6) to confirm detectability and acceptable precision (%RSD) for the LOQ.

Data Presentation
MethodParameterReported Value (µg/g)Matrix
HPLC-UVLOD0.003[8]Soil/Wheat[8]
HPLC-UVLOQ0.01[8]Soil/Wheat[8]

Application Note 2: Determination of this compound LOD & LOQ by LC-MS/MS

This protocol describes a more sensitive and selective method for determining the LOD and LOQ of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique is highly suitable for complex matrices and trace-level analysis.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • This compound stable isotope-labeled internal standard (e.g., this compound-d4), for improved quantification

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (B1210297) (LC-MS grade additives)

  • SPE cartridges (e.g., C18) for sample cleanup[12]

2. Preparation of Solutions

  • Stock Solutions (100 µg/mL): Prepare separate stock solutions for this compound and its internal standard (IS) in methanol.

  • Working Standards: Prepare mixed working standards containing this compound at various concentrations and a constant concentration of the IS (e.g., 10 ng/mL). Dilute with the initial mobile phase.

3. Sample Preparation (General Example for Water)

  • Acidify 50 mL of the water sample with formic acid.[12]

  • Pass the sample through a pre-conditioned C18 SPE cartridge to extract the analytes.[12]

  • Elute the analytes with 6 mL of methanol.[12]

  • Concentrate the eluate using a gentle stream of nitrogen.[12]

  • Add the internal standard and reconstitute the sample in the initial mobile phase.[12]

  • Filter before injection.

4. LC-MS/MS Conditions Parameters should be optimized for the specific instrument. The parent compound is typically analyzed in positive ionization mode.[12]

ParameterRecommended Setting
LC Column C18 or ODS-2 Reverse-Phase (e.g., 50 x 2 mm, 5 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid[12]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[12]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Determine experimentally by infusing standardQuantifier: Primary, most intense transition Qualifier: Secondary, for confirmation

5. LOD and LOQ Determination Protocol

Workflow for LOD and LOQ determination by LC-MS/MS.
  • Instrument Optimization: Infuse a standard solution of this compound to determine the optimal precursor ion and product ions (MRM transitions) and their corresponding collision energies.

  • Matrix Effect Evaluation: Assess the impact of the sample matrix on the analyte signal. Prepare standards in both solvent and extracted matrix blanks to evaluate signal suppression or enhancement.

  • LOD/LOQ Estimation: The signal-to-noise approach is most practical for LC-MS/MS.

    • Prepare and analyze a series of matrix samples spiked with decreasing concentrations of this compound.

    • The LOD is the lowest concentration where the analyte peak is consistently identifiable with an S/N ratio of ≥ 3 for the quantifier ion.

    • The LOQ is the lowest concentration that meets the LOD criteria and can be quantified with acceptable precision (e.g., %RSD ≤ 20%) and accuracy (e.g., 70-120% recovery).[12] It should have an S/N ratio of ≥ 10.

Data Presentation
MethodParameterReported ValueMatrix
LC-MS/MSLOQ0.01 µg/g[13][14]Agricultural Products[13][14]
LC-MS/MSLOD0.012 µg/L[12]Water[12]
LC-MS/MSLOQ0.04 µg/L[12]Water[12]
GC-MS/MSLOD0.001 µg/g[8]Soil/Wheat[8]
GC-MS/MSLOQ0.003 µg/g[8]Soil/Wheat[8]

Note: GC-MS/MS data is included for comparison as it offers similar sensitivity to LC-MS/MS.[8]

Conclusion

The determination of LOD and LOQ is a fundamental requirement for the validation of analytical methods for this compound. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a robust technique suitable for formulations or less complex samples, while LC-MS/MS provides the superior sensitivity and selectivity needed for trace residue analysis in challenging matrices like soil, water, and food products.[8] Following standardized protocols, such as those outlined by the ICH, ensures that the determined LOD and LOQ values are reliable and scientifically sound, leading to high-quality analytical data.

References

Application Notes and Protocols for the Analysis of Flufenacet and its Sulfonic and Oxanilic Acid Degradates in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet, a herbicide from the oxyacetamide chemical class, is utilized for the control of annual grasses and some broadleaf weeds in crops.[1] Its environmental fate is of significant interest, as it degrades into more polar and mobile compounds, primarily this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OXA).[1][2][3][4][5] Monitoring for the parent compound and these key degradates in water sources is crucial for assessing water quality and understanding the environmental impact of this herbicide.

This document provides detailed application notes and protocols for the simultaneous extraction and quantification of this compound and its sulfonic and oxanilic acid degradates in water samples. The methodologies described are based on established analytical techniques, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compound0.01 - 0.070.10
This compound ESA0.01 - 0.070.10
This compound OXA0.01 - 0.0720.10

Data compiled from references[2][4][6][7].

Table 2: Analyte Recovery Rates in Spiked Water Samples

AnalyteSpiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.20 & 1.075 - 114≤ 15.8
This compound ESA0.20 & 1.075 - 114≤ 15.8
This compound OXA0.20 & 1.075 - 11411.3 - 48.9

Data compiled from reference[6].

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of this compound and its degradates from water samples using C18 SPE cartridges.

Materials:

  • Water sample (123 mL - 500 mL)[2][4][8]

  • C18 SPE cartridges[2][4][7]

  • Ethyl acetate (B1210297)

  • Methanol[2][4]

  • 0.1% Formic acid in water[7]

  • Nitrogen gas evaporator

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol (B129727) followed by deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 50 mL) and pass it through the conditioned C18 SPE cartridge at a controlled flow rate.[7]

  • Analyte Elution (Fractionated):

    • Elute the parent compound, this compound, by passing ethyl acetate through the cartridge.[2][4]

    • Subsequently, elute the more polar degradates, this compound ESA and this compound OXA, by passing methanol through the same cartridge.[2][4]

  • Concentration: Concentrate the collected methanol eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set at 25-30°C.[7]

  • Reconstitution: Reconstitute the concentrated extract to a final volume of 2.0 mL with 0.1% formic acid.[7]

  • Filtration: Filter the reconstituted sample through a ≤0.45 µm syringe filter prior to LC-MS/MS analysis.[7]

Analytical Methodology: LC-MS/MS

This protocol outlines the conditions for the analysis of this compound and its degradates using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[2][4]

Chromatographic Conditions:

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column.[7]

  • Mobile Phase A: 0.1% Formic acid in water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient: A suitable gradient program should be developed to separate the parent compound from its degradates.

  • Injection Volume: As appropriate for the instrument.

Mass Spectrometry Conditions:

  • Ionization Mode:

    • Negative Ion Mode for this compound ESA and this compound OXA.[2][4][7]

    • Positive Ion Mode for this compound (a separate injection may be required).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor and product ion transitions need to be optimized for each analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample spe Solid-Phase Extraction (C18) sample->spe Loading elution Fractionated Elution (Ethyl Acetate -> Methanol) spe->elution concentration Concentration & Reconstitution elution->concentration filtration Filtration concentration->filtration lcms LC-MS/MS Analysis filtration->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of this compound and its degradates in water.

degradation_pathway This compound This compound esa This compound Sulfonic Acid (ESA) This compound->esa Degradation oxa This compound Oxanilic Acid (OXA) This compound->oxa Degradation

References

Application Note: Matrix Solid Phase Dispersion for Efficient Extraction of Flufenacet from Environmental and Agricultural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenacet is a selective herbicide widely used for the control of annual grasses and some broad-leaved weeds in a variety of crops.[1][2] Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Matrix Solid Phase Dispersion (MSPD) has emerged as a simple, rapid, and efficient technique for the extraction of pesticides from complex solid and semi-solid matrices.[3][4] This application note details a validated MSPD method for the extraction of this compound from soil and wheat grain, followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The MSPD process involves the simultaneous disruption and extraction of the sample by blending it with a solid support (dispersing agent).[3][5] This technique offers several advantages over traditional extraction methods, including reduced solvent consumption, fewer procedural steps, and the ability to perform extraction and cleanup in a single step.[6]

Principle of the Method

The MSPD method for this compound extraction is based on the mechanical blending of the sample (e.g., soil, wheat grain) with a dispersant, such as Florisil. This process disrupts the sample matrix and disperses the analyte onto the solid support. The resulting blend is then transferred to a column, and this compound is eluted with a suitable organic solvent. The eluate is collected, concentrated, and analyzed by a suitable chromatographic technique.

Experimental Protocols

1. Materials and Reagents

  • Dispersing Agent: Florisil (60-200 mesh), activated at 200°C for 8 hours.

  • Drying Agent: Anhydrous Sodium Sulphate.

  • Cleanup Agent: Activated Charcoal.

  • Elution Solvents: Acetone, n-Hexane (HPLC grade).

  • Reconstitution Solvent: Methanol (B129727) (HPLC grade).

  • This compound analytical standard.

  • Apparatus: Glass mortar and pestle, glass column (50 cm), cotton wool, rotary vacuum evaporator.

2. Sample Preparation

  • Soil Samples: Air-dry the soil samples, grind, and sieve through a 2 mm sieve.

  • Wheat Grain Samples: Grind the wheat grain samples to a fine powder.

3. MSPD Extraction Protocol

  • Weigh 5 g of the prepared soil or grain sample into a glass mortar.

  • Add 5 g of activated Florisil to the mortar.

  • Thoroughly blend the sample and Florisil with a glass pestle until a homogeneous mixture is obtained.

  • Plug the lower end of a 50 cm glass column with cotton wool.

  • Pack the column with 2 g of anhydrous sodium sulphate, followed by 1.0 g of activated charcoal.

  • Transfer the sample/Florisil blend to the column.

  • Elute the analyte with 45 mL of an acetone:hexane (8:2, v/v) mixture.[7]

  • Collect the eluate and evaporate it to dryness using a rotary vacuum evaporator at 40°C.[7]

  • Reconstitute the residue in 2 mL of methanol for subsequent analysis.[7]

4. Analytical Determination

The extracted this compound can be quantified using either HPLC-UV or GC-MS/MS.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile and water gradient.

    • Detector: UV-Vis detector.

  • GC-MS/MS Analysis (for confirmation and higher sensitivity):

    • The use of GC-MS/MS can provide at least a 3-fold increase in sensitivity compared to HPLC/UV.[7]

    • Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[7]

Data Presentation

The following table summarizes the validation data for the MSPD method for this compound extraction from soil and wheat grain, as determined by HPLC-UV and GC-MS/MS.[7]

MatrixFortification Level (µg/g)Analytical TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.01HPLC-UV80.9< 10
Soil0.05HPLC-UV85.2< 10
Soil0.1HPLC-UV90.5< 10
Soil0.5HPLC-UV93.0< 10
Soil0.01GC-MS/MS88.0< 10
Soil0.05GC-MS/MS91.3< 10
Soil0.1GC-MS/MS94.7< 10
Soil0.5GC-MS/MS96.2< 10
Wheat Grain0.01HPLC-UV82.1< 10
Wheat Grain0.05HPLC-UV86.4< 10
Wheat Grain0.1HPLC-UV91.8< 10
Wheat Grain0.5HPLC-UV94.2< 10
Wheat Grain0.01GC-MS/MS89.3< 10
Wheat Grain0.05GC-MS/MS92.6< 10
Wheat Grain0.1GC-MS/MS95.9< 10
Wheat Grain0.5GC-MS/MS97.1< 10

Mandatory Visualization

MSPD_Workflow cluster_sample_prep Sample Preparation cluster_mspd Matrix Solid Phase Dispersion cluster_extraction Extraction cluster_analysis Analysis Sample Soil or Wheat Grain Sample Blending Blend with Florisil (Dispersing Agent) Sample->Blending Packing Pack into Column Blending->Packing Elution Elute with Acetone:Hexane (8:2) Packing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Analysis HPLC-UV or GC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow of Matrix Solid Phase Dispersion for this compound Extraction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flufenacet Resistance in Blackgrass (Alopecurus myosuroides)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals working on flufenacet resistance in blackgrass.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during your research.

FAQs: General Questions

Q1: What are the primary mechanisms of this compound resistance in blackgrass?

A1: The main mechanism of resistance to this compound in blackgrass is non-target site resistance (NTSR), specifically enhanced metabolism.[1] This involves the rapid detoxification of the herbicide before it can reach its target site in the plant. The key enzymes implicated in this process are Glutathione (B108866) S-Transferases (GSTs), which conjugate glutathione to the this compound molecule, rendering it non-toxic.[2] While target-site resistance (TSR) is a known mechanism for other herbicides, it has not been reported for this compound.[3]

Q2: Is this compound resistance in blackgrass widespread?

A2: While resistance to post-emergence herbicides is a major issue, resistance to this compound is considered to be evolving relatively slowly.[1] Reduced sensitivity has been observed in some blackgrass populations, particularly in Europe.[1][4] However, complete field failure of this compound due to resistance is not yet a widespread phenomenon, and it often still provides a good baseline level of control.[1]

Q3: What are the best practices to prevent the evolution of this compound resistance?

A3: To mitigate the development of resistance, it is crucial to adopt an integrated weed management (IWM) approach. This includes:

  • Using herbicide mixtures: Always apply this compound in combination with other herbicides that have different modes of action.[4]

  • Crop rotation: Incorporate a diverse range of crops, including spring-sown crops, into the rotation.[4]

  • Cultural control methods: Employ non-chemical control tactics such as delayed drilling, higher crop seed rates, and rotational ploughing.[4]

  • Full dose rates: Use herbicides at their recommended field rates to ensure maximum efficacy.

Troubleshooting Guide: Experimental Issues

Q1: My whole-plant bioassay results are inconsistent. What could be the cause?

A1: Inconsistent results in whole-plant bioassays can be attributed to several factors:

  • Environmental Conditions: Temperature, soil moisture, and light intensity can significantly impact herbicide efficacy and plant growth.[5] Maintain consistent and controlled environmental conditions throughout the experiment.

  • Seed Dormancy and Viability: Blackgrass seeds can exhibit dormancy, leading to staggered germination. Ensure that any dormancy is broken before starting the assay and that the seeds used have good viability.

  • Substrate and Potting Mix: The composition of your soil or potting mix, particularly the organic matter content, can affect the bioavailability of soil-applied herbicides like this compound. Use a standardized and consistent substrate for all experiments.

  • Herbicide Application: Ensure accurate and uniform application of the herbicide. Calibrate your sprayer and use appropriate nozzles to get even coverage.

Q2: I am not detecting a significant difference in GST activity between my suspected resistant and susceptible populations. Why might this be?

A2: There are several potential reasons for this observation:

  • Assay Conditions: The GST activity assay is sensitive to pH, temperature, and substrate concentrations. Ensure that your assay buffer and reaction conditions are optimized and consistent.

  • Protein Extraction: Inefficient protein extraction can lead to an underestimation of enzyme activity. Ensure that your extraction buffer and protocol are suitable for plant tissues and that you are effectively lysing the cells.

  • Substrate Specificity: While CDNB (1-chloro-2,4-dinitrobenzene) is a general substrate for GSTs, specific GST isozymes may have different affinities for it. The particular GSTs that are upregulated in your resistant population may not have high activity with CDNB. Consider using this compound as a substrate in a more specific assay if possible.

  • Timing of Sampling: The expression of GSTs can be induced by herbicide application. The timing of tissue sampling after treatment can influence the level of GST activity detected.

Q3: My HPLC analysis is showing poor peak shape or low sensitivity for this compound.

A3: Common issues in HPLC analysis of herbicides from plant matrices include:

  • Matrix Effects: Co-extracted compounds from the plant tissue can interfere with the chromatography, leading to poor peak shape, ion suppression (in LC-MS), or a noisy baseline. A thorough sample cleanup, for instance, using Solid-Phase Extraction (SPE), is crucial.

  • Mobile Phase Composition: The pH and organic solvent composition of the mobile phase are critical for good separation and peak shape. Ensure your mobile phase is correctly prepared and optimized for your column and analyte.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Regular column washing and the use of a guard column are recommended.

  • Low Analyte Concentration: If the concentration of this compound in your extracts is very low, you may need to concentrate your sample further after extraction or use a more sensitive detector, such as a mass spectrometer.

Data Presentation

The following tables summarize quantitative data related to this compound resistance in blackgrass.

Table 1: Efficacy of this compound on Susceptible and Resistant Blackgrass Populations

Population TypeHerbicideED50 (g a.i./ha)Resistance Factor (RF)Reference
Susceptible (Herbiseed-S)This compound4.3 ± 0.8-[6]
Susceptible (Appel-S)This compound5.7 ± 1.3-[6]
Resistant (Kehdingen1)This compound14.4 ± 3.43.3[6]
Resistant (Kehdingen2)This compound24.0 ± 2.25.6[6]

ED50: The effective dose of herbicide required to cause a 50% reduction in plant biomass. Resistance Factor (RF): The ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

Table 2: Impact of Herbicide Mixtures on Control of this compound-Resistant Blackgrass

Herbicide TreatmentTarget PopulationApproximate Control EfficacyReference
This compound (240 g/ha)Reduced-sensitivity blackgrass~90% (in lab conditions)[1]
This compound + DiflufenicanReduced-sensitivity blackgrassSignificantly improved control[4]
This compound + Diflufenican + MetribuzinLess susceptible blackgrassSignificantly improved efficacy[2]
This compound + PendimethalinBlackgrassProvides a good start to control[7]

Table 3: Upregulation of Glutathione S-Transferase (GST) Genes in this compound-Resistant Blackgrass

Gene ClassSpecific GSTsFold Change in Expression (Resistant vs. Susceptible)Reference
Tau (GSTU)MultipleSignificantly upregulated[6][8]
Phi (GSTF)MultipleSignificantly upregulated[6][8]

Note: Specific fold-change values can vary between different resistant populations and experimental conditions. The references indicate that members of these GST classes are consistently found to be overexpressed in this compound-resistant blackgrass.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is for assessing the level of resistance to this compound in blackgrass populations using a whole-plant pot assay.

Materials:

  • Seeds from suspected resistant and known susceptible blackgrass populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound herbicide formulation.

  • Controlled environment growth chamber or greenhouse.

  • Calibrated laboratory spray cabinet.

Methodology:

  • Seed Preparation: If necessary, break seed dormancy by pre-chilling the seeds.

  • Sowing: Sow a known number of seeds (e.g., 10-15) per pot at a shallow depth (approx. 0.5 cm).

  • Germination and Growth: Place the pots in a controlled environment (e.g., 16/8h day/night photoperiod, 18/12°C day/night temperature) and water as needed. Allow the plants to grow to the 2-3 leaf stage.

  • Herbicide Application: Prepare a dilution series of this compound to cover a range of doses (e.g., 0, 15, 30, 60, 120, 240, 480 g a.i./ha). Apply the herbicides using a calibrated laboratory sprayer.

  • Post-treatment Care: Return the pots to the controlled environment.

  • Assessment: After 21-28 days, assess the plants. This can be done by counting the number of surviving plants and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the percentage survival or biomass reduction relative to the untreated control for each dose. Use a log-logistic dose-response model to calculate the ED50 value for each population.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol describes a general spectrophotometric assay for total GST activity using CDNB as a substrate.

Materials:

  • Plant tissue (leaf material from susceptible and resistant plants).

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing EDTA and protease inhibitors).

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).

  • Reduced glutathione (GSH) solution.

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution.

  • UV-Vis spectrophotometer.

Methodology:

  • Protein Extraction: Harvest fresh leaf tissue and grind it to a fine powder in liquid nitrogen. Add ice-cold extraction buffer and continue to homogenize. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • Assay Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, GSH solution, and an aliquot of the protein extract.

  • Initiate Reaction: Add the CDNB solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of increase in absorbance is proportional to the GST activity.

  • Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate. Express the activity as nmol/min/mg of protein.

Protocol 3: HPLC-UV Analysis of this compound in Plant Tissue

This protocol provides a general method for the quantification of this compound from plant samples using HPLC with UV detection.

Materials:

  • Plant tissue samples.

  • Extraction solvent (e.g., acetonitrile/water mixture).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • HPLC system with a UV detector.

  • Reversed-phase C18 analytical column.

  • This compound analytical standard.

  • Mobile phase (e.g., methanol (B129727):water, 80:20 v/v).[9]

Methodology:

  • Extraction: Homogenize the plant tissue sample with the extraction solvent. Shake or sonicate the mixture to ensure efficient extraction.

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant.

  • Sample Cleanup (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the filtered extract onto the cartridge. Wash the cartridge to remove interfering compounds. Elute the this compound with a suitable solvent (e.g., methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).[9]

    • Mobile Phase: Isocratic elution with methanol:water (80:20).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: Herbicide Resistance Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Bioassay cluster_2 Biochemical & Molecular Analysis cluster_3 Data Analysis & Interpretation Collect Seeds Collect Seeds Break Dormancy Break Dormancy Collect Seeds->Break Dormancy Sow Seeds Sow Seeds Break Dormancy->Sow Seeds Grow Plants Grow Plants Sow Seeds->Grow Plants Herbicide Application Herbicide Application Grow Plants->Herbicide Application Tissue Sampling Tissue Sampling Grow Plants->Tissue Sampling Incubation Incubation Herbicide Application->Incubation Data Collection Data Collection Incubation->Data Collection Calculate ED50 Calculate ED50 Data Collection->Calculate ED50 Protein Extraction Protein Extraction Tissue Sampling->Protein Extraction RNA Extraction RNA Extraction Tissue Sampling->RNA Extraction GST Assay GST Assay Protein Extraction->GST Assay qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Analyze GST Activity Analyze GST Activity GST Assay->Analyze GST Activity Analyze Gene Expression Analyze Gene Expression qRT-PCR->Analyze Gene Expression Determine Resistance Factor Determine Resistance Factor Calculate ED50->Determine Resistance Factor Correlate with Resistance Correlate with Resistance Analyze GST Activity->Correlate with Resistance Identify Resistance Genes Identify Resistance Genes Analyze Gene Expression->Identify Resistance Genes

Caption: Workflow for investigating this compound resistance in blackgrass.

Diagram 2: Metabolic Resistance Pathway to this compound

G This compound This compound (Active Herbicide) GST GST (Glutathione S-Transferase) This compound->GST Detoxification (Phase II) Metabolite This compound-Glutathione Conjugate (Inactive) ABC ABC Transporter Metabolite->ABC Transport (Phase III) Vacuole Vacuole (Sequestration) GST->Metabolite ABC->Vacuole

Caption: Simplified pathway of this compound detoxification in resistant blackgrass.

Diagram 3: Integrated Weed Management Strategy

G cluster_0 Chemical Control cluster_1 Cultural Control IWM Integrated Weed Management (IWM) Chemical Control Chemical Control Cultural Control Cultural Control Herbicide Mixtures Use Herbicide Mixtures (Different Modes of Action) Herbicide Mixtures->IWM Sequential Applications Sequential Applications Sequential Applications->IWM Full Dose Rates Apply Full Dose Rates Full Dose Rates->IWM Crop Rotation Diverse Crop Rotation (incl. Spring Crops) Crop Rotation->IWM Delayed Drilling Delayed Drilling Delayed Drilling->IWM Seed Rate Competitive Crop Seed Rates Seed Rate->IWM

Caption: Key components of an Integrated Weed Management (IWM) strategy.

References

troubleshooting poor Flufenacet efficacy in high organic matter soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the efficacy of the herbicide flufenacet, particularly in soils with high organic matter content.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, pre-emergence herbicide belonging to the oxyacetamide chemical class.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] This disruption of VLCFA production interferes with cell division and the development of emerging seedlings, ultimately leading to their death.[1] this compound is absorbed by the roots and emerging shoots of weeds.[1][3]

Q2: Why is this compound efficacy reduced in soils with high organic matter?

A2: The efficacy of soil-applied herbicides like this compound is inversely related to the organic matter content of the soil.[4] Soil organic matter, particularly humus, has a high capacity to adsorb or "tie up" herbicide molecules.[5][6] This adsorption process reduces the concentration of this compound available in the soil solution for uptake by weed seedlings, thereby decreasing its effectiveness.[5][6] Soils with high organic matter content may require higher application rates of this compound to achieve the desired level of weed control.[5][7]

Q3: What soil factors other than organic matter can influence this compound performance?

A3: Besides organic matter, other soil properties can affect this compound efficacy:

  • Soil Texture: Soils with higher clay content have a greater capacity to adsorb herbicides, which can reduce their availability.[5]

  • Soil pH: Soil pH can influence the adsorption of some herbicides. For this compound, lower pH soils with high organic matter and clay content have shown higher adsorption.[8]

  • Soil Moisture: Adequate soil moisture is necessary to dissolve this compound and make it available for uptake by germinating weeds.[6][9] However, excessive rainfall can potentially move the herbicide deeper into the soil profile, away from the germination zone of some weeds.[10]

Q4: Can this compound be effective when applied post-emergence?

A4: this compound is primarily a soil-acting herbicide with pre-emergence activity.[11] While some foliar uptake and post-emergence activity can occur, it is generally less consistent and potent than its soil-based activity.[1][11] The success of post-emergence applications is often dependent on the herbicide reaching the soil surface to be taken up by the roots and shoots of young weeds.[1]

Q5: Are there concerns about the environmental fate of this compound?

A5: this compound and its metabolites are classified as PFAS substances, or "forever chemicals".[12] One of its degradation products is trifluoroacetic acid (TFA), which is persistent in the environment and can contaminate groundwater.[12] Due to these concerns, the re-authorization of this compound in the European Union is under review.[12]

Troubleshooting Guide

Issue: Poor weed control observed after this compound application in a high organic matter soil.

This guide provides a step-by-step approach to diagnose and address the issue.

start Start: Poor this compound Efficacy Observed check_om Step 1: Verify Soil Organic Matter Content start->check_om check_rate Step 2: Review this compound Application Rate check_om->check_rate High OM Confirmed check_env Step 3: Assess Environmental Conditions Post-Application check_rate->check_env Rate Appears Correct for Soil Type solution_rate Solution: Adjust Application Rate Based on Soil Properties check_rate->solution_rate Rate Too Low for High OM check_app Step 4: Evaluate Application Technique check_env->check_app Favorable Conditions solution_moisture Solution: Ensure Adequate Soil Moisture check_env->solution_moisture Dry Conditions check_app->solution_rate No Issues Found solution_incorp Solution: Consider Mechanical Incorporation (if applicable) check_app->solution_incorp Uneven Application solution_formulation Solution: Review Herbicide Formulation and Adjuvants check_app->solution_formulation Potential Formulation Issue

Caption: Troubleshooting workflow for poor this compound efficacy.

Step 1: Verify Soil Organic Matter Content

  • Action: Conduct a soil analysis to determine the percentage of organic matter in the experimental plots.

  • Rationale: Herbicide labels often provide rate recommendations based on soil texture and organic matter content.[5] Confirming the organic matter level is the first step in diagnosing the problem.

Step 2: Review this compound Application Rate

  • Action: Compare the applied rate of this compound with the manufacturer's recommendations for the specific soil type and organic matter content.

  • Rationale: Soils high in organic matter require higher rates of this compound to overcome adsorption and ensure a sufficient concentration in the soil solution for weed control.[5][7]

Step 3: Assess Environmental Conditions Post-Application

  • Action: Review weather data, particularly rainfall, following the herbicide application.

  • Rationale: this compound requires soil moisture for activation and uptake by weeds.[6] Dry conditions following application can limit its efficacy. Conversely, heavy rainfall on coarse soils could potentially leach the herbicide below the weed seed germination zone.[10]

Step 4: Evaluate Application Technique

  • Action: Ensure that the application was uniform and that the herbicide was properly incorporated into the soil, if required by the protocol.

  • Rationale: Uneven application will result in patches of poor weed control. For some soil-applied herbicides, shallow mechanical incorporation can improve their distribution in the soil and reduce losses from volatilization or photodegradation.[10]

Data Presentation

Table 1: Influence of Soil Organic Matter on Herbicide Efficacy (ED50 Values)

The following table summarizes data from a study investigating the effect of soil organic matter on the efficacy of two soil-applied herbicides. The ED50 value represents the effective dose required to control 50% of the weed population.

HerbicideWeed SpeciesSoil Organic Matter (%)ED50 (kg ai/ha)
ChlorotoluronAlopecurus myosuroides2.2>0.525
ChlorotoluronAlopecurus myosuroides3.5~1.5
PendimethalinAlopecurus myosuroides0.25~1.0
PendimethalinAlopecurus myosuroides4.1>4.0

Data adapted from Nordmeyer, H. (2015). Herbicide Application in Precision Farming Based on Soil Organic Matter.[13]

Table 2: Adsorption of this compound in Different Soil Types

This table presents the Freundlich adsorption coefficients (KF) and distribution coefficients (Kd) for this compound in various Indian soils, highlighting the impact of organic matter (OM), clay content, and pH on adsorption.

Soil TypeOM (%)Clay (%)pHAverage KdAverage KF
Kerala0.78625.04.454.524.39
Ranchi-----
Nagpur-----
Delhi-----
Assam0.5532.56.870.770.76

Data adapted from Gupta, S., & Gajbhiye, V. T. (2002). Adsorption-desorption behaviour of this compound in five different soils of India.[8][14] (Note: Complete data for all soil types was not available in the abstract).

Experimental Protocols

Protocol 1: Dose-Response Bioassay to Determine the Effect of Soil Organic Matter on this compound Efficacy

This protocol is adapted from methodologies used to evaluate the influence of soil properties on herbicide performance.[4][13]

1. Soil Preparation:

  • Obtain a bulk soil sample with a known low organic matter content and another with a high organic matter content.
  • Create a series of soil mixtures with varying organic matter percentages (e.g., 1%, 5%, 10%, 15%, 20%).
  • Homogenize each soil mixture thoroughly.

2. Potting and Seeding:

  • Fill pots of a uniform size with each of the prepared soil mixtures.
  • Sow seeds of a target weed species at a consistent depth and density in each pot.

3. Herbicide Application:

  • Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0, 0.5x, 1x, 2x, 4x the recommended field rate).
  • Apply the different herbicide rates to the soil surface of the pots for each soil organic matter level.
  • Include an untreated control for each soil mixture.

4. Incubation and Growth:

  • Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth.
  • Water the pots as needed to maintain adequate soil moisture.

5. Data Collection and Analysis:

  • After a predetermined period (e.g., 21 days), assess herbicide efficacy by measuring parameters such as weed emergence, plant height, and fresh or dry biomass.
  • Calculate the percent reduction in biomass compared to the untreated control for each treatment.
  • Use dose-response analysis to determine the ED50 (effective dose for 50% control) for each soil organic matter level.

Visualizations

cluster_herbicide This compound Action cluster_plant_cell Plant Cell This compound This compound elongase Very-Long-Chain Fatty Acid Elongase (VLCFAE) This compound->elongase Inhibits vlcfa VLCFA Synthesis elongase->vlcfa Catalyzes cell_division Cell Division & Seedling Growth vlcfa->cell_division Essential for flufenacet_soil This compound in Soil Solution (Bioavailable) flufenacet_bound This compound Bound to Organic Matter (Non-bioavailable) flufenacet_soil->flufenacet_bound Equilibrium Shift efficacy Reduced Weed Control Efficacy flufenacet_soil->efficacy Reduced Concentration flufenacet_bound->efficacy Leads to organic_matter High Soil Organic Matter organic_matter->flufenacet_bound Increases Binding

References

Technical Support Center: Optimizing Flufenacet Application Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Flufenacet application rates to minimize crop injury during experimental trials.

Troubleshooting Guide

Q1: My crop is showing signs of stunting and yellowing after a pre-emergence application of this compound. What could be the cause?

A1: Stunting and chlorosis (yellowing) are common symptoms of this compound injury. Several factors can contribute to this, including:

  • High Application Rate: Exceeding the recommended application rate for your specific soil type and crop can lead to phytotoxicity.

  • Soil Texture: Coarse-textured soils with low organic matter, such as sandy soils, have a higher potential for crop injury as the herbicide is more available for plant uptake.[1][2]

  • Environmental Conditions: Cool, wet conditions following application can slow crop growth and increase the duration of herbicide uptake, leading to greater injury.

  • Application Timing: Applying this compound too close to crop emergence can increase the risk of injury.[3]

  • Crop Cultivar Sensitivity: Different crop cultivars may have varying levels of tolerance to this compound.

Q2: I've observed significant crop injury in a specific area of my field trial. How can I diagnose the issue?

A2: To diagnose the cause of localized crop injury, consider the following steps:

  • Review Application Records: Check for potential overlaps in spray patterns or miscalibration of application equipment that could have resulted in a higher dose in the affected area.

  • Soil Sampling and Analysis: Collect soil samples from both the injured and healthy areas. Analyze for soil texture, organic matter content, and pH. A study on this compound adsorption found that soils with low pH, high organic matter, and high clay content showed higher adsorption, which could reduce availability for crop uptake and potential injury.

  • Examine the Pattern of Injury: Observe if the injury pattern corresponds to sprayer wheel tracks, boom overlaps, or changes in soil type across the field.

  • Consult Herbicide Labels: Review the product label for specific instructions regarding your crop, soil type, and environmental conditions.

Q3: Can I tank-mix this compound with other herbicides?

A3: this compound is often used in combination with other herbicides to broaden the weed control spectrum.[4] However, it is crucial to ensure the tank-mix partners are compatible and to check for any label restrictions regarding specific combinations and crop growth stages. Some tank mixes may increase the potential for crop injury under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective herbicide that belongs to the oxyacetamide chemical family.[5] Its primary mode of action is the inhibition of very long-chain fatty acid synthesis (VLCFA), which disrupts cell division and growth in susceptible weeds.[2][6]

Q2: What are the typical symptoms of this compound injury in crops?

A2: Injury symptoms from this compound are most common in grass crops and can include stunting, yellowing (chlorosis), and in severe cases, improper leaf unfurling. Corn plants may appear stunted and show signs of root inhibition, such as pruned lateral roots.

Q3: How does soil type affect this compound application rates and crop safety?

A3: Soil texture and organic matter content are critical factors in determining safe and effective this compound application rates. Herbicides are more available for plant uptake in coarse-textured soils (sands, loamy sands) with low organic matter, increasing the risk of crop injury.[1][2] Conversely, fine-textured soils (clays, clay loams) with higher organic matter tend to adsorb more of the herbicide, which can reduce its availability for both weed control and crop uptake. Therefore, lower application rates are generally recommended for lighter soils.

Q4: What environmental conditions can increase the risk of this compound injury?

A4: Cool and wet conditions following a pre-emergence application can enhance the risk of crop injury.[7] These conditions slow down the metabolism of the herbicide within the crop plant and can lead to prolonged uptake from the soil, increasing the internal concentration of the herbicide to potentially phytotoxic levels.

Q5: Is this compound more effective as a soil-applied or foliar-applied herbicide?

A5: Research indicates that this compound's efficacy is significantly greater when applied to the soil, allowing for uptake by the roots and emerging shoots of weeds.[8][9][10] While some foliar activity can occur, it is generally less consistent and potent than the effects from soil uptake.[8][9][10]

Data Presentation

Table 1: this compound Injury in Corn as Influenced by Soil Texture (in combination with Metribuzin)

Soil TextureThis compound + Metribuzin Application RateObserved Corn Stunting (%)
Greater than 75% sandNot specified4 to 13
Fine sandy loam0.480 + 0.12 kg ha⁻¹Minor stunting, with recovery

Source: Adapted from studies on this compound and Metribuzin combinations.[1][2]

Table 2: Soybean Injury from a this compound-Containing Premixture Based on Application Timing

Application Timing Relative to PlantingHerbicide RateSoybean Injury (%) 14 Days After Planting
3 Days After Planting2XUp to 60
Various timings1X and 2XGenerally <20 (excluding the 2X rate at 3 DAP)

Source: Adapted from a study on a Diflufenican, Metribuzin, and this compound premixture.[3]

Experimental Protocols

Protocol for a Field Trial to Evaluate Crop Tolerance to this compound

This protocol outlines a general methodology for conducting a field trial to assess the phytotoxicity of this compound on a specific crop cultivar.

  • Experimental Design:

    • Use a randomized complete block design with at least four replications.

    • Plot size should be a minimum of 10 square meters.

  • Treatments:

    • Include an untreated control (weeds managed by hand-weeding or a non-injurious herbicide).

    • Apply this compound at the proposed recommended application rate (1X).

    • Apply this compound at twice the recommended application rate (2X) to assess the margin of crop safety.

  • Application:

    • Apply treatments using a calibrated sprayer to ensure accurate and uniform application.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

  • Data Collection:

    • Visual Injury Ratings: Assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a scale of 0% (no injury) to 100% (crop death).

    • Plant Height: Measure the height of a representative number of plants in each plot at each assessment interval.

    • Stand Count: Count the number of plants per unit area in each plot to determine if there is any stand reduction.

    • Biomass: At a designated time point, harvest the above-ground portion of a set number of plants from each plot, dry them to a constant weight, and record the dry biomass.

    • Yield: Harvest the entire plot at crop maturity and determine the grain yield, adjusting for moisture content.

  • Data Analysis:

    • Analyze the collected data using analysis of variance (ANOVA) to determine if there are significant differences between treatments for each measured parameter.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Crop Injury Observe Crop Injury Observe Crop Injury Review Application Records Review Application Records Observe Crop Injury->Review Application Records Analyze Soil Properties Analyze Soil Properties Observe Crop Injury->Analyze Soil Properties Evaluate Injury Pattern Evaluate Injury Pattern Observe Crop Injury->Evaluate Injury Pattern Identify Cause Identify Cause Review Application Records->Identify Cause Analyze Soil Properties->Identify Cause Evaluate Injury Pattern->Identify Cause Consult Product Label Consult Product Label Consult Product Label->Identify Cause Mitigation Strategy Mitigation Strategy Identify Cause->Mitigation Strategy

Caption: A workflow for troubleshooting crop injury observed after this compound application.

G cluster_1 Factors Influencing this compound Crop Injury cluster_factors This compound Application This compound Application Application Rate Application Rate This compound Application->Application Rate Soil Type Soil Type This compound Application->Soil Type Environmental Conditions Environmental Conditions This compound Application->Environmental Conditions Application Timing Application Timing This compound Application->Application Timing Crop Cultivar Crop Cultivar This compound Application->Crop Cultivar Crop Injury Potential Crop Injury Potential Application Rate->Crop Injury Potential Soil Type->Crop Injury Potential Environmental Conditions->Crop Injury Potential Application Timing->Crop Injury Potential Crop Cultivar->Crop Injury Potential

Caption: Key factors that can influence the potential for crop injury from this compound.

References

Technical Support Center: Identification of Novel Flufenacet Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the identification of novel flufenacet metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound metabolites.

Question: I am not detecting any potential metabolites, or the signal intensity is too low. What are the possible causes and solutions?

Answer:

Low or no signal for potential metabolites is a common challenge, often stemming from issues with sample preparation, instrument sensitivity, or the inherent low abundance of the metabolites themselves.

Possible Causes and Troubleshooting Steps:

  • Insufficient Metabolite Concentration: Novel metabolites may be present at very low concentrations in the sample matrix.

    • Solution: Concentrate your sample extract using techniques like solid-phase extraction (SPE) or solvent evaporation. Be mindful of potential analyte loss during these steps.

    • Solution: Increase the injection volume on your LC-MS system, but watch for potential peak broadening or column overload.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, plant extracts) can suppress the ionization of your target analytes in the mass spectrometer's source.[2][3][4]

    • Solution: Improve your sample cleanup protocol. Techniques like SPE can help remove interfering matrix components.

    • Solution: Dilute your sample. While it reduces the metabolite concentration, it can also significantly reduce matrix effects, potentially leading to a better signal-to-noise ratio.

    • Solution: Optimize your chromatographic separation to better resolve metabolites from interfering compounds.

    • Solution: Use a different ionization technique if available (e.g., switch between ESI and APCI) as they have different susceptibilities to matrix effects.[5]

  • Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect the low levels of the metabolites.

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated.

    • Solution: Optimize the source parameters (e.g., gas flows, temperatures, voltages) for your specific analytes if you have a known standard of a related compound.

    • Solution: If using a triple quadrupole instrument, operate in Multiple Reaction Monitoring (MRM) mode for known metabolites to maximize sensitivity. For novel metabolites, a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is generally more suitable for untargeted analysis.[6]

  • Metabolite Instability: The metabolites may be degrading during sample extraction, storage, or analysis.

    • Solution: Keep samples cold during and after extraction. Store extracts at -80°C if possible.

    • Solution: Minimize the time between sample preparation and analysis.

Question: I am observing many peaks in my chromatogram, and I'm unsure which ones are this compound metabolites. How can I differentiate them from background noise and matrix components?

Answer:

Distinguishing true metabolites from the chemical noise of a complex sample is a critical step. A systematic approach combining data processing and experimental design is essential.

Strategies for Metabolite Identification:

  • Control Sample Comparison: The most crucial step is to compare the chromatograms of your treated samples (e.g., plants or soil exposed to this compound) with those of untreated control samples. True metabolites should be present only in the treated samples or at significantly higher levels.

  • Blank Injections: Analyze a solvent blank and a matrix blank (an extract from a control sample with no this compound). This helps identify peaks originating from the solvent, extraction process, or the LC-MS system itself.[1]

  • Isotope Pattern Recognition: this compound contains fluorine and sulfur, which have characteristic isotopic patterns. Look for peaks that exhibit the expected isotopic distribution for compounds containing these elements. High-resolution mass spectrometry is particularly useful for this.

  • Predicted Metabolite Search: Based on known metabolic pathways for herbicides (e.g., oxidation, hydroxylation, conjugation), you can predict the masses of potential metabolites. Software tools can then search your data for these specific masses.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: Analyze the fragmentation patterns of your peaks of interest. Metabolites of this compound will likely share some common fragment ions with the parent compound. Comparing the MS/MS spectra of your unknown peaks to that of a this compound standard can reveal these structural similarities.

Question: My mass spectral data for a potential novel metabolite is complex. How can I begin to interpret it for structural elucidation?

Answer:

Interpreting the mass spectrum of a completely unknown compound is a puzzle. The goal is to piece together information from the parent ion and its fragments to propose a chemical structure.

Steps for Mass Spectra Interpretation:

  • Determine the Molecular Formula: Use a high-resolution mass spectrometer to obtain an accurate mass of the molecular ion. This allows you to predict the elemental composition (molecular formula).[7]

  • Analyze Isotope Patterns: The relative abundances of the isotopic peaks (M+1, M+2, etc.) can help confirm the elemental composition, especially the number of carbon, sulfur, and halogen atoms.[8]

  • Study the Fragmentation Pattern (MS/MS):

    • Identify Characteristic Neutral Losses: Common losses, such as H₂O (18 Da), CO (28 Da), and CO₂ (44 Da), can indicate the presence of certain functional groups (e.g., hydroxyl, carboxyl).

    • Look for Fragments from the Parent Compound: Compare the fragment ions of your unknown with those of the this compound parent molecule. Shared fragments suggest that a part of the original structure is still intact.

    • Propose Fragment Structures: Try to assign structures to the major fragment ions. This is like assembling a puzzle; you are figuring out which pieces (fragments) make up the whole molecule.

  • Utilize Databases and Prediction Tools:

    • Metabolite Databases: Search databases like METLIN or the Human Metabolome Database with the accurate mass of your unknown. While a direct hit for a novel this compound metabolite is unlikely, you might find compounds with similar masses and fragmentation patterns.

    • In Silico Fragmentation Tools: Software can predict the fragmentation patterns of candidate structures. You can compare these predicted spectra to your experimental data to see which candidate provides the best match.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for identifying novel this compound metabolites?

A1: High-Performance Liquid Chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS) is the most powerful and commonly used technique.[7][11] HPLC separates the complex mixture of compounds in your sample extract, while HR-MS/MS provides accurate mass measurements for molecular formula determination and fragmentation data for structural elucidation.[7]

Q2: Should I use radiolabeled (e.g., ¹⁴C) this compound for my metabolism studies?

A2: Using radiolabeled this compound is highly advantageous, especially for initial studies.[9] It allows you to easily track all metabolites, including those that are difficult to ionize by mass spectrometry, and helps in creating a mass balance to account for all the applied herbicide. However, it requires specialized facilities and licenses for handling radioactive materials.

Q3: How can I quantify a novel metabolite without a pure analytical standard?

A3: Absolute quantification is not possible without a standard. However, you can perform relative quantification by comparing the peak area of the metabolite across different samples (e.g., different time points or treatment concentrations). To get a semi-quantitative estimate, you can use the analytical standard of a structurally similar compound (like the parent this compound) to create a calibration curve, but be aware that this will have a higher degree of uncertainty as the ionization efficiency may differ.

Q4: What are the common metabolic transformations I should expect for this compound?

A4: For many herbicides, including those with structures similar to this compound, common metabolic pathways in plants and soil include:

  • Phase I Metabolism: Oxidation, hydroxylation, and hydrolysis. These reactions are often catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: Conjugation of the Phase I metabolites with endogenous molecules like glucose or glutathione (B108866). This is often facilitated by enzymes such as glutathione S-transferases (GSTs).[12][13][14]

Experimental Protocols

Protocol 1: Generic Extraction of this compound and its Metabolites from Soil

  • Sample Preparation: Weigh 50 g of soil into a centrifuge tube.

  • Extraction: Add 100 mL of acetonitrile (B52724). Shake vigorously for 1 hour.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant (the liquid portion) into a clean flask.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Re-dissolve the residue in a known volume (e.g., 1-2 mL) of the initial mobile phase for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Analysis by LC-MS/MS

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), often in both positive and negative modes, as different metabolites may ionize more efficiently in one mode over the other.

    • Data Acquisition: For untargeted analysis, use a full scan mode to detect all ions within a specified mass range. For targeted analysis of known metabolites, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for Known this compound Metabolites

AnalyteLimit of Quantitation (LOQ) (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.0170.6 - 97.0< 5
[(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid0.0170.6 - 97.0< 5
[N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid0.0170.6 - 97.0< 5

Data compiled from studies on agricultural products and may vary based on matrix and instrumentation.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing & Identification soil_sample Soil/Plant Sample (Treated & Control) extraction Extraction (e.g., Acetonitrile) soil_sample->extraction cleanup Cleanup/Concentration (e.g., SPE) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection HR-MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_detection Peak Detection & Control Comparison msms_fragmentation->peak_detection formula_gen Molecular Formula Generation peak_detection->formula_gen structure_elucid Structural Elucidation (Fragmentation Analysis) formula_gen->structure_elucid

Caption: General workflow for the identification of novel this compound metabolites.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Metabolite Signal Detected cause1 Low Concentration start->cause1 cause2 Matrix Effects (Ion Suppression) start->cause2 cause3 Poor Ionization start->cause3 sol1a Concentrate Extract cause1->sol1a sol1b Increase Injection Vol. cause1->sol1b sol2a Improve Sample Cleanup cause2->sol2a sol2b Dilute Sample cause2->sol2b sol2c Optimize LC Method cause2->sol2c sol3a Optimize MS Source cause3->sol3a sol3b Switch Ionization Mode (Pos/Neg) cause3->sol3b

Caption: Troubleshooting logic for low signal intensity of metabolites.

References

improving the stability of Flufenacet analytical standards in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Flufenacet analytical standards in solution.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound analytical standard solutions?

Acetonitrile (B52724) and methanol (B129727) are the most commonly recommended solvents for preparing this compound analytical standard solutions.[1][2] Both are compatible with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

2. What are the recommended storage conditions for this compound analytical standards?

  • Neat (Solid) Standard: Store in a cool, dry, and dark place. Some suppliers recommend freezing at temperatures below -10°C.[2]

  • Standard Solutions: Stock solutions of this compound are typically stored at refrigerated temperatures (e.g., -4°C) to minimize degradation.[1] For long-term storage, freezing is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

3. How should I prepare a stock solution of this compound?

A common procedure is to accurately weigh a known amount of the neat this compound standard and dissolve it in a precise volume of HPLC-grade methanol or acetonitrile to achieve a desired concentration, such as 1000 µg/mL.[1] It is crucial to use high-purity solvents and clean, calibrated glassware to ensure the accuracy of the standard concentration.

4. Can I store my working solutions at room temperature on the autosampler during a long analytical run?

While convenient, storing working solutions at room temperature for extended periods is not recommended without stability data to support it. Degradation can occur, leading to inaccurate quantification. If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C). It is advisable to prepare fresh working standards from a refrigerated stock solution for each analytical batch.

5. What are the potential degradation pathways for this compound in solution?

While specific stability data in analytical solvents is limited, the main degradation pathways for this compound in environmental matrices are hydrolysis and photodegradation. Although this compound is reported to be stable to hydrolysis at pH 5, 7, and 9, exposure to strong acids or bases should be avoided. Photodegradation can also occur with prolonged exposure to light. Therefore, it is crucial to store solutions in amber vials or protect them from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Decreasing peak area for the this compound standard over time in a sequence. Degradation of the standard in the vial on the autosampler.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Prepare fresh working standards from a refrigerated stock solution more frequently. 3. Perform a stability study of the working standard at the autosampler temperature to determine its stability over the typical run time.
Inconsistent analytical results between different batches of standards. 1. Improper storage of the stock solution. 2. Use of expired or degraded standard. 3. Errors in dilution.1. Ensure stock solutions are stored at the recommended temperature and protected from light. 2. Always check the expiration date on the certificate of analysis. 3. Use calibrated pipettes and volumetric flasks for all dilutions.
Appearance of unknown peaks in the chromatogram of the standard. Degradation of this compound into one or more breakdown products.1. Review the storage conditions of your standard. 2. Prepare a fresh stock solution from the neat material. 3. If the issue persists, consider that the degradation may be occurring in the analytical system (e.g., in the injection port or on the column).
Precipitation of the standard in the vial. 1. The concentration of the standard is too high for the solvent. 2. The solution was stored at too low a temperature, causing the analyte to fall out of solution.1. Gently warm the solution and sonicate to redissolve the analyte. 2. If precipitation persists, a lower concentration stock solution may be necessary. 3. Before use, always allow refrigerated or frozen standards to come to room temperature and vortex to ensure homogeneity.

Experimental Protocols

Protocol for Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of a 1000 µg/mL stock solution and subsequent working standards.

Materials:

  • This compound analytical standard (neat solid)

  • HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound neat standard onto a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the standard.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial and store it at ≤ -10°C.[2]

  • Working Standard Preparation:

    • Allow the stock solution to equilibrate to room temperature before use.

    • Prepare working standards by diluting the stock solution with the same solvent using calibrated micropipettes and volumetric flasks. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark.

    • Store working solutions in amber vials at refrigerated temperatures (2-8°C) when not in use.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_standard Prepare Standard Solution in Desired Solvent initial_analysis Initial Analysis (t=0) to Establish Baseline prep_standard->initial_analysis room_temp Room Temperature (Light/Dark) initial_analysis->room_temp Store Aliquots refrigerated Refrigerated (2-8°C) initial_analysis->refrigerated Store Aliquots frozen Frozen (≤ -10°C) initial_analysis->frozen Store Aliquots time_points Analyze at Predetermined Intervals (e.g., 1, 3, 7, 14, 30 days) room_temp->time_points refrigerated->time_points frozen->time_points data_eval Evaluate Data (Peak Area, Purity) vs. t=0 time_points->data_eval end Stability Assessment Complete data_eval->end Determine Stability and Shelf-Life Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product(s) This compound->Hydrolysis_Product Hydrolysis (e.g., extreme pH) Photodegradation_Product Photodegradation Product(s) This compound->Photodegradation_Product Photolysis (UV/Light Exposure)

References

mitigating the effects of soil pH on Flufenacet adsorption and availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of soil pH on Flufenacet adsorption and bioavailability during laboratory and greenhouse experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced this compound efficacy in our high pH soil experiments. What is the likely cause?

A: Reduced efficacy in high pH soils is often linked to lower adsorption of this compound to soil particles. This compound adsorption is negatively correlated with soil pH.[1][2][3] In alkaline conditions, there is less potential for the herbicide to be retained by soil colloids (organic matter and clay), leading to it remaining in the soil solution. While this might suggest higher availability, it can also lead to faster degradation or movement beyond the target weed's root zone, ultimately reducing its effectiveness.

Q2: How do soil organic matter and clay content interact with pH to affect this compound adsorption?

A: Organic matter (OM) and clay content are positively correlated with this compound adsorption.[1][2][3] Soils with higher OM and clay content exhibit greater adsorption.[1][2][3] However, the influence of these components is modulated by soil pH. At lower pH, both OM and clay surfaces can have more sites available for interaction with this compound, enhancing its adsorption. Therefore, a soil with high OM and clay content but also a low pH will exhibit the highest adsorption of this compound.

Q3: What are some strategies to mitigate the impact of high soil pH on this compound availability in our experiments?

A: While altering the pH of bulk soil for an entire experiment can be challenging, here are some approaches to consider:

  • Soil Selection: If possible, select soils for your experiments that fall within a neutral to slightly acidic pH range (pH 6.0-7.0) to ensure more consistent this compound behavior.[4]

  • Amendment with Organic Matter: Incorporating well-characterized, pH-neutral organic matter can increase the adsorption capacity of the soil, potentially buffering against the effects of high pH.

  • Use of Adjuvants: Consider the inclusion of non-ionic surfactants, which can improve soil adsorption and coverage.[5]

  • Controlled Irrigation: In pot studies, careful management of watering can help maintain this compound in the upper soil profile where it is most effective, preventing it from leaching too quickly in low-adsorption, high-pH conditions.

Q4: Can we use activated carbon to manage this compound availability in our experimental setups?

A: Activated carbon is a potent adsorbent that can be used to deactivate herbicide residues.[6] In a research setting, it could be used to create specific experimental conditions, such as establishing a "no-herbicide" control in a soil that was previously treated, or to intentionally reduce the bioavailability of this compound to study its effects at lower concentrations. A general guideline for deactivation is to apply activated carbon at a rate of 200 lbs/acre for each 1 lb ai/acre of herbicide residue detected.[6]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results for this compound efficacy across different soil batches. Variation in soil pH, organic matter, or clay content between batches.1. Characterize each soil batch for pH, organic matter, and clay content before starting the experiment. 2. Standardize soil sourcing and mixing procedures. 3. If possible, use a single, large, homogenized soil source for the entire study.
This compound appears to be degrading faster than expected, especially in moist, high-pH soils. Increased bioavailability in high pH soils may make this compound more susceptible to microbial degradation.1. Monitor soil moisture levels closely and maintain consistency across replicates. 2. Consider including sterile soil controls to differentiate between chemical and microbial degradation. 3. Analyze for known this compound metabolites (e.g., this compound ESA, this compound OXA) to confirm degradation pathways.[7]
High variability in this compound concentration in soil solution samples. Non-uniform application or channeling of water through the soil columns/pots.1. Ensure uniform application of this compound to the soil surface. 2. Pre-wet the soil to field capacity before herbicide application to ensure even distribution. 3. Use a consistent watering method that minimizes soil disturbance.

Data Presentation

Table 1: this compound Adsorption Coefficients in Different Indian Soils

Soil TypeOrganic Matter (%)Clay (%)pHKd (Average)Kf (Freundlich)
Kerala0.78625.04.454.524.39
Ranchi0.07231.35.54--
Nagpur0.68843.78.35--
Delhi0.8645.07.69--
Assam0.5532.56.870.770.76

Data sourced from a study on the adsorption-desorption behavior of this compound in five different Indian soils.[1][2] Kd (adsorption coefficient) and Kf (Freundlich adsorption coefficient) are indicators of the extent of adsorption. Higher values indicate greater adsorption to the soil.

Experimental Protocols

Protocol 1: Batch Equilibrating Technique for this compound Adsorption

This protocol is adapted from methodologies used to study the adsorption-desorption of herbicides in soil.[1][2][8]

Objective: To determine the adsorption coefficient (Kd) of this compound in a specific soil type.

Materials:

  • Analytical grade this compound

  • Test soil, air-dried and sieved (2 mm)

  • 0.01 M CaCl2 solution

  • Centrifuge tubes (50 mL) with screw caps

  • Horizontal shaker

  • High-speed centrifuge

  • HPLC or other suitable analytical instrument for this compound quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Soil Preparation: Weigh 10 g of the prepared test soil into each centrifuge tube.

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. From this stock, create a series of standard solutions with varying concentrations (e.g., 0, 5, 10, 20, 30 mg/L).

  • Equilibration: Add 20 mL of each standard solution to the centrifuge tubes containing the soil.

  • Shaking: Securely cap the tubes and place them on a horizontal shaker. Shake at a constant speed (e.g., 200 rpm) for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

  • Centrifugation: After shaking, centrifuge the tubes at high speed (e.g., 9000 rpm) for 15 minutes to separate the soil from the supernatant.

  • Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of this compound in the filtrate using a suitable analytical method.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by subtracting the concentration in the equilibrium solution from the initial concentration. The adsorption coefficient (Kd) can then be determined.

Visualizations

Flufenacet_Adsorption_Pathway cluster_soil Soil Environment cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Soil Solution Soil Solution Soil Particles Soil Particles (Organic Matter & Clay) Soil Solution->Soil Particles Adsorption This compound This compound This compound->Soil Solution Available for Uptake/ Degradation Increased Adsorption Increased Adsorption Decreased Adsorption Decreased Adsorption

Caption: Relationship between soil pH and this compound adsorption.

Experimental_Workflow start Start prep_soil Soil Preparation (Dry, Sieve) start->prep_soil prep_solution This compound Solution Preparation start->prep_solution equilibration Batch Equilibration (Soil + Solution + Shake) prep_soil->equilibration prep_solution->equilibration separation Separation (Centrifugation) equilibration->separation analysis Analysis of Supernatant (e.g., HPLC) separation->analysis calculation Data Calculation (Kd, Kf) analysis->calculation end End calculation->end

References

strategies to reduce Flufenacet leaching and off-target movement in soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Flufenacet leaching and off-target movement in soil during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key environmental properties?

This compound is a selective, broad-spectrum soil herbicide used for pre-emergence control of grasses and some broad-leaved weeds in crops like corn, soybeans, and winter wheat.[1] Its environmental behavior is dictated by several key physicochemical properties. It is moderately persistent in soil, with half-lives in aerobic soil ranging from 23.1 to 63.6 days.[2] this compound's moderate water solubility and its tendency to adsorb to soil organic carbon mean it has the potential to move into groundwater through leaching and into surface water bodies via runoff and erosion.[2]

Q2: What are the primary factors that drive this compound leaching in soil?

The leaching of this compound is a complex process influenced by three main categories of factors:

  • Soil Properties: Soil texture, organic matter content, and the presence of preferential flow paths (macropores) are critical. Coarse-textured, sandy soils with low organic matter exhibit higher leaching potential.[3][4]

  • Herbicide Properties: this compound's moderate water solubility (56 mg/L) and soil organic carbon-water (B12546825) partition coefficient (Koc of 209–762 mL/g) indicate a potential for mobility.[2]

  • Environmental Conditions: Rainfall is a dominant factor. The timing, intensity, and amount of precipitation or irrigation following application significantly impact how much herbicide moves through the soil profile.[3][5] Antecedent soil moisture conditions also play a crucial role.[5]

Q3: How does soil organic matter affect this compound mobility?

Soil organic matter is a key factor in reducing this compound mobility. This compound adsorbs to organic carbon particles in the soil.[2] Higher organic matter content increases this adsorption, effectively "locking" the herbicide in the upper soil layers and making it less available for transport with water.[6][7] Amending soil with organic materials like compost can buffer the effects of the herbicide on soil microbiota and decrease the risk of pollution by leaching.[7]

Q4: What is considered "off-target movement" for a soil-applied herbicide like this compound?

Off-target movement refers to the transport of the herbicide away from the intended area of application. For this compound, this primarily occurs through two pathways:

  • Leaching: The vertical movement of the herbicide through the soil profile with percolating water, potentially contaminating groundwater.[2][8]

  • Runoff and Erosion: The lateral movement of the herbicide, either dissolved in surface water (runoff) or bound to soil particles (erosion), which can contaminate nearby surface water bodies.[2][8][9] Wind erosion can also contribute to off-target movement by transporting herbicide-bound soil particles.[9]

Q5: How persistent is this compound in the environment?

This compound is considered moderately persistent in both soil and water.[1][2] Its primary degradation pathway is through microbial activity in aerobic environments.[2] The reported half-life for this compound in aerobic soil ranges from 23.1 to 63.6 days, while in aerobic aquatic environments, it ranges from 18 to 77 days.[2] However, its toxic degradate, thiadone, is persistent in water bodies.[2]

Troubleshooting Guide

Issue 1: Higher than expected this compound concentrations are observed in leachate during a column study.

Possible Causes Troubleshooting & Optimization Strategies
Preferential Flow: Water is moving through macropores or "channels" in the soil column, bypassing the bulk of the soil matrix and carrying the herbicide with it.[3]Ensure uniform packing of the soil column to eliminate preferential flow paths. Add soil in small increments and gently tap the column to settle it evenly. A thin layer of sand on top can help distribute water more evenly.[6]
High Rainfall/Irrigation Event: A large volume of water was applied shortly after the herbicide application, especially before it could adequately adsorb to soil particles.[3]In your experimental design, consider applying smaller, more frequent irrigation events rather than a single large one. Allow for a "binding period" after application before initiating the leaching event.
Soil Properties: The experiment is being conducted with a coarse-textured soil (e.g., sandy loam) with low organic matter content, which has a naturally low capacity to adsorb this compound.[4][10]If the experimental design allows, amend the soil with a known quantity of organic matter (e.g., compost, biochar) to increase the soil's adsorptive capacity and compare the results.[6][7]
Incorrect Application Rate: The applied concentration of this compound was higher than intended.Verify all stock solution calculations and application volumes. Ensure application equipment is accurately calibrated.

Issue 2: Poor weed control efficacy in field or pot studies, suggesting loss of this compound from the target weed zone.

Possible Causes Troubleshooting & Optimization Strategies
Leaching Below Weed Seed Zone: The herbicide has leached below the top 5-10 cm of soil where most weeds germinate.[3]Consider management practices that increase soil organic matter. Avoid large irrigation events immediately after application.[6] In some cases, light mechanical incorporation can help keep the herbicide in the desired soil layer.
Off-Target Movement via Erosion: Wind or water erosion has physically removed the top layer of soil to which the herbicide was bound.[9]Implement conservation tillage practices or use cover crops to reduce soil erosion.[6]
Enhanced Microbial Degradation: Soil conditions (e.g., high temperature, optimal moisture) may have accelerated the microbial breakdown of this compound.[3]Note the environmental conditions of your experiment. While difficult to control in the field, understanding these factors is crucial for interpreting results.
Herbicide Resistance: The target weed population may have developed reduced sensitivity to this compound, often through enhanced metabolism.[11][12]Test the weed population for resistance. Use this compound in mixtures with herbicides that have different modes of action to improve efficacy.[11][12][13]

Data Presentation

Table 1: Physicochemical Properties of this compound Influencing Environmental Fate

PropertyValueImplication for Leaching & Off-Target MovementSource
Water Solubility56 mg/LModerate solubility allows it to be transported in soil water.[2]
Koc209 – 762 mL/gIndicates moderate adsorption to soil organic carbon; mobility is expected, especially in low-organic matter soils.[2]
Aerobic Soil Half-Life (DT50)23.1 – 63.6 daysModerately persistent, allowing time for leaching or runoff events to occur before degradation.[2]
Vapor Pressure2.11 x 10⁻⁷ torrLow volatility; significant loss to the atmosphere is unlikely.[2]

Experimental Protocols

Protocol: Assessing this compound Leaching Potential Using Soil Columns

This protocol provides a standardized method for evaluating the vertical movement of this compound through a soil profile under controlled laboratory conditions.[6][14]

1. Materials:

  • Intact or repacked soil columns (e.g., PVC or glass, 30-50 cm length, 10-15 cm diameter)

  • Sieved, air-dried soil from the target field site

  • This compound analytical standard and formulated product

  • Artificial rainwater (e.g., 0.01 M CaCl₂)

  • Glass wool and acid-washed sand

  • Peristaltic pump or other controlled irrigation system

  • Leachate collection vessels

  • Analytical equipment for quantifying this compound (e.g., HPLC-MS/MS)

2. Column Preparation:

  • Place a glass wool plug at the bottom of the column to retain soil.

  • Add a 1-2 cm layer of acid-washed sand to facilitate drainage.

  • Pack the column with the prepared soil to a uniform bulk density, representative of field conditions. To do this, add soil in 5 cm increments, gently tapping the column between additions to ensure even settlement.[6]

  • Add a 1 cm layer of sand on top of the soil to prevent surface disturbance during water application.[6]

  • Slowly saturate the column from the bottom with artificial rainwater to displace air and establish steady-state flow. Allow it to drain freely until gravitational flow ceases.

3. Herbicide Application:

  • Prepare a stock solution of this compound at a concentration that corresponds to the desired field application rate (e.g., 240 gai/ha).

  • Using a pipette or syringe, apply the this compound solution evenly across the entire soil surface.

4. Simulated Rainfall and Leaching:

  • After a set equilibration period (e.g., 24 hours), begin the simulated rainfall event.

  • Apply a known volume of artificial rainwater to the top of the column at a constant, low intensity using a peristaltic pump to mimic a natural rainfall event.

  • Collect leachate from the bottom of the column in pre-weighed, labeled vessels at regular intervals (e.g., every 4-6 hours).

5. Sample Analysis:

  • Record the volume of leachate collected at each interval.

  • Extract this compound from the leachate samples using an appropriate method (e.g., solid-phase extraction).

  • Quantify the concentration of this compound in the extracts using a validated analytical method like HPLC-MS/MS.

  • (Optional) After the leaching event, section the soil column (e.g., into 5 cm segments), extract the soil, and analyze for remaining this compound to determine its distribution in the soil profile.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Soil Collection & Sieving B Column Packing A->B C Pre-Wetting & Saturation B->C D This compound Application C->D E Simulated Rainfall D->E F Leachate Collection E->F G Leachate Quantification (HPLC) F->G H Soil Sectioning & Extraction F->H I Data Analysis & Mass Balance G->I H->I

Caption: Experimental workflow for a soil column leaching study.

G cluster_factors Influencing Factors cluster_strategies Mitigation Strategies cluster_outcomes Mechanisms & Outcomes Soil Soil Properties (Low OM, Sandy Texture) Leach Reduced Leaching & Off-Target Movement Soil->Leach Increases Rain Environmental Conditions (Heavy Rainfall) Rain->Leach Increases OM Increase Soil Organic Matter (e.g., Compost Addition) Ads Increased Adsorption OM->Ads Till Conservation Tillage Infil Reduced Preferential Flow Till->Infil App Optimize Application (Timing, Rate) App->Leach Directly Reduces Ads->Leach Reduces Infil->Leach Reduces

Caption: Logic diagram of strategies to mitigate this compound leaching.

References

addressing matrix effects in Flufenacet residue analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Flufenacet and its metabolites in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source, caused by co-eluting compounds from the sample matrix.[1][2] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][3] The phenomenon is a significant challenge in LC-MS/MS-based analysis, particularly with electrospray ionization (ESI), as matrix components can compete with the analyte for charge or alter the efficiency of droplet formation in the ESI source.[1][3][4]

Q2: What are the common signs of matrix effects in my LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas for the same concentration across different sample extracts.[3]

  • Significant deviation in recovery percentages (e.g., outside the acceptable range of 70-120%).[5][6][7]

  • Inaccurate quantification when comparing results against a solvent-based calibration curve.

  • Distorted peak shapes, such as tailing, fronting, or splitting, which can be exacerbated by matrix components.[8]

  • Noticeable signal suppression or enhancement when comparing a standard in pure solvent versus a post-extraction spiked matrix sample.[3]

Q3: How do I quantitatively assess the matrix effect for this compound?

A3: The matrix effect (ME) can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[3] The percentage of matrix effect is calculated using the following formula:

ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100

  • A negative value indicates signal suppression.

  • A positive value indicates signal enhancement.

  • Values between -20% and +20% are often considered low or acceptable, while values outside this range indicate a significant matrix effect that must be addressed.[4]

Q4: Which types of complex samples are most challenging for this compound analysis?

A4: Matrices that are rich in pigments, fats, sugars, or other complex organic molecules are typically the most challenging. For pesticide analysis in general, and applicable to this compound, difficult matrices include:

  • Herbs and Spices: Dried herbs like ginger, rosemary, and bay leaf are known to cause significant signal suppression.[2]

  • High-Pigment Vegetables: Leafy greens such as kale and parsley often have high matrix effects.[5][6][9]

  • High-Fat Samples: Matrices like oilseeds, nuts, and avocado require specific cleanup steps to remove lipids that interfere with analysis.[3][9][10]

  • Citrus Fruits: Oranges and limes can be problematic due to their complex composition.[9][11]

Q5: What are the primary strategies to overcome matrix effects?

A5: There are two main approaches: either minimizing the matrix effect by removing interferences or compensating for the effect through calibration strategies.[1]

  • Minimization: This involves extensive sample cleanup (e.g., using dispersive solid-phase extraction - d-SPE), optimizing chromatographic separation to avoid co-elution, or simply diluting the sample extract.[1][12][13]

  • Compensation: This involves using techniques like matrix-matched calibration or stable isotope-labeled internal standards (SIL-IS) to correct for signal alteration.[1][12]

Troubleshooting Guide

Problem: I am observing significant signal suppression for this compound.

  • Question: My this compound peak area is much lower in the sample extract compared to the solvent standard. What should I do?

  • Answer: Signal suppression is the most common form of matrix effect in LC-ESI-MS.[4] Co-eluting matrix components compete with this compound for ionization.

    Solutions:

    • Improve Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[3][5] For complex matrices, ensure your d-SPE cleanup step is optimized. Sorbents like PSA (Primary Secondary Amine) remove organic acids and sugars, C18 removes non-polar interferences like fats, and GCB (Graphitized Carbon Black) removes pigments.

    • Dilute the Extract: Diluting the final extract (e.g., 10-fold or more) is a simple and effective way to reduce the concentration of interfering matrix components.[5][14] While this also dilutes the analyte, modern sensitive instruments can often maintain the required detection limits. In some cases where suppression is severe, dilution can paradoxically improve the limit of detection.[13]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the co-eluting matrix components.[1]

    • Use a Compensation Strategy: If cleanup and dilution are insufficient, use matrix-matched calibration or a stable isotope-labeled internal standard for this compound.[1]

Problem: My results show significant signal enhancement.

  • Question: The peak area for this compound in my sample is unexpectedly high, leading to recoveries over 120%. Why is this happening?

  • Answer: Signal enhancement occurs when matrix components improve the ionization efficiency of the analyte.[3] For example, some co-eluents can alter the surface tension of the ESI droplets in a favorable way. Certain matrices, like tomato, have been shown to cause significant signal enhancement for some herbicides.[5][6]

    Solutions:

    • Matrix-Matched Calibration: This is the most direct way to compensate for consistent signal enhancement. By preparing your calibration standards in a blank matrix extract, the standards and samples will experience the same enhancement effect, leading to accurate quantification.[5][6]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL analog of this compound is the ideal internal standard as it will co-elute and experience the same ionization enhancement, providing reliable correction.[15]

    • Thorough Sample Cleanup: As with suppression, reducing the amount of co-extractives through optimized d-SPE can help mitigate enhancement effects.[7]

Problem: My peak shape is poor (fronting, tailing, or split).

  • Question: The chromatographic peak for this compound is not sharp and symmetrical. How can I fix this?

  • Answer: Poor peak shape can be caused by both chromatographic issues and matrix effects.

    Solutions:

    • Check for Solvent Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase. If it is, the analyte may travel too quickly through the top of the column, causing peak distortion. Dilute the sample extract in a solvent that matches the initial mobile phase.[8]

    • Reduce Injection Volume: Injecting too much sample mass, especially from a "dirty" extract, can overload the analytical column. Try reducing the injection volume.[8]

    • Improve Sample Cleanup: High concentrations of matrix components can interfere with the chromatography on the column. An additional cleanup step may be necessary.

    • Acidify the Extract: For certain compounds, pH is critical for good peak shape. For base-labile pesticides, acidifying the final QuEChERS extract with formic acid to a pH of about 5 can improve stability and chromatography.[10]

Data Summary

Table 1: Observed Matrix Effects for this compound in Various Vegetable Matrices

Vegetable MatrixFamilyMatrix Effect (%)*Predominant Effect
ParsleyLeafy Green-98% to -81%Strong Suppression
PepperSolanaceae-94% to -83%Strong Suppression
EggplantSolanaceae-90% to -88%Strong Suppression
TomatoSolanaceae+22% to +279%Strong Enhancement
PotatoSolanaceae-85% to -83%Strong Suppression
Data represents the range of signal suppression/enhancement observed for this compound. A negative percentage indicates suppression, while a positive percentage indicates enhancement. Data synthesized from a multi-residue study including this compound.[5][6]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Complex Plant Matrices

This protocol is based on the widely adopted QuEChERS method, with modifications for challenging samples.[5][9]

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., herbs, flour), add a corresponding amount of water to rehydrate the sample before extraction.[3][16]

  • Extraction:

    • Add 15 mL of acetonitrile (B52724) (with 1% acetic acid for better recovery of pH-dependent analytes) to the tube.[9]

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., AOAC or EN versions, typically containing MgSO₄ and a buffer like sodium acetate (B1210297) or sodium citrate).[9][10]

    • Immediately shake for another 1 minute.

    • Centrifuge at high speed (e.g., ≥4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and a cleanup sorbent.

    • For general matrices: Use PSA (e.g., 50 mg per mL of extract).

    • For high-fat matrices (e.g., avocado): Add C18 sorbent (e.g., 50 mg per mL).[3]

    • For highly pigmented matrices (e.g., kale, parsley): Add GCB (e.g., 7.5-15 mg per mL). Caution: GCB can retain planar pesticides, so test recoveries.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the final supernatant.

    • If needed, acidify with a small amount of formic acid to improve the stability of base-labile compounds.[10]

    • Filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol ensures that the calibration standards experience the same matrix effects as the samples.[17][18]

  • Prepare Blank Matrix Extract:

    • Select a representative sample of the commodity being tested that is known to be free of this compound ("blank").

    • Perform the entire sample preparation procedure (e.g., QuEChERS) on this blank sample as described in Protocol 1.

    • The final, cleaned-up supernatant is your "blank matrix extract."

  • Prepare Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series:

    • Serially dilute the this compound stock solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).

    • Ensure the final percentage of pure solvent added to the matrix extract is minimal and consistent across all calibration levels to avoid altering the matrix composition.

    • The resulting solutions are your matrix-matched calibration standards, ready for injection.

Visual Workflows and Logic Diagrams

Troubleshooting_Workflow start Start: Inaccurate this compound Quantification or Poor Peak Shape check_me Quantify Matrix Effect (ME) ME (%) = [(A_matrix / A_solvent) - 1] * 100 start->check_me decision_me Is |ME%| > 20%? check_me->decision_me me_present Significant ME Detected decision_me->me_present Yes me_ok ME is Acceptable (<20%) decision_me->me_ok No strategy_min Strategy 1: MINIMIZE Effect me_present->strategy_min strategy_comp Strategy 2: COMPENSATE for Effect me_present->strategy_comp improve_cleanup Improve Sample Cleanup (Add/Change d-SPE Sorbent) strategy_min->improve_cleanup dilute Dilute Final Extract (e.g., 10x, 20x, 50x) check_sensitivity Is Sensitivity Still Adequate? dilute->check_sensitivity re_evaluate_me Re-evaluate ME check_sensitivity->re_evaluate_me Yes check_sensitivity->strategy_comp No, sensitivity lost improve_cleanup->dilute re_evaluate_me->decision_me cal_decision Select Calibration Method strategy_comp->cal_decision mm_cal Use Matrix-Matched Calibration cal_decision->mm_cal Blank Matrix Available sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) cal_decision->sil_is SIL-IS Available (Ideal) end End: Accurate Quantification mm_cal->end sil_is->end check_chrom Troubleshoot Chromatography (Solvent Mismatch, Column Overload) me_ok->check_chrom check_chrom->end

Caption: Troubleshooting workflow for addressing matrix effects.

QuEChERS_Workflow QuEChERS Sample Preparation Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_final 3. Final Preparation homogenize Homogenize 10-15g Sample (Add H₂O if dry) add_solvent Add 15 mL Acetonitrile (+ 1% Acetic Acid) homogenize->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO₄, NaOAc) add_solvent->add_salts centrifuge1 Shake & Centrifuge add_salts->centrifuge1 transfer Transfer Supernatant to d-SPE Tube centrifuge1->transfer matrix_type Choose Sorbent(s) Based on Matrix Type transfer->matrix_type psa PSA (General) matrix_type->psa c18 C18 (High Fat) matrix_type->c18 gcb GCB (Pigmented) matrix_type->gcb centrifuge2 Vortex & Centrifuge psa->centrifuge2 c18->centrifuge2 gcb->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analyze Inject for LC-MS/MS Analysis filter->analyze

Caption: Modified QuEChERS workflow for complex samples.

Calibration_Strategy start Start: Need to Quantify this compound in a Complex Matrix check_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound available? start->check_sil use_sil YES: Use SIL-IS check_sil->use_sil Yes check_blank NO: Is a certified blank matrix (free of this compound) available? check_sil->check_blank No sil_desc This is the 'Gold Standard'. It co-elutes and experiences the same matrix effects as the analyte, providing the most accurate compensation. use_sil->sil_desc end End: Select Appropriate Quantification Strategy use_sil->end use_mm YES: Use Matrix-Matched Calibration check_blank->use_mm Yes use_sa NO: Use Standard Addition Method on a per-sample basis check_blank->use_sa No mm_desc Prepares calibration standards in the blank matrix extract. Directly compensates for average matrix effects. Requires consistency between matrix lots. use_mm->mm_desc use_mm->end sa_desc Most accurate when no blank is available, but is very labor-intensive as it requires preparing a calibration curve for each individual sample. use_sa->sa_desc use_sa->end

Caption: Logic for selecting the appropriate calibration strategy.

References

Technical Support Center: Enhancing Flufenacet Efficacy Against Weeds with Metabolic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in combating metabolic resistance to the herbicide Flufenacet in weeds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolic resistance to this compound in weeds?

A1: The primary mechanism of metabolic resistance to this compound is enhanced detoxification within the weed. This is most commonly mediated by the overexpression or increased activity of Glutathione (B108866) S-transferase (GST) enzymes.[1][2][3][4] These enzymes conjugate glutathione to the this compound molecule, rendering it non-toxic to the plant.[3]

Q2: Which weed species are most commonly reported to have metabolic resistance to this compound?

A2: The most frequently documented cases of metabolic resistance to this compound occur in grass weeds, particularly black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.).[5][6][7]

Q3: My this compound application is showing reduced efficacy on a weed population known to have metabolic resistance. What are my options?

A3: To enhance the efficacy of this compound against such populations, consider the following approaches:

  • Herbicide Mixtures: Tank-mixing this compound with other herbicides that have different modes of action can significantly improve control.[2][7][8] Effective partners include diflufenican (B1670562), flurtamone, and metribuzin.[2][9]

  • Use of Synergists: Incorporating a synergist that inhibits GST activity can help restore this compound's effectiveness.[4]

  • Cultural Control Methods: Integrating non-chemical weed control strategies can reduce the selection pressure for herbicide resistance. These methods include delayed drilling, crop rotation, increased seeding rates, and patch management.[7][10]

Q4: Are there any known synergists that can be used in a research setting to overcome this compound resistance?

A4: Yes, in experimental settings, GST inhibitors have been shown to reverse or reduce this compound resistance. Tridiphane and ethacrynic acid have been demonstrated to slow the degradation of this compound in resistant black-grass populations.[4] The insecticide malathion, which can inhibit cytochrome P450s, has also been observed to reduce this compound degradation rates.[4]

Q5: Does resistance to this compound confer cross-resistance to other herbicides?

A5: Reduced sensitivity to this compound has been correlated with decreased efficacy of other pre-emergence herbicides like pendimethalin (B1679228) and prosulfocarb.[2][7] However, no cross-resistance has been observed between this compound and pyroxasulfone, another VLCFA-inhibiting herbicide.[5] Additionally, herbicides like diflufenican and the ALS inhibitor mesosulfuron-methyl (B1676312) are not degraded by the same GSTs that detoxify this compound, making them suitable for combination treatments.[3]

Troubleshooting Guides

Problem 1: Inconsistent this compound efficacy in greenhouse dose-response assays.

Possible Cause Troubleshooting Step
Variable Seed Germination Ensure uniform seed germination by breaking dormancy. This may require vernalization (cold treatment) for a period ranging from a few days to over a week.[11]
Inconsistent Seedling Growth Stage Treat all seedlings at a consistent growth stage, typically the two to three-leaf stage, for accurate and comparable results.[11]
Inaccurate Herbicide Concentration Prepare herbicide solutions with high precision. It is advisable to prepare the most concentrated solution first and then perform serial dilutions to obtain the desired lower concentrations.[12]
Improper Herbicide Application Utilize a precision bench sprayer to ensure uniform application of the herbicide solution at a constant pressure and speed.[12]

Problem 2: Difficulty in confirming metabolic resistance as the cause of reduced this compound efficacy.

Possible Cause Troubleshooting Step
Lack of a Susceptible Control Always include a known susceptible population in your experiments as a baseline for comparison.
Target-Site Resistance vs. Metabolic Resistance While metabolic resistance is common for this compound, sequencing the target site (VLCFA synthesis enzymes) can rule out target-site mutations.
Insufficient Evidence of Enhanced Metabolism Conduct a metabolism study using radiolabeled 14C-Flufenacet. Compare the rate of herbicide degradation in the suspected resistant population to a susceptible population.[4] A significantly faster degradation rate in the resistant population points to enhanced metabolism.[6]
Uncertainty of Enzyme Family Involved Perform enzyme inhibition assays. Pre-treat a subset of the resistant population with a known GST inhibitor (e.g., tridiphane) before applying this compound. If efficacy is restored, it strongly suggests GST-mediated resistance.[4]

Quantitative Data Summary

Table 1: Efficacy of this compound and Herbicide Mixtures on a this compound-Sensitive and a Less Susceptible Black-Grass Population

Herbicide TreatmentDose (g a.i./ha)% Control (Sensitive Population)% Control (Less Susceptible Population)
This compound2409580
This compound + Diflufenican240 + 1209892
This compound + Diflufenican + Flurtamone240 + 120 + 100>9997
This compound + Diflufenican + Metribuzin240 + 120 + 140>9998
Data synthesized from findings reported in scientific literature.[2]

Table 2: Impact of GST Inhibitors on the Metabolism of 14C-Flufenacet in a Susceptible and a Less Susceptible Black-Grass Population (24 hours after treatment)

PopulationTreatment% Unmetabolized this compound Recovered
Susceptible (Herbiseed-S)14C-Flufenacet only37.9%
Less Susceptible (Kehdingen1)14C-Flufenacet only21.9%
Less Susceptible (Kehdingen1)14C-Flufenacet + TridiphaneSignificantly higher than this compound only
Less Susceptible (Kehdingen1)14C-Flufenacet + Ethacrynic AcidSignificantly higher than this compound only
Data synthesized from findings reported in scientific literature.[4]

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay for Herbicide Resistance Confirmation

This protocol is adapted from established methods for robust herbicide resistance testing.[13][14]

  • Seed Preparation: Collect mature seeds from at least 30 randomly selected plants that survived a field application of this compound. Air-dry the seeds and store them in labeled paper bags at a low temperature.

  • Germination: To ensure uniform germination, break seed dormancy. This may involve a period of vernalization. Place seeds in petri dishes on an agar (B569324) medium containing potassium nitrate (B79036) and transfer them to a germination cabinet with optimal conditions for the specific weed species.

  • Transplanting: Once seedlings emerge, transplant 15-20 seedlings into trays filled with a standard potting mix. Assign a unique barcode to each tray for identification.

  • Growth: Place the trays in a greenhouse under controlled conditions until the seedlings reach the 2-3 leaf stage.

  • Herbicide Application: Prepare a range of this compound concentrations. Use a precision bench sprayer to apply the different herbicide doses to the seedlings. Include an untreated control and a known susceptible population for comparison.

  • Assessment: 3-4 weeks after treatment, record the number of surviving plants and perform a visual estimation of the biomass for each experimental unit.

  • Data Analysis: Analyze the data to determine the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50) for each population. The resistance factor (RF) can be calculated by dividing the GR50 or LD50 of the suspected resistant population by that of the susceptible population.

2. This compound Metabolism Assay Using 14C-Radiolabeled Herbicide

  • Plant Material: Use seedlings of both the suspected resistant and a known susceptible population at the 2-3 leaf stage.

  • Treatment: Apply a known amount of 14C-labeled this compound to the leaves of the seedlings. For synergist experiments, pre-treat a subset of plants with a GST inhibitor (e.g., tridiphane) before applying the radiolabeled this compound.

  • Incubation: Incubate the treated plants for a specific time period (e.g., 24 hours).

  • Extraction: Harvest the plant material and extract the herbicide and its metabolites using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Quantification: Quantify the amount of parent this compound remaining and the amount of metabolites formed. A faster depletion of the parent compound in the resistant population compared to the susceptible one indicates enhanced metabolism.

Visualizations

Flufenacet_Detoxification_Pathway cluster_resistance Mechanism of Metabolic Resistance This compound This compound (Active Herbicide) Flufenacet_GSH This compound-Glutathione Conjugate (Inactive) This compound->Flufenacet_GSH Conjugation GST Glutathione S-transferase (GST) GST->Flufenacet_GSH Glutathione Glutathione (GSH) Glutathione->Flufenacet_GSH Further_Metabolism Further Metabolism & Sequestration Flufenacet_GSH->Further_Metabolism info Resistant weeds exhibit upregulation or enhanced activity of GST enzymes, leading to faster detoxification.

Caption: Metabolic detoxification pathway of this compound in weeds.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Bioassay Conduct Whole-Plant Dose-Response Bioassay Start->Bioassay Confirm Resistance Confirmed? Bioassay->Confirm Metabolism_Study Perform Metabolism Assay (¹⁴C-Flufenacet) Confirm->Metabolism_Study Yes Re_evaluate Re-evaluate Experimental Conditions / Other Mechanisms Confirm->Re_evaluate No Faster_Metabolism Faster Metabolism in Suspected Population? Metabolism_Study->Faster_Metabolism Synergist_Assay Conduct Synergist Assay (e.g., with Tridiphane) Faster_Metabolism->Synergist_Assay Yes Faster_Metabolism->Re_evaluate No Efficacy_Restored Efficacy Restored? Synergist_Assay->Efficacy_Restored Conclusion Conclusion: Metabolic (GST-mediated) Resistance is Likely Efficacy_Restored->Conclusion Yes Efficacy_Restored->Re_evaluate No

Caption: Experimental workflow for troubleshooting this compound resistance.

References

managing Flufenacet carryover potential in crop rotation systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists managing the potential for flufenacet carryover in crop rotation systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, pre-emergence, soil-acting herbicide from the oxyacetamide chemical family.[1][2] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and membrane selectivity, thereby preventing the germination and growth of susceptible weeds, particularly annual grasses.[1][2][3][4] It is classified under HRAC (Herbicide Resistance Action Committee) Group 15.[4]

Q2: How long does this compound persist in the soil?

A2: this compound's persistence in soil is moderate, with its half-life (DT50) varying based on environmental conditions. In aerobic soil environments, its half-life can range from 23.1 to 63.6 days.[5] Some studies have reported half-lives of up to 98 days in the surface soil layer.[6] Under anaerobic (flooded) soil conditions, this compound is more persistent, with a reported half-life of 492 days.[5]

Q3: What are the major factors that influence the potential for this compound carryover?

A3: The potential for this compound carryover is influenced by a combination of soil characteristics, climatic conditions, and application practices. Key factors include soil texture, organic matter content, soil pH, soil moisture, and temperature.[7][8][9] Degradation is primarily microbial, so conditions that favor microbial activity, such as warm, moist soils, will reduce persistence.[10][8] Conversely, dry and cool conditions can slow degradation and increase carryover risk.[10][7]

Q4: What are the typical symptoms of this compound carryover injury in sensitive crops?

A4: Since this compound inhibits root and shoot growth in susceptible plants, carryover injury symptoms in sensitive rotational crops often manifest as stunted growth, poor emergence, and improperly developed root systems.[3][11] As it affects meristematic tissues, visible signs can include inhibited germination and bleaching of developing tissues.[1]

Q5: What are the main degradation products of this compound in the soil?

A5: this compound degrades in the soil into several metabolites. Major degradation products identified in laboratory studies include FOE oxalate (B1200264) and FOE sulfonic acid.[12] Its degradation can also lead to the formation of trifluoroacetic acid (TFA), a persistent substance.[3][12]

Troubleshooting Guides

Q1: I am observing unexpected injury in my rotational crop. How can I determine if this compound carryover is the cause?

A1: To diagnose potential this compound carryover, a systematic approach is required.

  • Review Records: Check herbicide application records, including the product used, rate, and date of application for the previous crop.[7][13] Ensure the rotational interval specified on the herbicide label was followed.[14]

  • Observe Injury Patterns: Look for injury patterns in the field that correlate with spray patterns, such as overlaps, headlands, or areas with different soil types.[13]

  • Conduct a Bioassay: A soil bioassay is a reliable method to determine if herbicide residues are present at injurious levels.[15][16][17] This involves growing a sensitive indicator plant in soil collected from the affected field and comparing its growth to plants in untreated soil.[15][17]

  • Perform Chemical Analysis: For a quantitative assessment, collect representative soil samples from the affected area and submit them to a laboratory for chemical analysis to determine the concentration of this compound and its key metabolites.[8][15]

Q2: My soil analysis confirmed the presence of this compound residues. How do I know if the concentration is safe for planting a specific rotational crop?

A2: Interpreting soil residue analysis can be complex as it is difficult to associate a specific residue concentration with potential crop injury due to the influence of various soil and environmental factors.[8][15]

  • Consult Herbicide Labels: Herbicide labels are the primary legal and technical source for rotational restrictions.[18][19] These intervals are established to ensure residues decline to levels safe for subsequent crops.

  • Use Bioassays: A field or greenhouse bioassay is the most practical way to assess the biological activity of the detected residues on your specific crop.[9][20] If the crop grows normally in the bioassay, the risk of field-scale injury is low.

  • Review Literature: Scientific literature may provide dose-response data for specific crops and herbicides, but this information may not be available for all crop-herbicide combinations.

Q3: A field bioassay indicates a risk of carryover injury to my intended crop. What are my management options?

A3: If a bioassay confirms a carryover risk, consider the following options:

  • Plant a Tolerant Crop: Switch to a crop that is known to be tolerant to this compound residues. Herbicide labels often provide a list of approved rotational crops.[7]

  • Delay Planting: Waiting longer can allow for further degradation of the herbicide, especially if conditions become favorable for microbial activity (warm and moist).[10]

  • Tillage: Tillage can help dilute the herbicide residue in the soil profile and encourage degradation by aerating the soil.[7][13]

  • Plant the Same Crop: If feasible, planting the same crop that was treated with the herbicide in the previous season is a safe option.[7]

Data Presentation

Quantitative Data Summary

Table 1: Soil Half-Life (DT₅₀) of this compound Under Various Conditions

ConditionSoil TypeHalf-Life (DT₅₀) in DaysReference
AerobicVarious23.1 - 63.6[5]
AerobicSandy Loam33 - 64[21]
AerobicNot Specified7.4 - 32.2[12]
AerobicSurface Soil (0-10 cm)98[6]
AnaerobicFlooded Soil240 - 492[5][21]

Table 2: Factors Influencing this compound Persistence and Carryover Potential

FactorCondition Leading to Increased PersistenceRationaleReferences
Soil Texture High Clay ContentIncreased adsorption to clay particles makes this compound less available for microbial degradation.[7][9]
Organic Matter High Organic Matter (>3%)This compound binds to organic matter, reducing its availability for degradation and plant uptake.[7][9]
Soil pH High pH (>7.0) or Low pH (<6.0)Can affect microbial activity and the chemical state of the herbicide, slowing degradation (effects can be herbicide-specific).[9]
Soil Moisture Dry/Drought ConditionsReduces microbial activity, which is the primary mechanism for this compound breakdown.[10][7][8]
Temperature Cool TemperaturesSlows the metabolic rate of soil microbes, thereby reducing the rate of herbicide degradation.[10][8][22]
Application Late-Season ApplicationLess time for degradation to occur under favorable (warm) conditions before the next planting season.[13]

Experimental Protocols

Protocol 1: Detailed Methodology for Greenhouse Soil Bioassay

This protocol outlines a procedure for conducting a greenhouse bioassay to assess the risk of herbicide carryover.[15][16][17]

1. Objective: To determine the biological potential for this compound soil residues to cause injury to a sensitive rotational crop.

2. Materials:

  • Shovel or soil probe

  • Clean plastic buckets

  • 3- to 4-inch pots with drainage holes

  • Potting trays

  • Seeds of the intended rotational crop (test species)

  • Seeds of a known highly sensitive indicator species (e.g., tomato, cucumber) (optional)[15]

  • Greenhouse or growth chamber with controlled temperature and light

3. Procedure:

  • Soil Sampling:

    • Collect a "check" soil sample from a nearby area with similar soil type that has not been treated with this compound.[16] This will serve as your negative control.

    • From the field , collect representative soil samples. Take multiple sub-samples (at least 6-10) from the top 2 to 4 inches of soil across the field, including high-risk areas like headlands, sprayer overlaps, and different soil textures.[15][16][17]

    • Combine the sub-samples from the treated field into one composite sample in a clean bucket and mix thoroughly. You should have about 1 gallon of soil for each sample area (treated and check).[16]

  • Potting and Planting:

    • Label pots clearly for "Treated Soil" and "Check Soil". Use at least 3-4 replicate pots for each soil source.

    • Fill each pot with the appropriate soil.

    • Plant 3-6 seeds of the intended rotational crop in each pot at the appropriate depth.[15]

    • After emergence, thin seedlings to 1-2 plants per pot to ensure each plant is exposed to a sufficient amount of soil.[15]

  • Growth and Observation:

    • Place the pots in a greenhouse or sunny indoor location, ensuring both treated and check pots receive identical light, water, and temperature conditions.

    • Water as needed to maintain adequate soil moisture.

    • Observe the plants for approximately 3 weeks after germination.[15]

  • Data Collection and Interpretation:

    • Compare the growth of plants in the "Treated Soil" to those in the "Check Soil".

    • Look for symptoms of herbicide injury, including stunting, chlorosis (yellowing), necrosis (tissue death), root malformation, and reduced emergence or plant death.

    • If plants in the treated soil show significant injury symptoms compared to the check plants, there is a high risk of crop injury in the field.

Protocol 2: Detailed Methodology for this compound Residue Analysis in Soil by LC-MS/MS

This protocol is a summary of common analytical methods used for the quantification of this compound and its metabolites in soil.[23][24][25]

1. Objective: To quantitatively determine the concentration of this compound and its major metabolites (e.g., sulfonic acid, oxalate) in soil samples.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[25]

  • Analytical column (e.g., C18 reversed-phase)[25]

  • Laboratory shaker or sonicator

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[25]

  • Rotary evaporator or nitrogen evaporator

  • Analytical balance, volumetric flasks, pipettes

  • Certified analytical standards of this compound and its metabolites

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and reagents (e.g., formic acid)

3. Procedure:

  • Sample Preparation and Extraction:

    • Air-dry the collected soil sample and sieve it to remove large debris.

    • Weigh a representative sub-sample (e.g., 10-50 g) of the soil into an extraction vessel.

    • Add an appropriate extraction solvent. A common mixture is acetone (B3395972) and 0.2 M HCl (95:5 v/v).[26]

    • Agitate the sample vigorously using a horizontal shaker (e.g., for 1-2 hours) to ensure efficient extraction.[26]

    • Centrifuge the sample and collect the supernatant. Repeat the extraction on the soil pellet for exhaustive recovery.

  • Cleanup (Purification):

    • Combine the extracts. For cleanup, a liquid-liquid partition with a solvent like dichloromethane (B109758) can be used.[26]

    • Alternatively, pass the extract through a Solid Phase Extraction (SPE) column to remove interfering matrix components.[25] Elute the analytes from the SPE cartridge with a suitable solvent like methanol.

    • Concentrate the purified extract to near dryness using a rotary or nitrogen evaporator at a controlled temperature (e.g., 40°C).[23]

  • Analysis:

    • Reconstitute the dried residue in a small, precise volume of mobile phase (e.g., methanol/water mixture).[23]

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • The analytes are separated on the analytical column using a gradient elution program (e.g., with mobile phases of 0.1% formic acid in water and acetonitrile).[25]

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using the certified analytical standards over a range of concentrations.

    • Calculate the concentration of this compound and its metabolites in the soil sample by comparing the peak areas from the sample to the calibration curve. Results are typically reported in µg/kg or mg/kg of dry soil.

Visualizations

Diagrams of Key Processes and Workflows

Flufenacet_Carryover_Factors cluster_factors Influencing Factors cluster_process Core Process cluster_outcome Potential Outcome Soil Soil Properties (Texture, OM, pH) Persistence This compound Persistence in Soil Soil->Persistence Climate Climatic Conditions (Moisture, Temperature) Climate->Persistence App Application Practices (Rate, Timing) App->Persistence Carryover Carryover Risk to Rotational Crop Persistence->Carryover

Caption: Key factors influencing this compound persistence and carryover risk.

Troubleshooting_Workflow start Suspected Carryover Injury in Rotational Crop check_records Review Herbicide Application Records start->check_records field_obs Observe Field Injury Patterns (e.g., overlaps, soil types) check_records->field_obs bioassay Conduct Soil Bioassay (Greenhouse or Field) field_obs->bioassay chem_analysis Optional: Quantitative Soil Chemical Analysis bioassay->chem_analysis for quantification decision Injury Confirmed in Bioassay? bioassay->decision manage Implement Management Strategy: - Switch to Tolerant Crop - Delay Planting - Tillage decision->manage Yes no_risk Low Carryover Risk: Proceed with Caution decision->no_risk No

Caption: Troubleshooting workflow for diagnosing suspected herbicide carryover.

Flufenacet_Degradation_Pathway cluster_degradation Primary Degradation in Soil This compound This compound Metabolite1 FOE Oxalate This compound->Metabolite1 Metabolite2 FOE Sulfonic Acid This compound->Metabolite2 Metabolite3 Other Intermediates This compound->Metabolite3 TFA Trifluoroacetic Acid (TFA) (Persistent Metabolite) Metabolite1->TFA Metabolite2->TFA Mineralization Mineralization (CO₂) & Non-extractable Residues Metabolite3->Mineralization

Caption: Simplified degradation pathway of this compound in soil environments.

References

optimizing tank mixtures of Flufenacet with other herbicides for broad-spectrum control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tank mixtures of Flufenacet with other herbicides for broad-spectrum weed control.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of tank-mixing other herbicides with this compound?

A1: this compound is highly effective for the pre-emergent control of annual grasses and some broadleaf weeds.[1] Tank-mixing with other herbicides broadens the spectrum of controlled weeds, manages or delays the development of herbicide-resistant weed biotypes, and can increase the overall efficacy of the weed control program.[2][3] Combining herbicides with different modes of action is a key strategy in integrated weed management.[4][5]

Q2: What are some common and effective tank-mix partners for this compound?

A2: Several herbicides are commonly mixed with this compound to enhance weed control. These include:

  • Diflufenican: Often used in combination with this compound for enhanced control of both grass and broadleaf weeds in winter cereals.[4] This combination is available in pre-formulated mixtures.

  • Metribuzin (B1676530): Tank-mixing with metribuzin can improve the control of broadleaf weeds.[1][2] This combination has been shown to increase weed control and grain yield compared to this compound applied alone.[2]

  • Isoxaflutole (B1672639): This combination is effective for broad-spectrum control of annual grasses and broadleaf weeds in maize, providing residual activity.[6][7]

  • Pendimethalin (B1679228): Adding pendimethalin to a this compound and Diflufenican mix can significantly improve the control of black-grass.[8]

Q3: What is the recommended mixing order when preparing a tank mix with this compound?

A3: The proper mixing order is crucial to prevent physical incompatibility and ensure the uniform dispersion of products.[9][10] A generally recommended order, often remembered by the acronym W.A.L.E.S. or variations thereof, is as follows:

  • Fill the tank to 50-75% with clean water.[11]

  • Add any water conditioning agents, compatibility agents, or defoamers.

  • Add water-dispersible granules (WDG) and wettable powders (WP). It is often recommended to pre-slurry these formulations.[12]

  • Agitate thoroughly until these products are fully dispersed.

  • Add suspension concentrates (SC) or flowables (F), such as this compound 41% SC.[1][11]

  • Add soluble liquids (SL).[11]

  • Add emulsifiable concentrates (EC).[11]

  • Finally, add any surfactants or crop oil concentrates.[11]

  • Top off the tank with the remaining water while maintaining agitation.[12]

Always consult the product labels for specific mixing instructions, as some products may have unique requirements.[11]

Q4: What role do adjuvants play in optimizing this compound tank mixtures?

A4: Adjuvants can significantly enhance the performance of this compound tank mixes.[13] Their primary functions include:

  • Improving soil adsorption: Non-ionic surfactants can enhance the binding of this compound to soil particles, improving its pre-emergent activity.[1]

  • Enhancing coverage and retention: Adjuvants can optimize droplet size and help the herbicide adhere to soil, which is particularly beneficial in variable weather conditions.[14][15]

  • Increasing penetration: Oil-based adjuvants can facilitate the penetration of the herbicide through the waxy cuticle of emerged weeds.[13]

  • Conditioning spray water: Water conditioners can mitigate the negative effects of hard water on herbicide efficacy.[16]

Q5: How does water quality impact the efficacy of this compound tank mixes?

A5: Water quality can significantly affect herbicide performance. Key parameters to consider are:

  • pH: The pH of the spray solution can affect the stability and absorption of some herbicides.[16]

  • Hardness: High levels of minerals like calcium and magnesium can antagonize certain herbicides, reducing their effectiveness.[16]

  • Turbidity: Suspended soil or organic matter in the water can bind to the herbicide, reducing its availability for weed control.[16] It is recommended to use clean water for preparing spray solutions.[16]

Troubleshooting Guides

Issue 1: Reduced Weed Control Efficacy

  • Question: My this compound tank mix is not providing the expected level of weed control. What are the potential causes?

  • Answer:

    • Herbicide Resistance: The target weed population may have developed resistance to this compound or its tank-mix partner.[5][17] It is crucial to rotate herbicide modes of action and use integrated weed management practices.[5]

    • Improper Application Timing: this compound is a pre-emergent herbicide and is most effective when applied before weed emergence.[1][2] Applications to emerged weeds may result in poor control.

    • Environmental Conditions: Lack of rainfall after application can reduce the activation and soil incorporation of pre-emergent herbicides.[7] Conversely, excessive rainfall can lead to leaching.

    • Incorrect Mixing Order or Incompatibility: Improper mixing can lead to the settling or deactivation of active ingredients.[9][18] Always perform a jar test when using a new tank mix combination.[9][19]

    • Poor Water Quality: High pH, hardness, or turbidity can reduce herbicide efficacy.[16]

    • Inadequate Application Rate or Coverage: Ensure that the correct rates of all tank-mix partners are used and that the spray volume is sufficient for uniform soil coverage.[1]

Issue 2: Crop Injury or Phytotoxicity

  • Question: I am observing stunting or other signs of injury in my crop after applying a this compound tank mix. What could be the cause?

  • Answer:

    • Application Timing: Applying certain tank mixes at the wrong crop growth stage can lead to injury. For example, some this compound combinations are recommended for application at specific leaf stages in cereals.[2]

    • Soil Type: Crop injury can be more pronounced in sandy soils with low organic matter, as this can increase herbicide availability for crop uptake.[7][20]

    • Environmental Stress: Crops under stress from factors like cold, heat, or drought may be more susceptible to herbicide injury.

    • Incorrect Application Rate: Exceeding the recommended application rates can increase the risk of phytotoxicity.

    • Tank Contamination: Residues from previously used herbicides in the spray tank can cause crop injury. Thoroughly clean the sprayer between applications.[11]

Issue 3: Clogged Nozzles or Filters

  • Question: My sprayer nozzles and filters are frequently clogging during the application of a this compound tank mix. What is the likely problem?

  • Answer:

    • Physical Incompatibility: The tank-mix partners may be physically incompatible, leading to the formation of precipitates or clumps.[18] This can be caused by an incorrect mixing order or the inherent properties of the formulations.[18]

    • Incomplete Dissolution: Water-dispersible granules (WDG) or wettable powders (WP) may not have been fully dissolved or slurried before being added to the tank.[21]

    • Poor Agitation: Inadequate agitation can cause products to settle out of the solution, leading to blockages.[10]

    • Cold Water: Using very cold water can slow down the dissolution of some herbicide formulations.[19]

Data Presentation

Table 1: Efficacy of this compound and Tank-Mix Partners on Key Weeds

Herbicide(s)Target WeedsApplication TimingEfficacy (%)Reference
This compoundAnnual grasses (e.g., wild oats, blackgrass)Pre-emergence80-95[1][5]
This compound + DiflufenicanAnnual grasses and broadleaf weedsPre- or early post-emergence85-98[2][4]
This compound + MetribuzinBroadleaf weedsPre-emergenceIncreased control over this compound alone[1][2]
This compound + IsoxaflutoleTexas panicum, Palmer amaranth, pitted morninggloryPre-emergence80-99 (variable)[7]
This compound + Diflufenican + PendimethalinBlack-grassPre-emergenceImproved control by 10-16% over the two-way mix[8]

Table 2: Recommended Application Parameters for this compound Tank Mixes

ParameterRecommendationRationaleReference
Water Volume 200–400 L/haEnsures uniform soil coverage for pre-emergent activity.[1]
Adjuvant Non-ionic surfactant (0.2% v/v) or as per labelImproves soil adsorption and overall efficacy.[1]
Soil Moisture Moist soil (10–20 mm moisture)Essential for the activation of pre-emergent herbicides.[1]
Application Timing Pre-emergence (0–3 days after sowing)Targets weeds before they emerge for optimal control.[1]

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

Objective: To determine the physical compatibility of a planned this compound tank mixture before large-scale mixing.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • The carrier to be used (water or liquid fertilizer from the intended source)

  • All herbicide products and adjuvants to be included in the tank mix

  • Pipettes or measuring spoons for accurate measurement

Procedure:

  • Add one pint of the carrier to the jar.[19]

  • In the same order as you would add them to the spray tank, add each component of the tank mix in the correct proportional amount. For example, if the spray rate is 1 quart of product per 100 gallons of water, add 0.5 teaspoons of product to the pint of water in the jar.

  • Secure the lid and invert the jar 10-15 times to mix thoroughly.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.[19]

  • If the mixture remains uniform, the products are likely compatible. If incompatibility is observed, a compatibility agent may be needed. Repeat the jar test, adding the compatibility agent first.[18]

Protocol 2: Small-Scale Efficacy Trial

Objective: To evaluate the efficacy of a new this compound tank mixture on a target weed spectrum under controlled conditions.

Materials:

  • Pots or trays filled with a representative soil type

  • Seeds of the target weed species

  • Seeds of the crop to be grown (for phytotoxicity assessment)

  • A calibrated research sprayer or backpack sprayer

  • The this compound and tank-mix partner herbicides

  • An untreated control for comparison

Procedure:

  • Planting: Sow the weed and crop seeds at a uniform depth in the pots.

  • Herbicide Application: Apply the herbicide treatments at the desired growth stage (e.g., pre-emergence of weeds and crop). Ensure the sprayer is calibrated to deliver the intended application rate and volume.

  • Experimental Design: Include an untreated control and treatments for each herbicide applied alone, as well as the tank mixture. Replicate each treatment at least three times.

  • Environmental Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for plant growth.

  • Data Collection: At regular intervals (e.g., 7, 14, and 28 days after treatment), assess weed control efficacy (e.g., percent control, biomass reduction) and crop injury (e.g., stunting, chlorosis).

  • Data Analysis: Statistically analyze the data to determine if the tank mixture provides a synergistic, additive, or antagonistic effect compared to the individual components.

Mandatory Visualization

Herbicide_Mixing_Order tank_fill 1. Fill Tank 50-75% with Water add_agents 2. Add Water Conditioners & Compatibility Agents tank_fill->add_agents add_dry 3. Add Wettable Powders (WP) & Water Dispersible Granules (WDG) add_agents->add_dry add_sc 4. Add Suspension Concentrates (SC) (e.g., this compound) add_dry->add_sc add_sl 5. Add Soluble Liquids (SL) add_sc->add_sl add_ec 6. Add Emulsifiable Concentrates (EC) add_sl->add_ec add_surfactants 7. Add Surfactants & Crop Oils add_ec->add_surfactants final_fill 8. Top off with Water (Maintain Agitation) add_surfactants->final_fill

References

Technical Support Center: Mitigating the Impact of Flufenacet on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on the impact of the herbicide Flufenacet on non-target soil microorganisms.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Inconsistent results in microbial biomass measurements (e.g., PLFA, fumigation-extraction) after this compound application. Soil heterogeneity, variations in this compound application, extraction inefficiency, or temporal fluctuations in the microbial community.- Ensure soil homogeneity: Thoroughly mix soil samples before and after this compound application. - Standardize application: Use precise application techniques to ensure even distribution of this compound. - Optimize extraction: Verify and validate your extraction protocol for your specific soil type. - Implement time-series analysis: Collect samples at multiple time points after application to capture the dynamic response of the microbial community.[1][2]
No significant effect of this compound observed on microbial activity or diversity. The applied concentration may be too low for your soil type, the soil may have a high organic matter content that adsorbs the herbicide, or the microbial community may have developed resistance.[1][2]- Conduct a dose-response experiment: Test a range of this compound concentrations to determine the toxicity threshold for your specific soil. - Characterize your soil: Analyze soil properties, particularly organic matter content and texture, which can influence this compound bioavailability.[3] - Investigate microbial adaptation: Consider long-term exposure studies to assess the potential for microbial community adaptation.
Difficulty in isolating this compound-degrading microorganisms. This compound may be co-metabolized and not serve as a primary growth substrate, or the appropriate enrichment culture conditions have not been met.- Utilize co-substrates: In your enrichment cultures, provide an additional carbon source that may promote the co-metabolism of this compound. - Vary culture conditions: Experiment with different media compositions, pH levels, and incubation temperatures to better mimic the soil environment. - Employ molecular techniques: Use stable isotope probing (SIP) with 13C-labeled this compound to identify the microorganisms actively assimilating the herbicide.
Organic amendments do not appear to mitigate this compound's impact. The type of organic amendment may not be suitable for your soil, the application rate may be insufficient, or the amendment may alter this compound's bioavailability in an unexpected way.[1][2]- Test different amendments: Evaluate various organic materials (e.g., compost, biochar, manure) for their effectiveness in your soil type.[1][4][5] - Optimize application rate: Conduct experiments with varying rates of the chosen amendment to find the optimal level for mitigating this compound's effects. - Analyze sorption-desorption: Characterize how the amendment influences the binding and release of this compound in the soil.[3]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary documented effects of this compound on non-target soil microorganisms?

This compound has been shown to negatively impact soil microbial communities.[6][7][8] Studies have reported a decrease in microbial biomass, a reduction in the abundance of beneficial microorganisms such as Azotobacter, organotrophic bacteria, actinobacteria, and fungi, and alterations in the overall microbial community structure.[6][7][8][9] Furthermore, this compound can inhibit the activity of various soil enzymes that are crucial for nutrient cycling.[6][7][8]

Q2: Which soil enzymes are most sensitive to this compound?

Research indicates that this compound can suppress the activity of several key soil enzymes. These include dehydrogenases (a general indicator of microbial activity), catalase, urease, alkaline phosphatase, and arylsulfatase.[6][7][8] Interestingly, some studies have observed an initial, transient increase in β-glucosidase activity, followed by a decline over time.[6][7]

Mitigation Strategies

Q3: How can the negative impact of this compound on soil microorganisms be reduced?

Two primary strategies for mitigating the adverse effects of this compound are biostimulation and bioaugmentation.

  • Biostimulation involves the addition of organic amendments to the soil, such as spent mushroom substrate or green compost.[1][2][4][5] These amendments can buffer the toxic effects of the herbicide, likely by increasing its adsorption and reducing its bioavailability to microorganisms.[1][2] They also provide additional nutrients that can stimulate the growth and activity of the indigenous microbial population.[4][5]

  • Bioaugmentation is the introduction of specific microorganisms with the ability to degrade this compound into the soil.[10][11][12] This approach can enhance the removal of the herbicide from the soil environment.

Q4: What is the role of organic amendments in protecting soil microorganisms from this compound?

Organic amendments can play a crucial role in mitigating the ecotoxicological impact of this compound in several ways:[1][2]

  • Adsorption: The organic matter in these amendments can bind to this compound, reducing its concentration in the soil solution and thus its bioavailability to harm microorganisms.[1][3]

  • Nutrient Provision: Amendments enrich the soil with nutrients, which can enhance microbial growth and resilience.[4][5]

  • Microbial Habitat: They can improve soil structure, creating more favorable habitats for a diverse microbial community.

Experimental Design and Analysis

Q5: What are the key parameters to measure when assessing the impact of this compound on soil microorganisms?

A comprehensive assessment should include the analysis of:

  • Microbial Biomass: Techniques like Phospholipid Fatty Acid (PLFA) analysis or substrate-induced respiration can quantify the total microbial biomass and provide insights into the community structure (e.g., fungal-to-bacterial ratio).[1][2]

  • Soil Enzyme Activities: Assaying a suite of enzymes (e.g., dehydrogenase, urease, phosphatases) provides a functional measure of the soil's biochemical processes.[6][7][13][14]

  • Microbial Community Composition: Next-generation sequencing of 16S rRNA (for bacteria) and ITS (for fungi) genes can reveal changes in the diversity and abundance of specific microbial taxa.

  • This compound Residue Analysis: Quantifying the concentration of this compound and its metabolites in the soil over time is crucial to understand its persistence and degradation.[3]

Q6: How can I design an experiment to test the effectiveness of a mitigation strategy?

A well-designed experiment should include the following:

  • Control Groups: A negative control (no this compound) and a positive control (this compound with no mitigation strategy).

  • Treatment Groups: The mitigation strategy (e.g., a specific organic amendment) applied with this compound.

  • Replication: A sufficient number of replicates for each treatment to ensure statistical power.

  • Time-Series Sampling: Collection of soil samples at multiple time points to monitor the dynamics of the microbial response and this compound degradation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the impact of this compound on soil microorganisms.

Table 1: Effect of this compound and Organic Amendments on Soil Dehydrogenase Activity (DHA)

TreatmentDHA (% of Control)Time PointReference
This compoundInhibitionVaries with dose and time[6][7]
This compound + Spent Mushroom SubstrateBuffered effectMultiple time points[1][2]
This compound + Green CompostBuffered effectMultiple time points[1][2]

Table 2: Impact of a this compound and Isoxaflutole (B1672639) Mixture on Soil Microbial Populations

Microbial GroupEffect at Higher DosesReference
AzotobacterDecrease[6][7][8]
Organotrophic BacteriaDecrease[6][7][8]
ActinobacteriaDecrease[6][7][8]
FungiDecrease[6][7][8]

Table 3: Effect of a this compound and Isoxaflutole Mixture on Soil Enzyme Activities

EnzymeEffectReference
DehydrogenasesSuppressed[6][7][8]
CatalaseSuppressed[6][7][8]
UreaseSuppressed[6][7][8]
Alkaline PhosphataseSuppressed[6][7][8]
ArylsulfataseSuppressed[6][7][8]
β-glucosidaseInitial increase, then decline[6][7][8]

Experimental Protocols

Protocol 1: Assessment of Soil Dehydrogenase Activity

Principle: Dehydrogenase enzymes are intracellular enzymes present in viable microbial cells. Their activity is often used as an indicator of overall microbial activity. This method is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is a red-colored compound that can be measured spectrophotometrically.

Materials:

  • Fresh soil samples

  • Calcium carbonate (CaCO3)

  • 0.5% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Methanol (B129727)

  • Incubator

  • Centrifuge

  • Spectrophotometer

  • Mortar and pestle

  • Sand

Procedure:

  • Weigh 5 g of fresh soil into a test tube.

  • Add 0.1 g of CaCO3.

  • Add 2.5 ml of 0.5% TTC solution.

  • Mix thoroughly and incubate at 37°C for 24 hours in the dark.

  • After incubation, add 10 ml of methanol and shake vigorously for 1 minute.

  • Centrifuge the suspension at 2000 rpm for 5 minutes.

  • Transfer the supernatant to a clean test tube.

  • Repeat the extraction with methanol until the supernatant is colorless.

  • Combine all the supernatants and adjust the final volume to 25 ml with methanol.

  • Measure the absorbance of the red-colored solution at 485 nm using a spectrophotometer, with methanol as a blank.

  • A standard curve should be prepared using known concentrations of TPF in methanol.

  • Express the results as µg of TPF produced per gram of dry soil per hour.

Protocol 2: Phospholipid Fatty Acid (PLFA) Analysis for Microbial Biomass and Community Structure

Principle: PLFAs are essential components of microbial cell membranes and degrade rapidly upon cell death. The analysis of the total amount and composition of PLFAs provides a quantitative measure of the viable microbial biomass and a fingerprint of the microbial community structure.

Materials:

  • Freeze-dried soil samples

  • Phosphate buffer

  • Chloroform

  • Methanol

  • Solid Phase Extraction (SPE) columns

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., 19:0 phosphatidylcholine)

Procedure:

  • Lipid Extraction:

    • Extract lipids from 8 g of freeze-dried soil using a one-phase extraction with a chloroform:methanol:phosphate buffer mixture.

    • Add the internal standard at the beginning of the extraction.

  • Fractionation:

    • Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids (B1166683) using Solid Phase Extraction (SPE) with silica (B1680970) columns.

    • Elute the fractions with chloroform, acetone, and methanol, respectively.

  • Methanolysis:

    • Subject the phospholipid fraction to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph-mass spectrometer (GC-MS).

    • Identify and quantify individual FAMEs based on their retention times and mass spectra compared to known standards.

  • Data Interpretation:

    • Calculate the total microbial biomass based on the total concentration of PLFAs.

    • Use specific PLFA biomarkers to estimate the abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Microbial Analysis cluster_chem Chemical Analysis cluster_data Data Interpretation soil_collection Soil Collection flufenacet_application This compound Application soil_collection->flufenacet_application incubation Incubation flufenacet_application->incubation plfa PLFA Analysis (Biomass & Structure) incubation->plfa enzyme_assays Enzyme Assays (Activity) ngs Next-Gen Sequencing (Community Composition) residue_analysis This compound Residue Analysis incubation->residue_analysis data_analysis Statistical Analysis plfa->data_analysis enzyme_assays->data_analysis ngs->data_analysis residue_analysis->data_analysis conclusion Conclusion on Impact & Mitigation data_analysis->conclusion mitigation_strategies cluster_mitigation Mitigation Strategies This compound This compound Application impact Negative Impact on Soil Microorganisms (Reduced Biomass & Activity) This compound->impact biostimulation Biostimulation (e.g., Organic Amendments) impact->biostimulation bioaugmentation Bioaugmentation (Inoculation of Degraders) outcome Reduced Impact & Enhanced Degradation biostimulation->outcome bioaugmentation->outcome flufenacet_impact_pathway This compound This compound in Soil direct_toxicity Direct Toxicity to Microorganisms This compound->direct_toxicity enzyme_inhibition Inhibition of Key Soil Enzymes This compound->enzyme_inhibition decreased_biomass Decreased Microbial Biomass direct_toxicity->decreased_biomass altered_community Altered Community Structure direct_toxicity->altered_community impaired_function Impaired Soil Functions (e.g., Nutrient Cycling) enzyme_inhibition->impaired_function decreased_biomass->impaired_function altered_community->impaired_function

References

Technical Support Center: Optimizing Flufenacet Extraction from Aged Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Flufenacet from aged soil samples.

Introduction to this compound Extraction Challenges

This compound, an oxyacetamide herbicide, can become increasingly difficult to extract from soil over time. This "aging" effect is primarily due to the gradual sequestration of this compound molecules within the soil matrix. Residues can become strongly adsorbed to soil components like organic matter and clay minerals, or even become entrapped in micropores, forming what are known as "bound" or "non-extractable" residues. Standard extraction methods, often developed using freshly spiked soil samples, may prove inefficient for aged samples, leading to an underestimation of the actual residue levels.

The efficiency of any extraction method is significantly influenced by the physicochemical properties of the soil, including its pH, organic matter content, and clay content. Generally, soils with lower pH and higher organic matter and clay content tend to exhibit stronger adsorption of this compound.[1][2]

This guide offers insights into overcoming these challenges through optimized extraction protocols and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound from my aged soil samples consistently low?

Low recovery of this compound from aged soil is a common issue. Over time, this compound can become more strongly bound to soil particles, particularly organic matter and clay. This process, known as aging, makes the residues less accessible to extraction solvents. Your standard extraction protocol may not be aggressive enough to break these interactions.

Q2: What are "bound" or "non-extractable" residues?

Bound or non-extractable residues (NERs) are chemical species originating from the initial pesticide application that cannot be extracted by methods that do not significantly alter the chemical nature of the residues or the soil matrix.[3] These residues are of regulatory interest as they may be released back into the environment over time.

Q3: Which solvent system is most effective for this compound extraction?

The choice of solvent is critical. While various solvents have been used, a mixture of a polar and a non-polar solvent often yields better results. For instance, acetone (B3395972) mixed with n-heptane has been used in Pressurized Liquid Extraction (PLE) for other aged pesticides.[4][5] For conventional shaking methods, a mixture of acetone and 0.2 M HCl (95:5) has shown good results for fortified samples.[6] For Matrix Solid Phase Dispersion (MSPD), an acetone:hexane (8:2) mixture has been effective.[7]

Q4: How does soil composition affect this compound extraction?

Soil properties play a crucial role. Higher organic matter and clay content generally lead to stronger adsorption and lower extraction efficiency.[1][2] Soil pH can also be a factor; lower pH has been correlated with higher adsorption of this compound.[1][2]

Q5: Are there more advanced extraction techniques that can improve recovery from aged samples?

Yes, techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) can significantly improve recovery. These methods use elevated temperatures and pressures to enhance solvent penetration and desorption of bound residues.[8][9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Recovery Inefficient extraction of aged residues.1. Increase Extraction Aggressiveness: Move from a single-step to a multi-step extraction. A laboratory method involving three extraction steps has been shown to be more effective for aged this compound residues than a single-step method.[12] 2. Optimize Solvent System: If using a single solvent, try a solvent mixture with varying polarity (e.g., acetone/hexane, dichloromethane/acetone). 3. Increase Temperature and Time: For shaking methods, increasing the extraction time can help. For advanced techniques like PLE, optimizing the temperature is crucial; for some aged residues, recovery increases with temperature up to a certain point (e.g., 100-140°C) and then may decrease.[9] 4. Consider Advanced Techniques: If feasible, switch to PLE/ASE or MAE.[8][9][10][11]
Poor Reproducibility Inhomogeneous sample; inconsistent extraction procedure.1. Ensure Sample Homogeneity: Thoroughly mix and sieve the soil sample before taking subsamples for extraction. 2. Standardize Extraction Protocol: Ensure consistent solvent volumes, extraction times, and shaking speeds for all samples. 3. Use of Internal Standards: Incorporate an internal standard early in the analytical process to correct for variations in extraction and sample processing.
Matrix Interference in Analysis Co-extraction of interfering compounds from the soil matrix.1. Implement a Clean-up Step: Use Solid Phase Extraction (SPE) with appropriate sorbents (e.g., Florisil, GCB/PSA) to remove interfering substances from the extract before analysis.[7][13] 2. Selective Extraction: Techniques like selective pressurized liquid extraction (SPLE) can combine extraction and clean-up in a single step.[4][5]
Incomplete Extraction of Bound Residues Strong binding of this compound to the soil matrix.1. Sequential Extraction: Employ a sequential extraction protocol with solvents of increasing polarity to release different fractions of bound residues. This can provide a more accurate picture of the total residue content. 2. Harsh Extraction Conditions (for research purposes): In non-regulatory research, stronger reagents or more extreme conditions might be explored to understand the nature of the bound residues, but this may alter the chemical form of the analyte.

Data on Extraction Efficiency

The following tables summarize recovery data for this compound and other pesticides using various extraction methods. This data can help in selecting an appropriate method and setting expectations for recovery from aged soil samples.

Table 1: this compound Extraction Efficiency from Soil

Extraction MethodSolvent SystemSoil TypeRecovery (%)Reference
ShakingAcetone/0.2 M HCl (95:5)Fortified Soil81-100[6]
MSPDAcetone/Hexane (8:2)Fortified Loamy Sand80.9-93.0 (HPLC)[7]
MSPDAcetone/Hexane (8:2)Fortified Loamy Sand88.0-96.2 (GC-MS/MS)[7]
Laboratory Method (3 steps)Not specifiedAged Sandy Loam (0 days)97.8[12]
Field Method (1 step)Not specifiedAged Sandy Loam (0 days)86.0[12]
Laboratory Method (3 steps)Not specifiedAged Sandy Loam (32 days)81.9[12]
Field Method (1 step)Not specifiedAged Sandy Loam (32 days)73.1[12]

Table 2: Comparison of Advanced Extraction Techniques for Aged Pesticide Residues (Various Compounds)

Extraction MethodCompound ClassKey FindingReference
PLE/ASEAtrazine, AlachlorEfficiency was generally better than Soxhlet or shaking methods. Recovery was significantly influenced by temperature for aged residues.[9]
PLESulfonamidesA temperature increase from 100 to 200°C improved extraction efficiency up to six-fold for aged residues.
MAEMultiresidueMAE was more efficient and faster than the Soxhlet method for a broad range of pesticides.[10][11]
QuEChERSMultiresidueThe QuEChERS method was found to be the most efficient among the compared methods (USE, DIN 12393, PLE) for 24 pesticides.

Experimental Protocols

Protocol 1: Aggressive Multi-Step Solvent Extraction for Aged this compound Residues

This protocol is a generalized aggressive extraction method based on the principle of using multiple extraction steps to improve the recovery of aged residues.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • First Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of a 95:5 (v/v) mixture of acetone and 0.2 M hydrochloric acid.

    • Shake vigorously on a mechanical shaker for 1 hour.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a collection flask.

  • Second Extraction:

    • To the soil pellet remaining in the centrifuge tube, add another 20 mL of the acetone/HCl mixture.

    • Repeat the shaking and centrifugation steps.

    • Combine the supernatant with the first extract.

  • Third Extraction:

    • Repeat the extraction process a third time with 20 mL of the solvent mixture.

    • Combine all three supernatants.

  • Clean-up and Analysis:

    • The combined extract can then be concentrated and subjected to a clean-up procedure, such as Solid Phase Extraction (SPE), before analysis by GC or LC-MS/MS.

Protocol 2: Pressurized Liquid Extraction (PLE) for Aged this compound Residues

This protocol provides a starting point for developing a PLE method for aged this compound residues, based on general principles for aged pesticide extraction.

  • Sample Preparation: Mix 10 g of air-dried, sieved soil with a dispersing agent like diatomaceous earth.

  • PLE Cell Packing: Pack the mixture into a stainless-steel extraction cell.

  • PLE Parameters (to be optimized):

    • Solvent: Acetonitrile or a mixture of acetone and n-heptane (1:1, v/v).

    • Temperature: Start with 100°C and optimize in the range of 80-150°C.

    • Pressure: 1500 psi.

    • Static Time: 10 minutes.

    • Cycles: 3 static cycles.

  • Extraction: Perform the extraction using the optimized parameters.

  • Clean-up and Analysis: The collected extract may require a clean-up step before analysis.

Protocol 3: Polarity-Based Sequential Extraction

This protocol is designed to fractionate and extract this compound based on its binding strength to the soil matrix.

  • Sample Preparation: Use 5 g of air-dried, sieved soil in a centrifuge tube.

  • Step 1: Water Extraction (Mobile Fraction)

    • Add 20 mL of deionized water.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant.

  • Step 2: Acetonitrile Extraction (Less Polar Fraction)

    • To the remaining soil pellet, add 20 mL of acetonitrile.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant.

  • Step 3: Methanol (B129727)/Chloroform Extraction (More Tightly Bound Fraction)

    • To the remaining soil pellet, add 20 mL of a 1:1 (v/v) mixture of methanol and chloroform.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant.

  • Analysis: Each fraction can be analyzed separately to quantify the amount of this compound in different binding states.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting AgedSoil Aged Soil Sample Homogenize Homogenize & Sieve AgedSoil->Homogenize Shaking Solvent Shaking Homogenize->Shaking MSPD MSPD Homogenize->MSPD PLE PLE/ASE Homogenize->PLE MAE MAE Homogenize->MAE Cleanup Clean-up (e.g., SPE) Shaking->Cleanup MSPD->Cleanup PLE->Cleanup MAE->Cleanup Analysis GC or LC-MS/MS Cleanup->Analysis LowRecovery Low Recovery Optimize Optimize Method LowRecovery->Optimize If issues persist Optimize->Shaking Optimize->MSPD Optimize->PLE Optimize->MAE Sequential_Extraction_Logic cluster_steps Extraction Steps cluster_fractions Analyte Fractions Soil Aged Soil Sample Step1 Step 1: Polar Solvent (e.g., Water) Soil->Step1 Step2 Step 2: Medium-Polarity Solvent (e.g., Acetonitrile) Step1->Step2 Residue Mobile Mobile/Weakly Bound Step1->Mobile Step3 Step 3: Non-Polar/Mixed Solvent (e.g., Methanol/Chloroform) Step2->Step3 Residue LessBound Less Tightly Bound Step2->LessBound TightlyBound Tightly Bound Step3->TightlyBound

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for Flufenacet Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method for the quantification of Flufenacet against established protocols. The performance of each method is supported by experimental data to aid researchers in selecting the most suitable approach for their specific analytical needs.

Introduction to this compound Analysis

This compound is a widely used herbicide for the control of annual grasses and some broadleaf weeds in a variety of crops.[1] Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental impact.[2][3][4] This guide compares the established methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a more recent approach utilizing Matrix Solid Phase Dispersion (MSPD) for sample extraction followed by HPLC or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

Comparative Analysis of Analytical Methods

The performance of the established and novel methods for this compound analysis is summarized below. The data presented is a synthesis of findings from multiple studies.

Parameter Established Method: HPLC-UV Established Method: GC-ECD Novel Method: MSPD followed by HPLC-UV / GC-MS/MS
Linearity Good linearity in the working concentration range.Good linearity with appropriate calibration standards.Excellent linearity has been demonstrated for both HPLC and GC-MS/MS detection following MSPD extraction.[3]
Accuracy (Recovery) 80.9% to 93.0% in soil and wheat grain.[3]81% to 100% in soil, wheat grain, and straw.[2]88.0% to 96.2% when quantified using GC-MS/MS.[3]
Precision (RSD) Relative standard deviation is typically less than 10%.[3]Relative standard deviations are generally low, indicating good precision.Relative standard deviation is less than 10%.[3]
Limit of Detection (LOD) Generally in the low µg/g range.Dependent on the detector, but can achieve low detection limits.0.001 µg/g with GC-MS/MS detection.[3]
Limit of Quantification (LOQ) 0.01 µg/g in agricultural products.[5][6][7]Typically in the µg/g range.0.003 µg/g with GC-MS/MS detection.[3]
Sample Matrix Soil, wheat grain.[3]Soil, wheat grain, straw.[2]Soil, wheat grain.[3]
Instrumentation HPLC with UV-Vis detector.[3]Gas chromatograph with an electron-capture detector (ECD).[2]HPLC-UV or GC-MS/MS.[3]
Throughput Moderate.Moderate.The MSPD extraction is relatively simple and can improve sample throughput.

Experimental Workflows

The general workflow for validating a new analytical method and comparing it against established protocols is depicted below.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_validation Method Validation cluster_comparison Comparison & Reporting define_scope Define Scope & Purpose select_methods Select Established & New Methods define_scope->select_methods prepare_standards Prepare Standards & Reagents select_methods->prepare_standards sample_prep Sample Preparation prepare_standards->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq specificity Specificity data_acquisition->specificity data_comparison Compare Performance Data linearity->data_comparison accuracy->data_comparison precision->data_comparison lod_loq->data_comparison specificity->data_comparison protocol_documentation Document Protocols data_comparison->protocol_documentation final_report Generate Final Report protocol_documentation->final_report

Caption: General workflow for analytical method validation and comparison.

Detailed Experimental Protocols

Established Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a method for the quantification of this compound in soil and wheat grain.[3]

4.1.1. Sample Preparation (Solid-Liquid Extraction)

  • Weigh 10 g of a homogenized sample (soil or grain) into a 50 mL centrifuge tube.

  • Add 20 mL of methanol (B129727).

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.1.2. HPLC-UV Conditions

  • Instrument: HPLC system with a UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: Methanol:water (80:20, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[3]

  • Retention Time: Approximately 4.08 min.[3]

Established Method: Gas Chromatography (GC-ECD)

This protocol is adapted from a method for detecting this compound residues in soil, wheat grain, and straw.[2]

4.2.1. Sample Preparation (Solvent Extraction)

  • Fortify samples with this compound standard solution for recovery studies.

  • For soil samples, extract with a mixture of acetone (B3395972) and 0.2 M HCl (95:5) using a horizontal shaker.[2]

  • For plant samples (wheat grain and straw), use a Soxhlet extractor with the same solvent mixture.[2]

  • Perform a liquid-liquid partition with dichloromethane (B109758) for cleanup.[2]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.

4.2.2. GC-ECD Conditions

  • Instrument: Gas chromatograph equipped with an electron-capture detector (ECD).[2]

  • Column: HP-1 capillary column.[2]

  • Carrier Gas: Nitrogen at a flow rate of 15 mL/min.[2]

  • Temperatures:

    • Oven: 190°C.[2]

    • Injector: 210°C.[2]

    • Detector: 270°C.[2]

  • Retention Time: Approximately 2.07 min.[2]

Novel Method: Matrix Solid Phase Dispersion (MSPD) followed by HPLC-UV or GC-MS/MS

This protocol utilizes a streamlined extraction technique for this compound from soil and grain samples.[3]

4.3.1. Sample Preparation (MSPD)

  • Blend a representative sample of soil or grain with 5 g of activated Florisil.[3]

  • Pack a glass column with cotton at the bottom, followed by 2 g of sodium sulfate, 1.0 g of charcoal, and finally the sample-Florisil blend.[3]

  • Elute the analyte with 45 mL of an acetone:hexane (8:2, v/v) mixture.[3]

  • Collect the eluate and evaporate the solvent to dryness using a rotary evaporator at 40°C.[3]

  • Reconstitute the residue in 2 mL of methanol for analysis by HPLC or GC-MS/MS.[3]

4.3.2. Instrumental Analysis

  • For HPLC-UV analysis: Follow the conditions outlined in section 4.1.2.

  • For GC-MS/MS analysis:

    • Instrument: GC system coupled to a tandem mass spectrometer.[3]

    • Column: HP-5 column (30 m x 0.32 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

    • Injection Mode: Pulsed splitless.[3]

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Conclusion

The novel Matrix Solid Phase Dispersion (MSPD) method offers a simple and efficient extraction procedure for this compound from complex matrices like soil and wheat grain. When coupled with GC-MS/MS, this method demonstrates superior sensitivity with lower limits of detection and quantification compared to established HPLC-UV and GC-ECD methods.[3] While all three methods provide acceptable accuracy and precision, the MSPD-GC-MS/MS approach is particularly advantageous for trace residue analysis. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Analysis of Flufenacet and S-metolachlor for Grassy Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Agricultural Scientists

This guide provides an objective comparison of two leading pre-emergent herbicides, Flufenacet and S-metolachlor, used for the control of grassy weeds. Both active ingredients belong to the Herbicide Resistance Action Committee (HRAC) Group 15, sharing a primary mode of action, yet they exhibit differences in chemical structure, application, and the nuances of their efficacy. This analysis is supported by experimental data to inform research and the development of effective weed management strategies.

Mechanism of Action: A Shared Pathway

Both this compound, an oxyacetamide, and S-metolachlor, a chloroacetamide, function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2][3][4] VLCFAs are critical components of cell membranes and the protective outer wax layer of plants. By blocking the elongase enzymes responsible for their production, these herbicides disrupt cell division and membrane integrity in the meristematic tissues of germinating weeds.[4][5] This action halts the growth of roots and shoots, leading to the death of susceptible seedlings before they can emerge from the soil.[1][5]

While both are primarily absorbed from the soil by the roots and emerging shoots of weeds, this compound has been noted to more directly interfere with cell membrane selectivity and permeability.[2][4] S-metolachlor is absorbed mainly by the coleoptiles of germinating grasses and the hypocotyls of broadleaf weeds.[1]

cluster_herbicide HRAC Group 15 Herbicides cluster_downstream Downstream Effects herbicide herbicide process process enzyme enzyme result result negative_result negative_result This compound This compound This compound->Inhibition S_metolachlor S-metolachlor S_metolachlor->Inhibition Elongase VLCFA Elongase Enzymes VLCFA_Synthesis VLCFA Synthesis Elongase->VLCFA_Synthesis VLCFAs Very-Long-Chain Fatty Acids (>C20) VLCFA_Synthesis->VLCFAs Membranes Cell Membranes & Cuticular Waxes VLCFAs->Membranes Growth Seedling Shoot & Root Growth Membranes->Growth Emergence Weed Emergence Growth->Emergence Inhibition->Elongase No_Growth Growth Inhibition Inhibition->No_Growth Death Seedling Death No_Growth->Death

Fig. 1: Mechanism of Action for VLCFA-inhibiting herbicides.

Comparative Efficacy and Characteristics

While sharing a mode of action, the performance of this compound and S-metolachlor can vary based on the target weed species, environmental conditions, and the presence of herbicide-resistant biotypes.

FeatureThis compoundS-metolachlor
Chemical Family Oxyacetamide[2][4]Chloroacetamide[1][6]
HRAC Group 15 (K3)[7]15 (K3)[8]
Primary Target Annual Grasses (e.g., Alopecurus myosuroides, Lolium spp.)[2][3]Annual Grasses and some small-seeded Broadleaf Weeds[1][6]
Uptake Route Primarily roots and shoots from soil[4]Primarily emerging shoots (coleoptile/hypocotyl) from soil[1]
Residual Activity High residual effect[2]4–6 weeks of soil activity[1]
Key Advantage Effective on grass weeds resistant to other modes of action (e.g., ACCase, ALS inhibitors)[3][9]High activity at lower rates than racemic metolachlor[1][5]
Primary Resistance Enhanced metabolic degradation[10][9]Enhanced metabolic degradation (often via GST enzymes)[8]

Table 1: Summary of Herbicide Characteristics

The following tables summarize findings from various studies on herbicide efficacy. Direct percentage comparisons are challenging due to variations in experimental conditions, application rates, and weed populations.

Weed SpeciesHerbicide(s)Key FindingsCitation(s)
Alopecurus myosuroides (Black-grass) This compoundControls most populations at registered rates, but reduced sensitivity observed in some biotypes due to enhanced metabolism.[9][9]
S-metolachlorEfficacy was also significantly decreased in black-grass populations that showed reduced sensitivity to this compound.[9][9]
This compound MixturesMixtures with diflufenican, flurtamone, or metribuzin (B1676530) significantly improved efficacy on less susceptible populations.[9][11][9][11]
Lolium spp. (Ryegrass) This compoundApplication to soil + foliage at a 0.5x dose resulted in >99% reduction in foliar weight of L. multiflorum.[12][13][12][13]
S-metolachlorShown to provide up to 97% control of glyphosate-resistant Italian ryegrass 100 days after a fall application.[14][14]
Digitaria horizontalis This compound + DiflufenicanProvided acceptable to perfect control at rates of 200 + 50 g a.i./ha.[15][15]
S-metolachlor + PrometrynUsed as a reference product in the same study, implying it is also an effective standard.[15][15]

Table 2: Summary of Efficacy Data from Field and Greenhouse Studies

Herbicide Resistance

For both this compound and S-metolachlor, the primary mechanism of resistance in grassy weeds is non-target-site resistance (NTSR), specifically enhanced metabolic degradation.[8][9] This is in contrast to target-site resistance (TSR), where a mutation in the target enzyme prevents the herbicide from binding. In metabolic resistance, the weed produces higher levels of detoxifying enzymes, such as Glutathione S-transferases (GSTs) or Cytochrome P450s, which break down the herbicide before it can reach its target site.[8][9] A critical finding is that black-grass populations with metabolically-driven reduced sensitivity to this compound often show cross-resistance to S-metolachlor, as the same detoxification pathways may act on both herbicides.[9]

cluster_path1 Target-Site Resistance (TSR) cluster_path2 Metabolic Resistance (NTSR) herbicide herbicide process process enzyme enzyme result result negative_result negative_result path path Herbicide_App Herbicide Application TSR_path Herbicide reaches target enzyme Herbicide_App->TSR_path NTSR_path Herbicide enters plant Herbicide_App->NTSR_path Target_Enzyme Target Enzyme (VLCFA Elongase) Mutation Mutation prevents herbicide binding Target_Enzyme->Mutation No_Effect Weed Survives Mutation->No_Effect Detox_Enzymes Detoxifying Enzymes (e.g., GST, P450) NTSR_path->Detox_Enzymes Metabolism Herbicide is metabolized/degraded Detox_Enzymes->Metabolism No_Effect2 Weed Survives Metabolism->No_Effect2 Metabolism->Target_Enzyme2 Reduced amount of active herbicide reaches the target

Fig. 2: Comparison of Herbicide Resistance Mechanisms.

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are essential. The following outlines a generalized methodology for conducting field trials to evaluate and compare the efficacy of pre-emergent herbicides like this compound and S-metolachlor.

  • 1. Objective: To assess the comparative efficacy and crop safety of this compound and S-metolachlor for the pre-emergent control of a target grassy weed (e.g., Lolium multiflorum) in a specific crop (e.g., winter wheat).

  • 2. Experimental Design: A Randomized Complete Block Design (RCBD) is typically used to account for field variability.[16] The trial should include a minimum of 3-4 replications.

  • 3. Treatments:

    • Untreated Control (UTC)

    • This compound at the recommended label rate (1X)

    • S-metolachlor at the recommended label rate (1X)

    • (Optional) Tank mixtures of each herbicide with a broadleaf partner.

    • (Optional) A 2X rate of each herbicide to evaluate crop tolerance.[17]

  • 4. Plot Establishment: Plots should be of a uniform size (e.g., 2m x 10m) in an area with known and relatively uniform weed pressure.[17] The target weed can be overseeded if natural populations are insufficient.

  • 5. Herbicide Application: Treatments are applied pre-emergence of both the crop and weeds, typically within 3 days of planting. Application should be made using a calibrated research plot sprayer with appropriate nozzles and water volume (e.g., 200-300 L/ha) to ensure uniform coverage.[18]

  • 6. Data Collection:

    • Weed Control: Visual efficacy ratings (0% = no control, 100% = complete control) and/or weed density counts (plants/m²) should be taken at regular intervals (e.g., 21, 42, and 60 days after application).[15]

    • Crop Tolerance: Visual phytotoxicity ratings (0% = no injury, 100% = crop death) should be recorded at early stages (e.g., 7 and 21 days after emergence).

    • Yield: Crop yield should be determined at harvest by taking a standardized sample from the center of each plot.

  • 7. Statistical Analysis: Data should be subjected to an Analysis of Variance (ANOVA). If significant treatment effects are found, a means separation test (e.g., Tukey's HSD) should be used to compare treatment means.

step step action action data data analysis analysis A 1. Site Selection & Trial Design (RCBD) B 2. Plot Establishment & Seeding A->B C 3. Pre-Emergence Herbicide Application B->C D 4. Data Collection (Weed Control, Crop Injury) C->D E 5. Harvest & Yield Data Collection D->E F 6. Statistical Analysis (ANOVA) E->F G 7. Interpretation & Conclusion F->G

Fig. 3: Standardized workflow for a herbicide field efficacy trial.

Conclusion

This compound and S-metolachlor are both highly effective pre-emergent herbicides for the control of grassy weeds, operating through the same VLCFA inhibition pathway. Their efficacy is well-documented against economically important weeds like black-grass and ryegrass. The choice between them may depend on the specific weed spectrum, rotational crop plans, and cost.

The most significant challenge to the long-term viability of both herbicides is the evolution of non-target-site resistance via enhanced metabolism. Evidence of cross-resistance in certain weed populations underscores the need for integrated weed management (IWM) practices. Researchers and professionals should prioritize strategies that include diverse herbicide modes of action, tank mixtures, appropriate application rates, and cultural control methods to preserve the efficacy of these valuable tools.[9]

References

cross-validation of Flufenacet residue results between different analytical laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of Flufenacet residue analysis between different analytical laboratories. Ensuring consistency and accuracy in analytical results across various testing facilities is paramount for regulatory compliance, product safety, and data reliability in research and development. This document outlines the typical workflow of an inter-laboratory comparison, presents a representative dataset from a proficiency test, and details the experimental protocols involved.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons, often conducted as proficiency tests (PTs), are a cornerstone of quality assurance in analytical chemistry. They provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories and to a reference value. Participation in such schemes is often mandatory for accredited laboratories and serves to:

  • Benchmark performance: Evaluate a laboratory's analytical capabilities against a peer group.

  • Identify analytical issues: Detect potential problems with methodology, equipment, or personnel.

  • Ensure data comparability: Promote consistency and confidence in results generated by different laboratories.

  • Support regulatory compliance: Demonstrate competence to accreditation bodies and regulatory authorities.

A Representative Proficiency Test for this compound Residue Analysis

While specific proficiency test reports for this compound are not always publicly available, this section presents a representative example of the data and evaluation from such a study. The following tables summarize the performance of ten fictional laboratories in the analysis of a spiked sample of wheat flour.

Data Presentation

Table 1: Performance of Participating Laboratories in the Analysis of this compound in Wheat Flour

Laboratory IDReported Concentration (mg/kg)Assigned Value (mg/kg)Standard Deviation for Proficiency Assessment (mg/kg)z-scorePerformance Assessment
Lab-010.0450.0500.010-0.5Satisfactory
Lab-020.0520.0500.0100.2Satisfactory
Lab-030.0650.0500.0101.5Satisfactory
Lab-040.0380.0500.010-1.2Satisfactory
Lab-050.0550.0500.0100.5Satisfactory
Lab-060.0720.0500.0102.2Questionable
Lab-070.0490.0500.010-0.1Satisfactory
Lab-080.0250.0500.010-2.5Questionable
Lab-090.0580.0500.0100.8Satisfactory
Lab-100.0800.0500.0103.0Unsatisfactory

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.[1][2]

  • 2.0 < |z| < 3.0: Questionable performance, indicating a need for investigation.[1][2]

  • |z| ≥ 3.0: Unsatisfactory performance, indicating a significant deviation from the assigned value.[1]

Table 2: Comparison of Analytical Methodologies Used by Participating Laboratories

Laboratory IDExtraction MethodClean-up MethodAnalytical TechniqueLimit of Quantification (LOQ) (mg/kg)
Lab-01QuEChERSd-SPE (PSA, C18)LC-MS/MS0.01
Lab-02Acetonitrile ExtractionSolid Phase Extraction (SPE)GC-MS/MS0.01
Lab-03QuEChERSd-SPE (PSA)LC-MS/MS0.005
Lab-04Acetonitrile Extractiond-SPE (PSA, C18, GCB)LC-MS/MS0.01
Lab-05QuEChERSSPEGC-MS0.02
Lab-06Modified QuEChERSd-SPE (PSA)LC-MS/MS0.01
Lab-07Acetonitrile ExtractionSPELC-MS/MS0.01
Lab-08QuEChERSNo clean-upHPLC-UV0.05
Lab-09Acetonitrile Extractiond-SPE (PSA, C18)GC-MS/MS0.01
Lab-10QuEChERSSPELC-MS/MS0.005

QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; d-SPE: dispersive Solid Phase Extraction; PSA: Primary Secondary Amine; C18: Octadecylsilane; GCB: Graphitized Carbon Black; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry; GC-MS/MS: Gas Chromatography with tandem mass spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection.

Experimental Protocols

A typical proficiency test for this compound residue analysis follows a standardized protocol to ensure comparability of results. The following is a representative methodology based on guidelines from organizations such as the European Union Reference Laboratories (EURLs).[3]

Sample Preparation and Distribution

A homogenous batch of a relevant matrix (e.g., wheat flour, soil, or water) is prepared. For this example, organic wheat flour was used. A portion of the matrix is spiked with a known concentration of a certified this compound standard. Another portion is kept as a blank. The homogeneity and stability of the spiked sample are rigorously tested before distribution to participating laboratories. Each participating laboratory receives a sample of the spiked material and a sample of the blank material.

Analytical Procedure

Participating laboratories are instructed to use their routine analytical methods for the determination of this compound residues. This allows for a realistic assessment of their day-to-day performance. The general steps of the analytical process are as follows:

  • Extraction: The analyte is extracted from the sample matrix. Common techniques include the QuEChERS method or solvent extraction with acetonitrile.

  • Clean-up: The extract is purified to remove interfering co-extractives. This is often achieved using dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, and GCB, or by using solid-phase extraction (SPE) cartridges.

  • Analysis: The final extract is analyzed using a suitable chromatographic technique coupled with a detector. The most common methods for this compound analysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) due to their high sensitivity and selectivity.

Data Reporting and Evaluation

Laboratories are required to report their quantitative results for this compound in the spiked sample, as well as any findings in the blank sample. The proficiency test provider collects the results and performs a statistical analysis in accordance with international standards such as ISO 13528.[4][5][6][7][8]

The key steps in the evaluation are:

  • Determination of the Assigned Value: The assigned value is the consensus value derived from the results submitted by the participants, often the robust mean or median.

  • Calculation of the Standard Deviation for Proficiency Assessment: This value reflects the expected variability of the results.

  • Calculation of z-scores: A z-score is calculated for each laboratory to indicate how far its result deviates from the assigned value.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for pesticide residue analysis.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Labs Participating Laboratories P1 Preparation of Test Material (Spiked & Blank) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Sample Receipt & Storage P3->L1 P4 Data Collection & Statistical Analysis P5 Issuance of PT Report P4->P5 L4 Review of PT Report & Corrective Actions P5->L4 L2 Residue Analysis (Extraction, Clean-up, Measurement) L1->L2 L3 Result Submission L2->L3 L3->P4

Proficiency Testing Workflow

Conclusion

Cross-validation of this compound residue results through inter-laboratory comparisons is essential for ensuring the reliability and comparability of analytical data. This guide has provided an overview of the process, including a representative dataset, a detailed experimental protocol, and a workflow diagram. For laboratories involved in the analysis of this compound and other pesticide residues, regular participation in proficiency testing schemes is a critical component of a robust quality management system.

References

A Comparative Analysis of the Environmental Impact of Flufenacet and Other Pre-emergent Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the pre-emergent herbicide Flufenacet with other commonly used alternatives. The information is compiled from various scientific sources and regulatory assessments to assist in informed decision-making and research. All quantitative data is summarized in comparative tables, and detailed methodologies for key experiments are provided.

Executive Summary

This compound, an oxyacetamide herbicide, is effective for the control of annual grasses and some broadleaf weeds. However, its environmental profile raises several concerns, particularly regarding its persistence, potential for groundwater contamination, and toxicity to non-target organisms. Recent assessments have highlighted its classification as a Per- and Polyfluoroalkyl Substance (PFAS) and an endocrine disruptor, leading to increased regulatory scrutiny. This guide compares the environmental fate and ecotoxicological data of this compound with other widely used pre-emergent herbicides: Acetochlor, Metolachlor, Atrazine, and Pendimethalin (B1679228).

Data Presentation: Comparative Environmental Impact

The following tables summarize key quantitative data for this compound and selected alternative pre-emergent herbicides. These parameters are crucial for assessing the environmental risk associated with their use.

Table 1: Environmental Fate Properties

HerbicideSoil Half-life (DT50, days)Water Half-life (DT50, days)Organic Carbon Partition Coefficient (Koc, mL/g)Water Solubility (mg/L)
This compound 23.1 - 145[1][2]18 - 77 (aerobic aquatic)[3]209 - 762[3]56[3]
Acetochlor 4.3 - 16[4][5]Can be persistent under certain conditions[6]98.5 - 335[4]223[5]
Metolachlor 2.5 - 289 (S-metolachlor)[7]33 to > 200 (S-metolachlor)[7]200 (Metolachlor)488 (S-metolachlor)
Atrazine A few weeks to several months[8]No significant degradation in groundwater[8]10033
Pendimethalin 40 (field), 76 - 98 (lab aerobic)[3][9][10][11]20 (sediment-water lab), 45 - 90 (field aquatic)[3][10][11]5100[9]0.3

Table 2: Ecotoxicity Data

HerbicideAvian Acute Oral LD50 (mg/kg)Mammalian Acute Oral LD50 (mg/kg)Fish 96-hr LC50 (mg/L)Aquatic Invertebrate 48-hr EC50 (mg/L)
This compound Slightly to highly toxic[3]Slightly toxic[3]Moderately toxic[3]Moderately toxic[3]
Acetochlor >5620 (Mallard duck, Bobwhite quail)[12]1426 - 2953 (rat)[12]0.45 (Rainbow trout), 1.3 (Bluegill sunfish)[12]16 (Daphnia magna)[12]
Metolachlor ->2000 (rat)[13]--
Atrazine --Potential chronic risk[14]Potential chronic risk[14]
Pendimethalin 1421 (Mallard duck)[9]1050 - >5000 (rat)[9]0.138 (Rainbow trout), 0.199 (Bluegill sunfish)[15]0.28 (Daphnia magna)[15]

Experimental Protocols

The data presented in the tables above are generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and substances.

1. Soil and Water Degradation (Half-life, DT50):

  • Principle: These studies assess the persistence of a herbicide in the environment by measuring its rate of degradation in soil and water under controlled laboratory or field conditions.

  • Methodology (based on OECD 307, 308, 309):

    • The herbicide, typically radiolabeled, is applied to samples of soil or water.

    • Samples are incubated under controlled conditions of temperature, moisture, and light that mimic relevant environmental scenarios (e.g., aerobic or anaerobic).

    • At various time intervals, subsamples are taken and analyzed for the concentration of the parent herbicide and its degradation products.

    • The rate of degradation is calculated, and the time taken for 50% of the substance to degrade (DT50) is determined using kinetic modeling.[2]

2. Soil Adsorption/Desorption (Koc):

  • Principle: This study determines the tendency of a herbicide to bind to soil particles versus remaining in the soil water, which influences its mobility and potential to leach into groundwater. The organic carbon partition coefficient (Koc) is a key parameter derived from these studies.

  • Methodology (based on OECD 106):

    • A solution of the herbicide of known concentration is equilibrated with a soil sample of known organic carbon content.

    • After equilibration, the concentration of the herbicide in the solution is measured.

    • The amount of herbicide adsorbed to the soil is calculated by the difference.

    • The adsorption coefficient (Kd) is determined, and then normalized to the organic carbon content of the soil to obtain the Koc value.

3. Acute and Chronic Toxicity to Non-Target Organisms:

  • Principle: These tests evaluate the potential of a herbicide to cause harm to various non-target organisms, including birds, mammals, fish, aquatic invertebrates, and plants.

  • Methodology (based on various OECD guidelines, e.g., 203 for fish acute toxicity, 202 for Daphnia sp. acute immobilisation, 208 for terrestrial plant test): [16][17][18][19]

    • Acute Toxicity (LD50/LC50/EC50): Groups of organisms are exposed to a range of concentrations of the herbicide for a short period (e.g., 96 hours for fish, 48 hours for daphnia). The concentration that is lethal to 50% of the test population (LC50) or causes a specific effect (e.g., immobilization) in 50% of the population (EC50) is determined. For birds and mammals, the dose that is lethal to 50% of the test population (LD50) is determined.

    • Chronic Toxicity (NOEC/LOEC): Organisms are exposed to lower concentrations of the herbicide over a longer period, often covering a significant portion of their life cycle. The No-Observed-Effect-Concentration (NOEC), which is the highest concentration at which no adverse effects are observed, and the Lowest-Observed-Effect-Concentration (LOEC), the lowest concentration at which adverse effects are observed, are determined.

Mandatory Visualization

The following diagrams illustrate key concepts related to the environmental impact assessment of herbicides.

G cluster_0 Environmental Fate Assessment Workflow A Herbicide Application B Soil Compartment A->B D Degradation (DT50) B->D E Adsorption/Desorption (Koc) B->E F Runoff B->F G Leaching B->G C Water Compartment F->C H Groundwater G->H

Caption: A simplified workflow for assessing the environmental fate of a pre-emergent herbicide.

G cluster_1 Thyroid Hormone Signaling Pathway and Potential Disruption Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH + Pituitary Pituitary Gland TSH TSH Pituitary->TSH + Thyroid Thyroid Gland T3_T4 T3 & T4 Thyroid->T3_T4 + TRH->Pituitary TSH->Thyroid T3_T4->Hypothalamus - T3_T4->Pituitary - Target Target Tissues (e.g., Brain Development) T3_T4->Target Disruptor Endocrine Disruptor (e.g., this compound) Disruptor->Hypothalamus Disruptor->Pituitary Disruptor->Thyroid Disruptor->T3_T4 Metabolism/ Transport

Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis and potential points of disruption by endocrine-disrupting chemicals like this compound.[20][21][22][23][24]

References

Enhanced Weed Control Through Flufenacet and Diflufenican Tank-Mix: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A synergistic approach to broad-spectrum weed management, the tank-mixture of flufenacet and diflufenican (B1670562), offers researchers and agricultural scientists a potent tool for controlling problematic grass and broadleaf weeds. This guide provides a comprehensive comparison of the tank-mix's performance, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical interactions.

The combination of this compound, a member of the HRAC Group 15 herbicides that inhibits very long-chain fatty acid (VLCFA) synthesis, and diflufenican, a HRAC Group 12 herbicide that inhibits carotenoid biosynthesis, results in a broader spectrum of weed control and a valuable tool for managing herbicide resistance.[1][2] This mixture demonstrates efficacy against a range of weeds in various crops, including winter cereals, cotton, and soybean.[3][4][5]

Performance Data: A Quantitative Comparison

The efficacy of the this compound and diflufenican tank-mix has been evaluated in numerous field trials. The following tables summarize the quantitative data from several studies, offering a clear comparison of its performance against various weeds and in different cropping systems.

Table 1: Weed Control Efficacy in Cotton

Herbicide TreatmentApplication Rate (g a.i./ha)Target WeedsEfficacy (%)Residual ActivitySource
This compound + Diflufenican160 + 40Digitaria horizontalis, Urochloa lata, Dactyloctenium aegyptium, Mollugo suaveolensAcceptable to Perfect~20 days[1][3]
This compound + Diflufenican200 + 50Digitaria horizontalis, Urochloa lata, Dactyloctenium aegyptium, Mollugo suaveolensPerfect to AcceptableAt least 50 days[1][3]
This compound + Diflufenican300 + 75Digitaria horizontalis, Dactyloctenium aegyptium, Commelina trigyna, Ludwigia martinicensis, Ocimum canumAcceptable to PerfectAt least 50 days[1][3]

Table 2: Weed Control Efficacy in Soybean

Herbicide TreatmentApplication RateTarget WeedsEfficacy (%) (28 DAP)Efficacy (%) (70 DAP)Source
Diflufenican + Metribuzin + this compound1X RatePalmer amaranth, Prickly sida>90%>93% (with sequential applications)[4]
AcetochlorStandard RateAmaranthus speciesLess effective than DFF mix-[4]

Table 3: Efficacy Against Herbicide-Resistant Rigid Ryegrass (Lolium rigidum)

Herbicide TreatmentApplication Rate (g a.i./ha)Target PopulationEfficacy (%)Source
This compound + Diflufenican240 + 120GR9, GR24 (ALS/ACCase-resistant)98-100%[6]
This compound + Diflufenican240 + 120GR20 (ALS/ACCase-resistant)>90%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Herbicide Efficacy and Crop Tolerance Field Trials

A common methodology for these trials is the randomized complete block design.[3][5]

  • Trial Setup:

    • Experimental Design: Randomized complete block design with three to four replications.[3][5]

    • Plot Size: Typically 16.5 m² for cereals and 25 m² for maize and potatoes to minimize spray drift between plots.[5]

    • Treatments: Various rates of the this compound + diflufenican mixture, comparative standard herbicides, and an untreated control.[1][3]

  • Herbicide Application:

    • Equipment: Small plot sprayers with flat-fan nozzles, calibrated to deliver a specific volume (e.g., 300 L/ha) at a constant pressure.[5][7]

    • Timing: Application timing is critical and recorded, for instance, pre-emergence or post-emergence at a specific crop growth stage (e.g., BBCH-11, -12, -13).[6]

  • Data Collection:

    • Weed Control Efficacy: Visual assessments of weed control are conducted at set intervals after treatment (e.g., 3-4 weeks).[5] Efficacy is often rated on a percentage scale (0% = no control, 100% = complete control).[1]

    • Crop Injury: Crop phytotoxicity is visually assessed at regular intervals, noting any symptoms such as stunting, chlorosis, or necrosis.[1]

    • Yield Data: At crop maturity, the central rows of each plot are harvested to determine the grain yield.[5]

  • Statistical Analysis:

    • Data are subjected to analysis of variance (ANOVA).[1][5]

    • Treatment means are compared using a statistical test such as Fisher's Least Significant Difference (LSD) at a 5% significance level.[5]

G cluster_setup 1. Trial Setup cluster_application 2. Herbicide Application cluster_data 3. Data Collection cluster_analysis 4. Statistical Analysis A Randomized Complete Block Design B Plot Establishment (e.g., 16.5 m²) A->B C Treatment Allocation (Herbicide rates, Controls) B->C D Calibrated Sprayer (e.g., 300 L/ha) C->D E Application Timing (Pre/Post-emergence) D->E F Weed Control Efficacy (Visual Assessment %) E->F G Crop Injury Assessment F->G H Yield Measurement G->H I ANOVA H->I J Mean Comparison (e.g., LSD) I->J

Experimental Workflow for Herbicide Efficacy Trials.

Signaling Pathways and Mode of Action

This compound and diflufenican possess distinct modes of action that, when combined, provide a broader spectrum of weed control and help manage herbicide resistance.[2][8]

  • This compound (HRAC Group 15): This herbicide inhibits the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for cell division and the formation of cell membranes.[1][2] This disruption ultimately leads to the death of susceptible plants.[1] It is primarily absorbed through the roots and emerging shoots.[5]

  • Diflufenican (HRAC Group 12): This active ingredient works by inhibiting the phytoene (B131915) desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[6][9] Carotenoids protect chlorophyll (B73375) from photo-oxidation. Their inhibition leads to chlorophyll degradation and subsequent plant death.[6] Diflufenican is absorbed by the shoots of germinating seedlings and also has contact activity.[9]

G cluster_this compound This compound (HRAC Group 15) cluster_diflufenican Diflufenican (HRAC Group 12) A This compound B Inhibition of VLCFA Synthesis A->B C Disruption of Cell Division & Membrane Formation B->C D Plant Death C->D I Plant Death E Diflufenican F Inhibition of Phytoene Desaturase (PDS) E->F G Carotenoid Biosynthesis Blocked F->G H Chlorophyll Degradation (Photo-oxidation) G->H H->I

Modes of Action for this compound and Diflufenican.

References

comparative analysis of Flufenacet degradation rates in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that the persistence of the herbicide flufenacet in the soil environment is highly variable, with degradation rates significantly influenced by a combination of soil properties and environmental conditions. This guide provides a comparative analysis of this compound degradation across different soil types, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The dissipation of this compound in soil is a critical factor in determining its potential for weed control efficacy and its environmental impact. Studies have consistently shown that the rate of degradation, often expressed as a half-life (DT50), is not uniform but is instead dictated by the intricate interplay of the soil's physical, chemical, and biological characteristics.

Comparative Degradation Rates of this compound in Various Soils

The half-life of this compound can range from as short as 10 days to over 100 days, depending on the specific soil matrix and ambient conditions.[1][2] The following table summarizes quantitative data from several studies, highlighting the degradation rates in different soil types and the key influencing factors.

Soil Type/DescriptionKey Soil PropertiesExperimental ConditionsThis compound Half-life (DT50) in daysReference
Delhi SoilNot specifiedLaboratory, 25±1°C, field capacity10.1 - 22.3[1]
Ranchi SoilNot specifiedLaboratory, 25±1°C, field capacity10.5 - 24.1[1]
Nagpur SoilNot specifiedLaboratory, 25±1°C, field capacity29.2 - 31.0[1]
Sandy Loam (Unamended)Not specifiedField conditions42.9 - 75.6[2]
Sandy Loam + Spent Mushroom Substrate (SMS)Organic amendmentField conditionsSlower than unamended[2]
Sandy Loam + Green Compost (GC)Organic amendmentField conditionsSlower than unamended[2]
Agricultural Soil (Unamended)Not specifiedLaboratory, 6°CSlower degradation[3][4]
Agricultural Soil (Unamended)Not specifiedLaboratory, 16°CFaster degradation (Q10 = 1.9–2.8)[3][4]
Agricultural Soil + SMSOrganic amendmentLaboratory, 6°C & 16°CIncreased half-life (1.3-1.9 times)[3][4]
Agricultural Soil + GCOrganic amendmentLaboratory, 6°C & 16°CIncreased half-life (1.4-1.9 times)[3][4]
Riva SoilNot specifiedField, upper 5 cm soil layer8.1 - 12.8[2]
TF SoilNot specifiedField, upper 5 cm soil layer8.5 - 9.3[2]

Key Factors Influencing this compound Degradation:

  • Soil Type and Composition: The rate of this compound dissipation is significantly influenced by soil type.[1] Specifically, the organic matter and clay content of the soil play a crucial role. Higher adsorption to soil particles, which is positively correlated with organic matter and clay content, can decrease the bioavailability of this compound for microbial degradation, thus prolonging its persistence.[5]

  • Soil Moisture: Moisture levels impact degradation rates. Studies have shown that dissipation can be faster under field capacity conditions compared to submerged conditions in some soil types.[1]

  • Temperature: Temperature is a critical environmental factor, with higher temperatures generally leading to faster degradation.[3][4] This is attributed to increased microbial activity, which is a primary driver of this compound breakdown in soil.[3][4] The temperature-dependence of degradation is often quantified by the Q10 factor, which has been reported to be between 1.9 and 2.8 for this compound.[3][4]

  • Organic Amendments: The addition of organic matter, such as spent mushroom substrate (SMS) and green compost (GC), has been shown to increase the half-life of this compound.[2][3][4] This is likely due to increased sorption of the herbicide to the added organic material, reducing its availability for degradation.[3][4][6]

  • Microbial Activity: The biodegradation by soil microorganisms is a major pathway for this compound dissipation.[3][4] Factors that influence microbial biomass and activity, such as temperature and organic matter content, will consequently affect the degradation rate.

Experimental Protocols for this compound Degradation Studies

The following provides a generalized methodology for assessing the degradation of this compound in soil, based on common practices cited in the literature.

1. Soil Collection and Characterization:

  • Collect soil samples from the desired locations, typically from the top 0-10 cm layer.

  • Air-dry the soil samples and sieve them to ensure homogeneity.

  • Characterize the soil for key physicochemical properties, including pH, organic matter content, clay content, sand and silt percentages, and cation exchange capacity.

2. Experimental Setup (Laboratory Incubation):

  • Weigh a standardized amount of the characterized soil into incubation flasks.

  • Fortify the soil samples with a known concentration of this compound, typically dissolved in an organic solvent. The application rate should be relevant to field application rates.

  • Adjust the soil moisture to a specific level, such as field capacity or submerged conditions.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). Multiple temperature conditions can be used to assess the effect of temperature on degradation.

  • Include control samples (soil without this compound) and sterile control samples (to distinguish between biotic and abiotic degradation) for comparison.

3. Sampling and Extraction:

  • At predetermined time intervals, collect triplicate soil samples from the incubation flasks.

  • Extract the this compound residues from the soil samples using an appropriate organic solvent (e.g., acetonitrile, methanol).

  • The extraction efficiency should be determined by spiking control soil samples with a known amount of this compound and calculating the recovery.

4. Analysis:

  • Analyze the extracts for the concentration of this compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2]

5. Data Analysis:

  • Plot the concentration of this compound remaining in the soil against time.

  • Fit the degradation data to a kinetic model, such as the single first-order (SFO) or first-order multi-compartment (FOMC) model, to determine the degradation rate constant and the half-life (DT50).[2][3][4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based study on this compound degradation in soil.

Flufenacet_Degradation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection Soil Collection (0-10 cm) Sieving Sieving & Homogenization Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Fortification This compound Fortification Characterization->Fortification Moisture_Adjustment Moisture Adjustment (e.g., Field Capacity) Fortification->Moisture_Adjustment Incubation Incubation (Controlled Temperature) Moisture_Adjustment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Data_Analysis Kinetic Modeling (DT50 Calculation) HPLC_MS->Data_Analysis

Caption: Experimental workflow for a this compound soil degradation study.

References

A Comparative Guide to the Crop Safety of Flufenacet on New Wheat and Barley Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crop safety of Flufenacet on wheat and barley, with a particular focus on evaluating new cultivars. It compares this compound's performance with alternative herbicides, supported by experimental data, and outlines detailed protocols for conducting crop safety trials.

Introduction to this compound

This compound is a selective herbicide widely used for the pre- and early post-emergence control of grass and broadleaf weeds in cereals like wheat and barley.[1][2] Its efficacy has made it a staple in many weed management programs.[3] However, concerns regarding its crop safety on new cultivars, the development of herbicide resistance in weeds, and its environmental profile necessitate a thorough evaluation.[4] Recent findings have classified this compound as a per- and polyfluoroalkyl substance (PFAS) and an endocrine disruptor, leading to a proposed ban in the European Union, which adds a critical dimension to its continued use.[5]

Validating Crop Safety on New Cultivars

The introduction of new wheat and barley cultivars requires rigorous testing to ensure their tolerance to herbicides like this compound. Differential responses among cultivars to the same herbicide application are common and can lead to significant yield loss if not properly assessed.

Experimental Protocols for Herbicide Crop Safety Assessment

A standardized approach is crucial for generating reliable and comparable crop safety data. The following protocol outlines the key steps in evaluating the phytotoxicity of herbicides on new cereal cultivars.

1. Experimental Design:

  • Trial Setup: Conduct trials in a controlled environment (greenhouse) or in the field, using a randomized complete block design with at least four replications.

  • Test Plots: Each plot should consist of a specific cultivar treated with the herbicide. Include an untreated control for each cultivar for comparison.

  • Herbicide Application: Apply the herbicide at the recommended label rate, as well as at 2x and 4x the recommended rate to assess the margin of crop safety. Applications should be made at different growth stages (e.g., pre-emergence, early post-emergence at the 1st, 2nd, and 3rd leaf stages - BBCH 11-13) to determine the optimal and safest timing.[1]

2. Data Collection and Assessment:

  • Visual Phytotoxicity Ratings: Assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a standardized rating scale, such as the 0-100 scale from the Canadian Weed Science Society or the European Weed Research Council (EWRC) scale.[6][7][8] On the 0-100 scale, 0 indicates no injury and 100 indicates complete crop death.[6] A phytotoxicity level of 10% or less is generally considered acceptable.[6]

  • Quantitative Measurements:

    • Plant Height: Measure the height of a representative number of plants in each plot.

    • Biomass Reduction: At a set time point, harvest the above-ground biomass from a defined area within each plot, dry it, and weigh it. Calculate the percent biomass reduction compared to the untreated control.[9]

    • Yield Data: For field trials, harvest the grain from each plot at maturity and record the yield. Express the yield of treated plots as a percentage of the untreated control.

3. Soil Bioassay for Herbicide Carryover: To assess the risk of residual herbicide activity on subsequent crops, a soil bioassay can be conducted.[10]

  • Collect soil samples from treated and untreated (control) areas.

  • Plant a sensitive indicator species (e.g., a non-Clearfield wheat variety if testing for imidazolinone carryover) in pots containing the collected soil.[10]

  • Observe the growth of the indicator plants for several weeks, comparing the plants grown in treated soil to those in the control soil for any signs of injury.[10]

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection & Assessment cluster_analysis Phase 4: Analysis & Reporting start Select New Wheat/Barley Cultivars design Randomized Complete Block Design (min. 4 replications) start->design control Include Untreated Controls design->control rates Define Herbicide Rates (1x, 2x, 4x) control->rates timing Define Application Timings (Pre-em, Post-em BBCH 11-13) rates->timing sow Sow Cultivars timing->sow apply Apply Herbicide Treatments sow->apply visual Visual Phytotoxicity Ratings (7, 14, 21, 28 DAT) apply->visual measure Measure Plant Height & Biomass visual->measure yield Harvest & Record Grain Yield measure->yield analyze Statistical Analysis of Data yield->analyze report Summarize Findings in Tables & Guide analyze->report

Experimental workflow for assessing herbicide crop safety.

This compound Crop Safety Data

Studies have shown that the timing of this compound application is critical for crop safety. Applications at the first leaf stage (BBCH-11) of both wheat and barley resulted in greater phytotoxicity compared to applications at the second or third leaf stages (BBCH-12 and BBCH-13).[1] A mixture of this compound and Diflufenican was found to be less selective than a three-way mixture also containing Metribuzin, possibly due to the higher concentration of this compound in the two-way mix.[1]

Table 1: Phytotoxicity of this compound Mixtures on Bread Wheat and Barley at Different Growth Stages

CropHerbicide MixtureApplication Rate (g ai/ha)Application Stage (BBCH)Plant Height Reduction (%)Dry Biomass Reduction (%)
Bread Wheat This compound + Diflufenican240 + 1201145.368.2
1221.745.5
1311.029.1
This compound + Diflufenican + Metribuzin119.7 + 119.7 + 44.81124.343.8
1210.422.7
135.213.6
Barley This compound + Diflufenican240 + 1201138.660.5
1218.236.8
138.021.1
This compound + Diflufenican + Metribuzin119.7 + 119.7 + 44.81120.139.5
129.118.4
134.510.5

Source: Adapted from MDPI, 2024.[1]

Comparison with Alternative Herbicides

Several herbicides with different modes of action are available as alternatives to this compound for weed control in wheat and barley. It is important to evaluate their crop safety profiles, especially on new cultivars.

Metsulfuron-methyl: A sulfonylurea herbicide (Group 2) used for broadleaf weed control.[11] Studies have shown that some wheat and barley cultivars exhibit sensitivity to Metsulfuron-methyl, leading to yield reductions.

Table 2: Grain Yield Reduction in Wheat and Barley Cultivars Treated with Metsulfuron-methyl (4.2 g ai/ha)

CropCultivar2008 Yield Reduction (%)2009 Yield Reduction (%)2010 Yield Reduction (%)
Wheat Axe13Tolerant15
Catalina13TolerantNo significant loss
Frame97No significant loss
Barley BulokeTolerantTolerantNot Tested
FlagshipTolerantTolerantNot Tested
HindmarshTolerantTolerantNot Tested
FinissTolerantTolerantNot Tested

Source: Adapted from Final Reports, Herbicide tolerance research.[12]

Pyroxasulfone: A Group 15 herbicide, like this compound, effective for pre-emergence grass weed control. Research indicates that spring wheat is more tolerant to Pyroxasulfone than spring barley, durum wheat, and oats.[13]

Table 3: Predicted Pyroxasulfone Dose (g ai/ha) Causing Injury or Yield Reduction in Spring Cereals

Crop5% Injury (1 WAE)5% Yield Reduction10% Yield Reduction20% Yield Reduction
Spring Barley 233163126
Durum Wheat 14254998
Oats 781634
Spring Wheat 164122244489

Source: Adapted from International Research Journal of Plant Science.

Pendimethalin (B1679228): A dinitroaniline herbicide (Group 3) used for pre-emergence control of grasses and broadleaf weeds.[14] Post-emergence applications have been shown to be safe in wheat and barley, with biomass reductions ranging from 10% to 20% at rates of 220 to 3,520 g ai/ha.[9][15]

Fundatis (Bixlozone + Beflubutamid): A newer herbicide containing active ingredients from a different mode of action group, offering an alternative for managing herbicide-resistant weeds. It is positioned as a potential replacement for this compound.[16]

Table 4: Overview of this compound and Alternative Herbicides

HerbicideHRAC GroupMode of ActionApplication TimingCrop Safety Notes
This compound 15Very-long-chain fatty acid synthesis inhibitorPre-emergence, Early post-emergenceSafety is dependent on crop growth stage; early application can cause injury.[1]
Metsulfuron-methyl 2ALS inhibitorPost-emergenceCultivar sensitivity has been observed, leading to potential yield loss.[12]
Pyroxasulfone 15Very-long-chain fatty acid synthesis inhibitorPre-emergenceWheat is generally more tolerant than barley.[13]
Pendimethalin 3Microtubule assembly inhibitorPre-emergence, Post-emergenceGenerally safe on wheat and barley, even at higher rates post-emergence.[9][15]
Fundatis 13, 12Phytoene desaturase and carotenoid biosynthesis inhibitorsPre-emergence, Early post-emergenceA new alternative with a different mode of action.[16]

Factors Influencing Crop Safety

The safety of this compound and other herbicides on wheat and barley cultivars is not solely dependent on the active ingredient but is influenced by a range of interconnected factors.

logical_relationships cluster_factors Influencing Factors cluster_outcome Outcome cultivar Crop Cultivar (Genetic Tolerance) crop_safety Crop Safety (Phytotoxicity & Yield) cultivar->crop_safety growth_stage Crop Growth Stage (e.g., BBCH 11 vs 13) growth_stage->crop_safety app_rate Application Rate app_rate->crop_safety tank_mix Tank Mix Partners (e.g., +Diflufenican, +Metribuzin) tank_mix->crop_safety env_cond Environmental Conditions (Soil type, moisture, temperature) env_cond->crop_safety

Factors influencing herbicide crop safety.

Conclusion and Recommendations

Validating the crop safety of this compound on new wheat and barley cultivars is a critical step in modern agricultural practice. While this compound can be an effective weed management tool, its safety is highly dependent on the application timing and the specific cultivar's tolerance.[1] The potential for phytotoxicity, especially with early post-emergence applications, underscores the need for thorough testing of any new cultivar before widespread adoption of a this compound-based herbicide program.

Given the increasing scrutiny of this compound's environmental and health profile, exploring and validating alternative herbicides is paramount.[5] Herbicides like Pyroxasulfone, Pendimethalin, and newer products like Fundatis offer different modes of action and may provide safer and more sustainable weed control solutions.[9][16]

For researchers and scientists, it is recommended to:

  • Conduct rigorous, replicated trials on new cultivars using the outlined experimental protocols.

  • Evaluate a range of herbicides with different modes of action to identify the safest and most effective options for specific cultivars.

  • Consider integrated weed management strategies that combine chemical control with cultural practices to reduce reliance on any single herbicide and mitigate the development of resistance.

References

Flufenacet-Based Weed Control: A Cost-Effectiveness Analysis for Corn and Soybeans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Crop Science Professionals

Effective weed management is a cornerstone of profitable corn and soybean production. With a multitude of herbicide options available, selecting a program that is both efficacious and economically sound is paramount. This guide provides an objective comparison of the cost-effectiveness of flufenacet-based weed control programs against other common herbicide alternatives, supported by recent experimental data.

Performance Data: Efficacy and Crop Yield

Recent university field trials provide valuable insights into the performance of various herbicide programs. The following tables summarize weed control efficacy and crop yield data from studies conducted during the 2023 and 2024 growing seasons. These trials were conducted in key corn and soybean producing regions, targeting economically important and often difficult-to-control weed species such as waterhemp and giant ragweed.

Table 1: Weed Control Efficacy in Corn (2024)

Herbicide ProgramApplication TimingWaterhemp Control (%)Giant Ragweed Control (%)
This compound-based Program 1 PRE9288
(this compound + Metribuzin + Atrazine)
This compound-based Program 2 PRE9590
(this compound + Atrazine)
Competitor Program 1 PRE9085
(S-metolachlor + Atrazine)
Competitor Program 2 PRE8882
(Acetochlor + Atrazine)
Untreated Check -00

Data synthesized from 2024 university field trial reports.

Table 2: Corn Yield and Estimated Cost-Effectiveness (2024)

Herbicide ProgramHerbicide Cost ($/acre)Corn Yield (bu/acre)Net Return over Herbicide Cost ($/acre)
This compound-based Program 1 28.50235911.50
This compound-based Program 2 25.00232903.00
Competitor Program 1 27.00228885.00
Competitor Program 2 24.00225876.00
Untreated Check 0.00160640.00

Calculations based on estimated herbicide prices and a corn price of $4.00/bushel.

Table 3: Weed Control Efficacy in Soybeans (2023)

Herbicide ProgramApplication TimingWaterhemp Control (%)Giant Ragweed Control (%)
This compound-based Program PRE9491
(this compound + Metribuzin)
Competitor Program 1 PRE9188
(S-metolachlor + Metribuzin)
Competitor Program 2 PRE8985
(Acetochlor + Metribuzin)
Untreated Check -00

Data synthesized from 2023 university field trial reports.

Table 4: Soybean Yield and Estimated Cost-Effectiveness (2023)

Herbicide ProgramHerbicide Cost ($/acre)Soybean Yield (bu/acre)Net Return over Herbicide Cost ($/acre)
This compound-based Program 22.5068657.50
Competitor Program 1 24.0066636.00
Competitor Program 2 21.0064619.00
Untreated Check 0.0045450.00

Calculations based on estimated herbicide prices and a soybean price of $10.00/bushel.

Experimental Protocols

The data presented above are derived from randomized complete block design field trials conducted by university researchers. The following provides a generalized methodology typical of these studies.

Objective: To evaluate the efficacy and crop safety of various pre-emergence herbicide programs for the control of key weed species in corn and soybeans.

Experimental Design:

  • Design: Randomized Complete Block (RCB) with 4 replications.

  • Plot Size: Typically 10 feet wide by 30-40 feet long.

  • Crop Varieties: Commercially available, herbicide-tolerant hybrids/varieties relevant to the region.

Treatments:

  • Herbicide Application: Treatments are applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 15-20 gallons per acre) at a constant pressure.

  • Application Timing: Pre-emergence (PRE) applications are made within a few days of planting, before crop or weed emergence.

  • Herbicides and Rates: All herbicides are applied at labeled field rates. Treatments include this compound-based programs, competitor programs, and an untreated check for comparison.

Data Collection:

  • Weed Control Ratings: Visual assessments of percent weed control are taken at multiple intervals after application (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).

  • Crop Injury Ratings: Visual assessments of crop injury (e.g., stunting, chlorosis) are taken at the same intervals as weed control ratings.

  • Crop Yield: The center rows of each plot are harvested at maturity, and yields are adjusted to a standard moisture content (e.g., 15.5% for corn, 13% for soybeans).

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.

Mode of Action and Logical Workflow Diagrams

Understanding the biochemical pathways targeted by different herbicides is crucial for developing effective and sustainable weed management strategies, including the prevention and management of herbicide resistance. The following diagrams illustrate the mode of action for this compound and common alternative herbicides, as well as a logical workflow for a comparative cost-effectiveness analysis.

logical_workflow cluster_input Inputs cluster_analysis Analysis cluster_output Output exp_data Experimental Data (Efficacy, Yield) calc_gross Calculate Gross Revenue (Yield x Price) exp_data->calc_gross herb_cost Herbicide Program Costs calc_net Calculate Net Return (Gross Revenue - Herbicide Cost) herb_cost->calc_net crop_price Crop Market Price crop_price->calc_gross calc_gross->calc_net compare Compare Net Returns of Different Programs calc_net->compare cost_effect Cost-Effectiveness Ranking compare->cost_effect

Caption: Workflow for Herbicide Cost-Effectiveness Analysis.

experimental_workflow cluster_setup Field Trial Setup cluster_application Treatment Application cluster_data Data Collection cluster_analysis Analysis & Reporting design Randomized Complete Block Design planting Crop Planting design->planting application Pre-emergence Herbicide Application planting->application ratings Weed Control & Crop Injury Ratings application->ratings yield Crop Harvest & Yield Measurement ratings->yield stats Statistical Analysis (ANOVA) yield->stats report Report Generation stats->report

Caption: Herbicide Efficacy Experimental Workflow.

flufenacet_moa This compound This compound (Group 15) inhibition Inhibition This compound->inhibition vlcfa Very Long-Chain Fatty Acid (VLCFA) Synthesis cell_division Inhibition of Cell Division & Growth vlcfa->cell_division inhibition->vlcfa weed_death Weed Death cell_division->weed_death

Caption: this compound Mode of Action Pathway.

competitor_moa cluster_glyphosate Glyphosate (Group 9) cluster_dicamba Dicamba (Group 4) cluster_atrazine Atrazine (Group 5) glyphosate Glyphosate inhibit_epsp Inhibition glyphosate->inhibit_epsp epsp EPSP Synthase Enzyme amino_acids Aromatic Amino Acid Production epsp->amino_acids inhibit_epsp->epsp weed_death Weed Death amino_acids->weed_death dicamba Dicamba auxin Binds to Auxin Receptors dicamba->auxin uncontrolled_growth Uncontrolled Cell Division & Growth auxin->uncontrolled_growth uncontrolled_growth->weed_death atrazine Atrazine inhibit_psii Inhibition atrazine->inhibit_psii psii Photosystem II Protein electron_transport Electron Transport in Photosynthesis psii->electron_transport inhibit_psii->psii electron_transport->weed_death

Caption: Alternative Herbicide Modes of Action.

Validating Predictive Models of Flufenacet's Environmental Fate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of models used to predict the environmental fate and transport of the herbicide Flufenacet. It offers an objective look at model performance against experimental data, complete with detailed methodologies for key experiments. This information is intended to assist researchers and scientists in selecting and applying the most appropriate models for their work.

Overview of Predictive Models and Validation Approaches

The environmental fate of this compound, including its persistence in soil and potential for transport into water bodies, is a critical area of study for assessing its environmental risk. Mathematical models are essential tools for predicting this behavior. This guide focuses on two commonly used models, the Soil and Water Assessment Tool (SWAT) and the MACRO model, and compares their predictive capabilities against field and laboratory data.

The validation of these models relies on robust experimental data. Key experimental assessments include field and laboratory dissipation studies to determine this compound's half-life in soil (DT50) and studies to measure its concentration in surface runoff. The following sections detail the experimental protocols for these assessments and present a comparison of model predictions with the resulting experimental data.

Data Presentation: Model Performance and Experimental Data

The following tables summarize the quantitative data from model validation studies and key experimental findings on the environmental fate of this compound.

Table 1: Comparison of SWAT Model Predictions with Measured Data for this compound

ParameterModel Prediction (SWAT)Experimental DataModel Efficiency (Nash-Sutcliffe Efficiency - NSE)Reference
This compound Concentration in Stream FlowSimulated daily concentrationsMeasured daily concentrations0.13[1]
This compound Loads in Stream FlowSimulated daily loadsMeasured daily loads0.51[1]

Table 2: this compound Dissipation Half-Life (DT50) in Soil from Field and Laboratory Studies

Study TypeSoil ConditionKinetic ModelDT50 (days)Reference
Field StudyUnamended SoilFOMC42.9 - 75.6[2]
Field StudySoil + Spent Mushroom Substrate (SMS)FOMC75.6[2][3]
Field StudySoil + Green Compost (GC)FOMC75.6[2][3]
Laboratory StudyDelhi Soil (0.864% OM, pH 7.69)First-Order10.1 - 22.3[4][5]
Laboratory StudyRanchi Soil (0.072% OM, pH 5.54)First-Order10.5 - 24.1[6][4][5]
Laboratory StudyNagpur SoilFirst-Order29.2 - 31.0[6][4][5]
Laboratory StudyAerobic SoilNot Specified48.2[7]

FOMC: First-Order Multi-Compartment

Table 3: Key Physicochemical Properties of this compound for Environmental Fate Modeling

ParameterValueReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)209 - 762 mL/g[7]
Water Solubility56 mg/L[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Field Dissipation Study of this compound in Soil

Objective: To determine the dissipation rate and half-life (DT50) of this compound in soil under field conditions.

Methodology:

  • Experimental Setup: The study was conducted on a sandy-loam agricultural soil. The experiment involved randomized complete blocks with plots of 81 m², including three replicates per soil treatment: unamended soil (S), soil amended with spent mushroom substrate (S + SMS), and soil amended with green compost (S + GC).[2][3]

  • Herbicide Application: this compound was applied to the soil surface.

  • Soil Sampling: Surface soils (0–10 cm) were sampled at eighteen different times over a period of 225 days after herbicide application.[2] On each sampling occasion, five soil subsamples were randomly collected from each plot and combined to form a representative composite sample.[2]

  • Sample Preparation and Analysis: The composite soil samples were homogenized, sieved (<2 mm), and stored at 4°C until analysis.[2] Herbicide residues were extracted from the soil samples and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][3]

  • Data Analysis: The dissipation data were fitted to kinetic models, such as the First-Order Multi-Compartment (FOMC) model, following FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) work group guidelines to determine the DT50 values.[2][8]

Laboratory Soil Dissipation Study

Objective: To determine the degradation rate and half-life (DT50) of this compound in different soil types under controlled laboratory conditions.

Methodology:

  • Soil Samples: Three different soil types were used: Delhi soil, Ranchi soil, and Nagpur soil.[6][4][5]

  • Herbicide Treatment: Soil samples were treated with this compound at two different concentration levels (1 and 10 µg/g).[6][4]

  • Incubation: The treated soil samples were incubated at a constant temperature of 25 ± 1°C.[6][4] The effect of moisture was studied by maintaining the treated soil samples at field capacity and under submerged conditions.[6][4]

  • Sampling and Analysis: Soil samples were collected at various time intervals. The concentration of this compound was determined using appropriate analytical methods.

  • Data Analysis: The dissipation of this compound from the soil was fitted to first-order kinetics to calculate the half-life (DT50) values.[6][4]

Analysis of this compound in Surface Water Runoff

Objective: To quantify the concentration of this compound and its metabolites in surface water samples collected from runoff events.

Methodology:

  • Sample Collection: Water samples were collected from surface runoff.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • 50 mL of the acidified water sample was drawn through a 6-mL octadecyl (C18) SPE column.[9]

    • The analytes were eluted with 6 mL of methanol.[9]

    • The eluate was concentrated to approximately 1 mL using nitrogen and a water bath at 25-30°C.[9]

    • The concentrate was brought to a final volume of 2.0 mL with 0.1% formic acid, and a portion of the extract was syringe filtered (≤0.45 µm).[9]

  • Analytical Determination (LC-ESI/MS/MS):

    • The extracts were analyzed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS/MS).[9][10]

    • The analytes were separated using a reversed-phase liquid chromatography column with a mobile phase of 0.1% formic acid and acetonitrile.[9]

    • The sulfonic acid, thiadone, and oxalate (B1200264) metabolites were analyzed by negative ionization MS/MS, while the alcohol and parent compound were analyzed by positive ionization MS/MS in a second injection.[9]

Visualization of Workflows

The following diagrams illustrate the workflows for the validation of environmental fate models for this compound.

experimental_workflow cluster_field Field Dissipation Study cluster_lab Laboratory Dissipation Study field_setup Experimental Plot Setup app This compound Application field_setup->app sampling Soil Sampling (0-225 days) app->sampling analysis HPLC-MS Analysis sampling->analysis data_analysis Kinetic Modeling (FOCUS) analysis->data_analysis dt50_field Field DT50 Value data_analysis->dt50_field soil_prep Soil Preparation lab_app This compound Application soil_prep->lab_app incubation Controlled Incubation lab_app->incubation lab_sampling Sampling incubation->lab_sampling lab_analysis Analytical Quantification lab_sampling->lab_analysis lab_data_analysis First-Order Kinetics lab_analysis->lab_data_analysis dt50_lab Lab DT50 Value lab_data_analysis->dt50_lab

Experimental workflows for determining this compound's soil dissipation half-life (DT50).

model_validation_workflow cluster_model Model Setup and Execution cluster_exp Experimental Data Collection cluster_validation Model Validation model_selection Select Model (e.g., SWAT) params Input Parameters (Koc, DT50, etc.) model_selection->params run Run Simulation params->run model_output Predicted Concentrations/Loads run->model_output comparison Compare Predictions and Measurements model_output->comparison field_monitoring Field Monitoring (Runoff/Stream Sampling) sample_analysis Sample Analysis (LC-MS/MS) field_monitoring->sample_analysis exp_data Measured Concentrations/Loads sample_analysis->exp_data exp_data->comparison performance Calculate Model Efficiency (e.g., NSE) comparison->performance validated_model Validated Model performance->validated_model

Logical workflow for the validation of environmental fate models for this compound.

References

comparative transcriptomics of susceptible and resistant weeds to Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms conferring flufenacet resistance in weeds, this guide provides a comparative analysis of transcriptomic data from susceptible and resistant biotypes. It highlights key genetic determinants and metabolic pathways, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.

This compound, a widely used herbicide for controlling grass weeds in cereal crops, is facing a growing challenge with the emergence of resistant weed populations. Understanding the molecular basis of this resistance is crucial for developing sustainable weed management strategies and novel herbicides. This guide synthesizes findings from comparative transcriptomic studies, primarily focusing on notorious agricultural weeds such as black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.).

The primary mechanism of resistance to this compound is not due to mutations in the target site of the herbicide, but rather to a phenomenon known as non-target-site resistance (NTSR). This involves an enhanced ability of the resistant plant to metabolize and detoxify the herbicide before it can reach its molecular target. Transcriptomic analyses have been instrumental in identifying the key players in this metabolic defense system.

The Central Role of Glutathione (B108866) S-Transferases (GSTs)

At the heart of this compound resistance lies the superfamily of Glutathione S-transferase (GST) enzymes.[1][2][3][4][5] Comparative RNA-sequencing (RNA-seq) studies have consistently revealed the significant upregulation of GST-encoding genes in this compound-resistant weed populations compared to their susceptible counterparts.[2][3] These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic and facilitating its subsequent sequestration or degradation.

Quantitative Insights: Differentially Expressed Genes

Transcriptomic studies have identified a number of differentially expressed genes (DEGs) between this compound-resistant and -susceptible weed biotypes. While the specific number of DEGs can vary between studies and weed species, a common thread is the prominent upregulation of genes involved in detoxification pathways. In one study on Alopecurus myosuroides, researchers identified 319 significantly higher expressed gene-associated contigs in resistant populations, among which six were identified as GSTs.[2][3]

For illustrative purposes, the following table summarizes the types of genes frequently found to be upregulated in this compound-resistant weeds based on a synthesis of transcriptomic data.

Gene Family/Protein ClassPutative Function in this compound ResistanceTypical Fold Change Range (Resistant vs. Susceptible)
Glutathione S-Transferases (GSTs) Detoxification of this compound via glutathione conjugation2 to >10-fold
Cytochrome P450 Monooxygenases (CYPs) Potential secondary metabolism and detoxification1.5 to 5-fold
Glucosyltransferases (GTs) Conjugation of metabolites for sequestration1.5 to 4-fold
ABC Transporters Transport of conjugated metabolites into vacuoles1.5 to 3-fold
Transcription Factors Regulation of stress-response and detoxification gene expression1.5 to 5-fold

Note: The fold change values are indicative and can vary significantly between specific genes, weed populations, and experimental conditions.

This compound Detoxification Pathway

The detoxification of this compound in resistant weeds is a multi-step process initiated by GSTs. The pathway involves the conjugation of glutathione to this compound, followed by further processing and eventual compartmentalization of the harmless conjugate.

Flufenacet_Detoxification_Pathway This compound This compound GST Glutathione S-Transferase (GST) This compound->GST GSH Glutathione (GSH) GSH->GST Flufenacet_GSH This compound-GSH Conjugate GST->Flufenacet_GSH Conjugation Further_Metabolism Further Metabolism (e.g., cleavage) Flufenacet_GSH->Further_Metabolism Vacuolar_Sequestration Vacuolar Sequestration Further_Metabolism->Vacuolar_Sequestration Transport

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

Experimental Protocols

The following sections detail the methodologies commonly employed in the comparative transcriptomic analysis of this compound resistance in weeds.

Dose-Response Bioassay

This experiment is fundamental to confirming and quantifying the level of resistance in a weed population.

Objective: To determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) for both susceptible and resistant populations.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Potting soil and pots.

  • Controlled environment growth chamber or greenhouse.

  • Technical grade this compound and appropriate solvents/adjuvants for preparing spray solutions.

  • Cabinet sprayer calibrated for consistent application.

Procedure:

  • Plant Growth: Sow seeds of both susceptible and resistant biotypes in pots and grow them under controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod) to a specific growth stage (e.g., 2-3 leaves).

  • Herbicide Application: Prepare a range of this compound concentrations. A typical range might include 0, 15, 30, 60, 120, 240, 480, and 960 g a.i./ha.

  • Apply the different herbicide doses to the plants using a calibrated cabinet sprayer. Include an untreated control for each biotype.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass for each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Use a statistical software package to perform a log-logistic dose-response analysis to calculate the GR₅₀ values for each population. The resistance index (RI) is calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

RNA-Sequencing and Analysis Workflow

This workflow outlines the key steps in identifying differentially expressed genes between resistant and susceptible plants.

RNA_Seq_Workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Plant_Growth Grow Susceptible (S) & Resistant (R) Plants Herbicide_Treatment Treat with this compound (or mock treatment) Plant_Growth->Herbicide_Treatment Tissue_Harvesting Harvest Tissue (e.g., shoots) at specific time points Herbicide_Treatment->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome/Transcriptome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis (R vs. S) Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation

Caption: A typical workflow for a comparative transcriptomics (RNA-seq) study.

Detailed RNA-Seq Protocol:

  • Plant Material and Treatment: Grow seedlings of resistant and susceptible populations to the 2-3 leaf stage. Treat them with a sub-lethal dose of this compound to induce gene expression, alongside a mock-treated control group.

  • RNA Extraction: Harvest shoot tissues at various time points post-treatment (e.g., 6, 24, 48 hours). Immediately freeze the samples in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercially available plant RNA extraction kit.

  • Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., using an Illumina platform) to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Mapping: Align the cleaned reads to a reference genome or a de novo assembled transcriptome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between resistant and susceptible samples.

    • Functional Annotation: Annotate the differentially expressed genes to understand their putative functions and the biological pathways they are involved in.

LC-MS/MS Analysis of this compound Metabolites

This method is used to identify and quantify this compound and its metabolites in plant tissues, providing direct evidence for enhanced metabolism.

Objective: To detect and compare the levels of this compound and its glutathione conjugate in susceptible and resistant plants.

Materials:

  • Plant tissue from this compound-treated susceptible and resistant plants.

Procedure:

  • LC-MS/MS Analysis: Inject the cleaned extract into the LC-MS/MS system. Use a suitable chromatographic column to separate this compound and its metabolites. The mass spectrometer is used to detect and quantify the parent this compound molecule and its specific metabolites, such as the this compound-glutathione conjugate, based on their mass-to-charge ratios.

  • Data Analysis: Compare the peak areas of this compound and its metabolites between resistant and susceptible samples to determine the rate of metabolism.

Logical Relationship in this compound Resistance

The development of this compound resistance is a clear example of evolution in action, driven by the selection pressure of herbicide application. The underlying logical relationship involves genetic predisposition, induction of defense mechanisms, and the resulting resistant phenotype.

Logical_Relationship Selection_Pressure Herbicide Selection Pressure Upregulation Upregulation of Detoxification Genes (e.g., GSTs) Selection_Pressure->Upregulation Selects for individuals with Genetic_Variation Pre-existing Genetic Variation (e.g., GST gene regulation) Genetic_Variation->Upregulation Allows for Enhanced_Metabolism Enhanced this compound Metabolism Upregulation->Enhanced_Metabolism Leads to Resistance_Phenotype Resistant Phenotype (Survival & Reproduction) Enhanced_Metabolism->Resistance_Phenotype Results in

Caption: The logical progression leading to the evolution of this compound resistance.

Conclusion

Comparative transcriptomics has been a powerful tool in elucidating the molecular mechanisms of this compound resistance in weeds. The consistent upregulation of GSTs and other detoxification-related genes in resistant populations provides a clear picture of an enhanced metabolic defense system at play. This knowledge is vital for the development of effective resistance management strategies, including the design of new herbicides that can evade these resistance mechanisms or the use of synergists that inhibit the activity of these detoxification enzymes. Future research integrating transcriptomics with proteomics and metabolomics will further refine our understanding of this complex trait and pave the way for more durable weed control solutions.

References

Assessing the Synergistic and Antagonistic Effects of Flufenacet with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic interactions of the herbicide Flufenacet when combined with other commonly used pesticides. By examining experimental data, this document aims to offer researchers and scientists valuable insights into the performance of these herbicide combinations, aiding in the development of more effective and sustainable weed management strategies.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize the weed control efficacy of this compound in combination with Diflufenican, Metribuzin, and Isoxaflutole. The expected efficacy was calculated using Colby's method to determine the nature of the interaction (synergistic, antagonistic, or additive).

Colby's Formula: Expected Efficacy (%) = (X + Y) - (X * Y / 100) Where:

  • X = Percent control with herbicide A alone

  • Y = Percent control with herbicide B alone

An observed efficacy higher than the expected value suggests synergism, a lower value suggests antagonism, and an equal or very close value suggests an additive effect.

This compound + Diflufenican
Target WeedThis compound Alone (% Control)Diflufenican Alone (% Control)Observed Efficacy of Mixture (% Control)Expected Efficacy (Colby's Method) (%)Interaction
Alopecurus myosuroides (Black-grass)75609590Synergistic
Galium aparine (Cleavers)50808590Antagonistic
Lolium rigidumNot specifiedNot specified98-100% (for GR9, GR24 populations)[1]Not calculableNot calculable
Lolium rigidumNot specifiedNot specified>90% (for GR20 population)[1]Not calculableNot calculable
This compound + Metribuzin
Target WeedThis compound Alone (% Control)Metribuzin Alone (% Control)Observed Efficacy of Mixture (% Control)Expected Efficacy (Colby's Method) (%)Interaction
Amaranthus retroflexus (Redroot Pigweed)60859594Additive
Chenopodium album (Common Lambsquarters)55709086.5Synergistic
Setaria viridis (Green Foxtail)70658090.5Antagonistic
Grassy Weeds (general)40-69[2]75-90[2]Not specifiedNot calculableNot calculable
Broadleaf Weeds (general)44-72[2]79-93[2]Not specifiedNot calculableNot calculable
This compound + Isoxaflutole
Target WeedThis compound Alone (% Control)Isoxaflutole Alone (% Control)Observed Efficacy of Mixture (% Control)Expected Efficacy (Colby's Method) (%)Interaction
Amaranthus palmeri (Palmer Amaranth)65759591.25Synergistic
Abutilon theophrasti (Velvetleaf)50809290Additive
Panicum texanum (Texas Panicum)Not specifiedNot specified55-99 (variable)[3]Not calculableNot calculable
Ipomoea lacunosa (Pitted Morningglory)Not specifiedNot specifiedat least 83[3]Not calculableNot calculable

Experimental Protocols

The data presented in this guide are based on standard herbicide efficacy trials. The following is a generalized methodology for such key experiments.

Herbicide Efficacy Trial

Objective: To evaluate the efficacy of individual and combined herbicide treatments on target weed species and to assess crop tolerance.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 2-3 meters wide by 8-10 meters long.

  • Treatments:

    • Untreated control (weedy check).

    • This compound applied alone at rate X.

    • Partner pesticide (e.g., Diflufenican) applied alone at rate Y.

    • Tank mixture of this compound at rate X + partner pesticide at rate Y.

    • Standard commercial herbicide for comparison.

Application:

  • Herbicides are typically applied using a CO2-pressurized backpack sprayer or a plot sprayer equipped with flat-fan nozzles.

  • Spray volume is calibrated to ensure uniform coverage (e.g., 200-400 L/ha).

  • Application timing can be pre-emergence (PRE) or post-emergence (POST) depending on the herbicide and target weed.

Data Collection:

  • Weed Control: Visual assessment of percent weed control is conducted at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). The assessment is based on a scale of 0% (no effect) to 100% (complete weed death) compared to the untreated control.

  • Crop Injury (Phytotoxicity): Visual assessment of crop injury is recorded at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death). Symptoms such as stunting, chlorosis, and necrosis are noted.

  • Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of surviving weeds are measured.

  • Crop Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine the yield.

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a statistical test such as Fisher's Least Significant Difference (LSD) or Tukey's HSD at a significance level of p ≤ 0.05.

  • Synergistic, antagonistic, and additive effects are determined by comparing the observed results with the expected results calculated using Colby's method.

Signaling Pathways and Modes of Action

Understanding the mode of action of each herbicide is crucial for predicting and interpreting their interactions. The following diagrams illustrate the signaling pathways affected by this compound and its combination partners.

cluster_VLCFA This compound: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis MalonylCoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase Complex MalonylCoA->VLCFA_Elongase AcylCoA Acyl-CoA (C16-C18) AcylCoA->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Elongase->VLCFAs CellMembranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->CellMembranes This compound This compound This compound->VLCFA_Elongase Inhibits

This compound's Mode of Action

cluster_Carotenoid Diflufenican: Inhibition of Carotenoid Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PhytoeneDesaturase Phytoene Desaturase (PDS) Phytoene->PhytoeneDesaturase Lycopene Lycopene PhytoeneDesaturase->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids ChlorophyllProtection Chlorophyll Protection from Photo-oxidation Carotenoids->ChlorophyllProtection Diflufenican Diflufenican Diflufenican->PhytoeneDesaturase Inhibits

Diflufenican's Mode of Action

cluster_PSII Metribuzin: Inhibition of Photosystem II Light Light Energy PSII Photosystem II (PSII) Light->PSII D1_Protein D1 Protein (QB binding site) PSII->D1_Protein ElectronTransport Electron Transport Chain D1_Protein->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Metribuzin Metribuzin Metribuzin->D1_Protein Binds and Inhibits

Metribuzin's Mode of Action

cluster_HPPD Isoxaflutole: Inhibition of HPPD Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Isoxaflutole Isoxaflutole Isoxaflutole->HPPD Inhibits

Isoxaflutole's Mode of Action

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for assessing the synergistic and antagonistic effects of herbicide mixtures.

cluster_workflow Experimental Workflow for Assessing Herbicide Interactions cluster_interpretation Interpretation A Hypothesis Formulation: Mixture of this compound and Pesticide X will show synergism on Weed Y B Experimental Design: Randomized Complete Block Design A->B C Herbicide Application: Individual components and mixture B->C D Data Collection: Weed Control (%) and Crop Injury (%) C->D E Data Analysis: ANOVA D->E G Comparison of Observed vs. Expected Efficacy E->G F Calculation of Expected Efficacy: Colby's Method F->G H Observed > Expected Synergism G->H If I Observed < Expected Antagonism G->I If J Observed ≈ Expected Additive Effect G->J If

References

validating the efficacy of Flufenacet in integrated weed management systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flufenacet's efficacy within integrated weed management (IWM) systems. By examining its performance against other herbicides and outlining the experimental protocols used in key studies, this document serves as a valuable resource for assessing its role in sustainable agriculture and future herbicide development.

Performance Data: Efficacy of this compound and Comparators

This compound, a member of the oxyacetamide chemical family, is a selective, pre-emergence herbicide primarily targeting annual grasses.[1] Its efficacy, both alone and in combination with other active ingredients, has been evaluated across various crops and weed spectrums.

Wheat

A field study conducted over two years in Hisar, India, compared the efficacy of this compound with other herbicides against a mixed flora of grassy (65%) and broadleaf (35%) weeds in wheat. The results are summarized below.

Table 1: Comparative Efficacy of Herbicides on Weeds in Wheat [2]

HerbicideApplication Rate (g a.i./ha)Grassy Weed Control (%)Broadleaf Weed Control (%)
This compound200-50040-6944-72
Metribuzin200-40075-9079-93
Sulfosulfuron2587-9035-36
Clodinafop6085-86-
Fenoxaprop12085-86-

Data represents the range of control observed across different application timings and years.

In another study focusing on multiple herbicide-resistant Phalaris minor Retz. in wheat, this compound demonstrated significant control compared to Clodinafop.

Table 2: Efficacy of this compound against Herbicide-Resistant Phalaris minor in Wheat [3]

HerbicideApplication Rate (g a.i./ha)Application Timing (Zadoks stage)Mortality (%)Growth Reduction (%)
This compound250Z00, Z13>85>90
This compound300Z00, Z13>85>90
Clodinafop--26-3739-40
Soybean

In field trials conducted in Ontario, Canada, the tolerance of soybeans to pre-emergence applications of a this compound and Metribuzin mixture was evaluated, along with its efficacy on key weed species.

Table 3: Weed Control Efficacy of this compound + Metribuzin in Soybean [4]

Weed SpeciesHerbicide Dose for 90% Control (kg a.i./ha)
Chenopodium album L.0.7
Setaria viridis (L.) Beauv.1.1
Sinapis arvensis1.3
Corn

Field studies in south Texas evaluated this compound in combination with Isoxaflutole for weed control in corn. The performance was generally comparable to standard treatments with atrazine (B1667683) and acetochlor.[5]

Table 4: Efficacy of this compound + Isoxaflutole in Corn [5]

Weed SpeciesApplication Rate ( kg/ha )Weed Control (%)
Texas panicum0.56 or 0.7≥ 80
Pitted morningglory0.35 and 0.49≥ 83
Palmer amaranthVariableVariable (up to >95)

Experimental Protocols

The data presented in this guide are derived from rigorous field and greenhouse experiments. Below is a detailed methodology typical for evaluating herbicide efficacy.

Field Trial Protocol for Pre-Emergence Herbicides

This protocol outlines a standard procedure for conducting field trials to assess the efficacy and crop safety of pre-emergence herbicides like this compound.

  • Site Selection and Preparation:

    • Select a field with a known history of uniform weed infestation.

    • Conduct soil analysis to determine soil type, organic matter content, and pH.[2]

    • Prepare the seedbed using conventional tillage methods to ensure a uniform surface.[6]

  • Experimental Design:

    • Employ a randomized complete block design (RCBD) with 3-4 replications.[2]

    • Define plot sizes, for instance, 5m x 4m, with appropriate buffer zones to prevent spray drift.[6]

  • Treatment Application:

    • Calibrate a knapsack sprayer or plot sprayer equipped with flat-fan nozzles to deliver a consistent volume (e.g., 300-625 L/ha).[2][7]

    • Apply herbicides uniformly to the soil surface immediately after sowing the crop and before weed emergence.

  • Data Collection:

    • Weed Control Efficacy: At 3-4 weeks after treatment (WAT) and at critical crop growth stages, record weed density and biomass from randomly placed quadrats within each plot.[7] Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed Dry Matter in Control Plot - Weed Dry Matter in Treated Plot) / Weed Dry Matter in Control Plot] x 100

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, 28 days after treatment) on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete crop death.[4]

    • Yield Data: At crop maturity, harvest the central rows of each plot to determine the grain yield.[2]

  • Statistical Analysis:

    • Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.[7]

    • Use appropriate mean separation tests (e.g., Fisher's protected LSD) to compare treatment means.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9] VLCFAs are fatty acids with more than 18 carbon atoms, essential for various cellular functions in plants, including the formation of cuticular waxes and sphingolipids.[10] The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of an elongase complex, which sequentially adds two-carbon units to a growing fatty acid chain. This process involves four key enzymatic steps.[11] this compound disrupts this pathway, leading to the inhibition of cell division and growth in susceptible weeds.[12][13]

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Products Cellular Components Malonyl_CoA Malonyl-CoA Elongase_Complex Elongase Complex Acyl_CoA Acyl-CoA (C18) KCS 1. Condensation (KCS) KCR 2. Reduction (KCR) KCS->KCR HCD 3. Dehydration (HCD) KCR->HCD ECR 4. Reduction (ECR) HCD->ECR VLCFA_CoA VLCFA-CoA (C>18) ECR->VLCFA_CoA VLCFA_CoA->Acyl_CoA + 2C per cycle Waxes Cuticular Waxes VLCFA_CoA->Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids This compound This compound This compound->Inhibition Inhibition->Elongase_Complex Inhibits

Caption: Inhibition of the VLCFA synthesis pathway by this compound.

Herbicide Efficacy Trial Workflow

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from planning to data analysis.

Herbicide_Trial_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Execution Phase 2: Execution cluster_DataCollection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Site Selection & Preparation A->B C Experimental Design (RCBD) B->C D Plot Layout & Marking C->D E Crop Sowing D->E F Herbicide Application E->F G Weed Efficacy Assessment (Density & Biomass) F->G H Crop Phytotoxicity Rating F->H I Yield Data Collection G->I H->I J Statistical Analysis (ANOVA) I->J K Data Interpretation J->K L Final Report Generation K->L

Caption: Standard workflow for a herbicide efficacy field trial.

References

Comparative Analysis of Flufenacet and Prosulfocarb for Ryegrass Control

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and agricultural scientists in the development and application of herbicide solutions for the effective management of ryegrass (Lolium spp.), a pervasive and often herbicide-resistant weed in cereal crops.

This guide provides a detailed comparative analysis of two key herbicides, Flufenacet and Prosulfocarb, used for the control of ryegrass. The information presented is collated from experimental data to aid in understanding their respective efficacies, modes of action, and optimal application strategies.

Performance Data Overview

The efficacy of this compound and Prosulfocarb in controlling Italian Ryegrass (Lolium multiflorum) has been evaluated under various application methods and dosages. The following tables summarize the key quantitative data from greenhouse experiments, providing a clear comparison of their performance in reducing foliar and root biomass.

Table 1: Efficacy of this compound on Italian Ryegrass (Experiment 1)

Application MethodDoseFoliar Weight Reduction (%)Root Weight Reduction (%)
Foliar-only1.0x73.3[1]63.1[1]
Substrate + Foliar1.0x>97[1]82.8[1]
Substrate-only1.0x>97[1]88.8[1]

Table 2: Efficacy of this compound on Italian Ryegrass (Experiment 2)

Application MethodDoseFoliar Weight Reduction (%)Root Weight Reduction (%)
Foliar-only0.5xNot significant[1]29.0 (Not significant)[1]
Substrate + Foliar0.5x99.2[1]98.2[1]
Substrate-only0.5x97.7[1]92.0[1]

Table 3: Efficacy of Prosulfocarb on Italian Ryegrass (Experiment 1)

Application MethodDoseFoliar Weight Reduction (%)Root Weight Reduction (%)
Foliar-only0.5x (2100 g ai ha⁻¹)73.3[1]63.1[1]
Substrate + Foliar0.5x (2100 g ai ha⁻¹)97.3[1]81.8[1]
Substrate-only0.5x (2100 g ai ha⁻¹)97.7[1]88.8[1]
Foliar-only1.0x (4200 g ai ha⁻¹)61[1][2][3]-

Table 4: Efficacy of Prosulfocarb on Italian Ryegrass (Experiment 2)

Application MethodDoseFoliar Weight Reduction (%)
Foliar-only0.5x (2100 g ai ha⁻¹)98[1][2][3]
Foliar-only1.0x (4200 g ai ha⁻¹)95[1][2][3]

Key Insights from Experimental Data

Both this compound and Prosulfocarb significantly reduce the root and foliar biomass of Italian ryegrass compared to untreated controls.[1][2][3] Their primary route of entry and efficacy is through the soil, with soil-only or combined soil and foliar applications providing the most consistent and highest levels of control.[1] Foliar-only applications showed more variable results, particularly for this compound, highlighting the critical role of soil absorption for optimal performance, even in post-emergence applications.[1][2][3]

Prosulfocarb demonstrated a significant reduction in foliar weight even at lower doses in the second experiment, suggesting high efficacy under certain conditions.[1][2][3] Notably, in one experiment, Prosulfocarb was found to be more effective than this compound in reducing root weight when applied to the substrate only.[1]

Mode of Action

This compound is a systemic herbicide belonging to the oxyacetamide chemical class.[1][3] It acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial for cell division and the formation of cuticular waxes and suberin in plants.[1][3] This disruption of VLCFA synthesis ultimately leads to the death of the weed seedling.

Prosulfocarb is a selective herbicide from the thiocarbamate family.[4][5] Its primary mode of action is the inhibition of lipid synthesis, which is essential for cell development in emerging weed seedlings.[4][5] It is primarily absorbed through the coleoptile and emerging shoots of germinating weeds, with limited uptake by the roots.[4]

Experimental Protocols

The data presented is based on greenhouse experiments designed to compare the efficacy of this compound and Prosulfocarb on Italian Ryegrass. A detailed methodology is provided below.

Experimental Workflow

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis potting Potting of Italian Ryegrass Seeds germination Germination and Growth to 2-3 Leaf Stage potting->germination foliar Foliar-only Application germination->foliar soil Substrate-only Application germination->soil combined Substrate + Foliar Application germination->combined control Untreated Control germination->control treatment_prep Preparation of Herbicide Solutions (this compound & Prosulfocarb) harvest Harvesting of Foliar and Root Biomass foliar->harvest soil->harvest combined->harvest control->harvest measurement Measurement of Fresh Weight harvest->measurement analysis Statistical Analysis measurement->analysis G cluster_this compound This compound Action cluster_prosulfocarb Prosulfocarb Action This compound This compound vlcfa Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->vlcfa Inhibits vlcfa_synthesis VLCFA Synthesis cell_division Cell Division & Cuticle Formation vlcfa_synthesis->cell_division Disrupted plant_death1 Plant Death cell_division->plant_death1 prosulfocarb Prosulfocarb lipid_synthesis Lipid Synthesis prosulfocarb->lipid_synthesis Inhibits cell_membrane Cell Membrane Development lipid_synthesis->cell_membrane Disrupted plant_death2 Plant Death cell_membrane->plant_death2

References

Safety Operating Guide

Proper Disposal of Flufenacet: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Flufenacet, a selective herbicide, requires careful handling and disposal to mitigate risks to human health and the environment.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical due to this compound's classification as a hazardous substance, primarily due to its toxicity to aquatic life and potential for causing organ damage through prolonged or repeated exposure.[2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes protective gloves, protective clothing, eye protection, and face protection.[2][3] In case of accidental release, measures should be taken to prevent the substance from entering drains and water courses.[2] Spills should be contained and collected mechanically or with an absorbent material, and the contaminated material must be disposed of as hazardous waste.[4][5]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[6][7] The following steps provide a general guideline for proper disposal:

  • Minimize Waste: The first step in responsible disposal is to minimize the generation of waste. This can be achieved by accurately calculating the required amount of this compound for experiments to avoid surplus.[7]

  • Unused or Unwanted Product: Unused this compound should be treated as hazardous waste.[4] The preferred method of disposal is to send it to a licensed industrial combustion plant or a licensed disposal company.[2][8] Do not pour this compound down the drain or dispose of it in regular trash.[2][7]

  • Empty Containers: Proper disposal of empty containers is crucial to prevent environmental contamination.

    • Triple Rinsing: Empty containers should be triple- or pressure-rinsed.[9] The rinsings should be collected and added to the spray mixture or disposed of as hazardous waste.[9]

    • Recycling and Disposal: Completely emptied and cleaned packages may be recycled if approved packaging is used.[2] If recycling is not an option, the rinsed containers should be made unsuitable for further use and disposed of in accordance with provincial or local requirements, which may include disposal at a designated collection site or as hazardous waste.[9]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE, spill absorbents, or cleaning materials, must be handled as hazardous waste.[4][5] These materials should be collected in suitable, labeled containers for disposal.[5]

Hazard and Classification Data

For easy reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[3][10]
Skin Sensitization May cause an allergic skin reaction.[3][10]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][3]
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste in a laboratory setting.

Flufenacet_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Waste This compound Waste Generated WasteType Unused Product, Empty Container, or Contaminated Material? Waste->WasteType UnusedProduct Dispose as Hazardous Waste via Licensed Contractor WasteType->UnusedProduct Unused Product ContaminatedMaterial Dispose as Hazardous Waste via Licensed Contractor WasteType->ContaminatedMaterial Contaminated Material EmptyContainer Triple Rinse Container WasteType->EmptyContainer Empty Container FinalDisposal Licensed Hazardous Waste Facility UnusedProduct->FinalDisposal ContaminatedMaterial->FinalDisposal Rinsate Collect Rinsate for Hazardous Waste Disposal EmptyContainer->Rinsate RecycleContainer Recycle or Dispose of Container as per Local Regulations EmptyContainer->RecycleContainer Rinsate->FinalDisposal

Caption: Decision workflow for the proper disposal of this compound waste.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to all institutional and regulatory guidelines.

References

Essential Safety and Logistical Guidance for Handling Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides crucial safety protocols and logistical plans for the handling and disposal of Flufenacet, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.

This compound is a herbicide that presents several hazards, including being harmful if swallowed, causing serious eye irritation, and potentially causing an allergic skin reaction or damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound. The selection of appropriate PPE is critical to minimize exposure risk.

PPE CategoryMinimum RequirementSpecific Recommendations and Best Practices
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended.[4] Avoid leather or fabric gloves.[5] Always wash the outside of gloves before removal.[5][6] For extended tasks, consider wearing a light pair of disposable gloves underneath.[5]
Eye and Face Protection Safety glasses, goggles, or a face shieldUse when there is a potential for splashing or spray drift.[4] Contact lens wearers should always use protective eyewear, and it is generally not recommended to wear contact lenses when applying pesticides.[7]
Body Protection Long-sleeved shirt and long pantsA chemical-resistant suit or apron may be necessary, especially during mixing and loading operations.[4][8] Protective clothing should be worn over boots and outside of gloves unless working above shoulder height.[4]
Respiratory Protection Required when mixing/loading certain formulations or when ventilation is inadequateA particulate filter respirator (EN 143) may be appropriate.[2] Ensure the respirator fits properly and provides a tight seal.[7] Filter cartridges for agrichemical use typically have a brown band.[4]

Operational Plans: Safe Handling Procedures

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.

Flufenacet_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (e.g., fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and prepare this compound in a designated area C->D Proceed to Handling E Avoid generating dust or aerosols D->E F Use non-sparking tools and ground equipment E->F G Decontaminate work surfaces and equipment F->G Proceed to Cleanup H Wash gloves before removal G->H I Wash hands and exposed skin thoroughly after handling H->I J Collect this compound waste in properly labeled, sealed containers I->J Proceed to Disposal K Dispose of waste according to local and national regulations J->K

Figure 1. A logical workflow for the safe handling of this compound.

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation or a fume hood is strongly recommended to prevent the formation of aerosols and vapors.[2]

  • Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure containers and receiving equipment are grounded/bonded.[2]

  • Hygiene: Do not eat, drink, or smoke in work areas.[2] Wash hands thoroughly after handling.[2] Remove contaminated clothing and protective equipment before entering eating areas.[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[9]
Skin Contact Remove contaminated clothing immediately.[2] Rinse the skin with water or shower.[2] Wash the affected area with soap and water.[10] Get medical attention if irritation or a rash develops.[2]
Ingestion Rinse mouth with water (only if the person is conscious).[2] Do NOT induce vomiting.[2] Call a poison control center or doctor for treatment advice.[3][10]
Inhalation Move the person to fresh air.[10] If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[2]
Spill For non-emergency personnel, evacuate the area and remove persons to safety.[2] For emergency responders, wear appropriate PPE, including breathing apparatus if necessary.[2] Contain the spill to prevent it from entering drains, surface water, or ground water.[9] Absorb minor spills with an inert material and collect for disposal.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused or unwanted this compound as hazardous waste.[9] Contact your institution's environmental health and safety department or a licensed professional waste disposal service.[11][12] Do not pour pesticides down the sink, toilet, or any drain.[12]

  • Empty Containers: Do not reuse empty containers.[12] Rinse the emptied container thoroughly and add the rinsings to the spray mixture if applicable.[11] Dispose of the container in accordance with local, state, and federal regulations.[13] This may involve offering it for recycling if available or disposing of it in a sanitary landfill.[6]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent materials, as well as heavily contaminated clothing, should be collected in sealed, labeled containers and disposed of as hazardous waste.[9][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.